molecular formula C36H46N8O3 B12383471 (Rac)-Vazegepant-13C,d3

(Rac)-Vazegepant-13C,d3

Cat. No.: B12383471
M. Wt: 642.8 g/mol
InChI Key: JJVAPHYEOZSKJZ-JVXUGDAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Vazegepant-13C,d3 is a useful research compound. Its molecular formula is C36H46N8O3 and its molecular weight is 642.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H46N8O3

Molecular Weight

642.8 g/mol

IUPAC Name

N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3

InChI Key

JJVAPHYEOZSKJZ-JVXUGDAPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O

Origin of Product

United States

Foundational & Exploratory

(Rac)-Vazegepant-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Vazegepant-13C,d3 is the isotopically labeled form of (Rac)-Vazegepant, a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Vazegepant, also known as Zavegepant, is the first intranasal CGRP receptor antagonist developed for the acute treatment of migraine.[1][3] The incorporation of carbon-13 and deuterium (B1214612) isotopes makes this compound a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in drug development.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Vazegepant, with the exception of the isotopic labeling. Based on the nomenclature, it contains one carbon-13 atom and three deuterium atoms. The molecular formula for the unlabeled Vazegepant (free base) is C36H46N8O3.[4] The labeling introduces a slight increase in its molecular weight.

Table 1: Chemical and Physical Properties of Vazegepant and this compound

PropertyVazegepant (Zavegepant)This compoundReference
Molecular Formula C36H46N8O3[13C]C35H43D3N8O3[4]
Molecular Weight ( g/mol ) 638.8Approx. 642.8[4]
Appearance White to off-white powderNot specified, likely similar to unlabeled[1]
pKa 4.8 and 8.8Not specified, expected to be very similar to unlabeled[1]
logD 1.21Not specified, expected to be very similar to unlabeled[1]
Storage -20°C for 1 month (protect from light), -80°C for 6 monthsNot specified, similar storage conditions recommended[3]

Mechanism of Action: CGRP Receptor Antagonism

Vazegepant exerts its therapeutic effect by acting as a competitive antagonist at the CGRP receptor.[5] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine.[6][7] It is released from trigeminal nerve endings and causes vasodilation and neurogenic inflammation, contributing to the pain associated with migraine attacks.[6] By blocking the CGRP receptor, Vazegepant prevents the binding of CGRP and subsequent downstream signaling, thereby mitigating these effects.[5]

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8][9] The binding of CGRP to this receptor typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] This signaling cascade is involved in processes such as vasodilation.[10]

G cluster_trigeminal_neuron Trigeminal Neuron cluster_receptor Target Cell (e.g., Smooth Muscle) Trigeminal Nerve Activation Trigeminal Nerve Activation CGRP Release CGRP Release Trigeminal Nerve Activation->CGRP Release CGRP CGRP CGRP Release->CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation

Figure 1: Vazegepant's Mechanism of Action at the CGRP Receptor.

Role of this compound in Research

Stable isotope-labeled compounds like this compound are indispensable tools in drug development, primarily used in absorption, distribution, metabolism, and excretion (ADME) studies.[11][12] The key advantage of using an isotopically labeled version of a drug is that it is chemically identical to the unlabeled drug but can be distinguished by its mass using mass spectrometry.[11] This allows researchers to trace the fate of the drug in a biological system with high precision and sensitivity.[11][13]

Experimental Protocols

While specific protocols for this compound are not publicly available, a general workflow for its use in pharmacokinetic studies can be outlined. These studies are crucial for understanding how a drug is processed by the body, which informs dosing regimens and safety profiles.

1. Dosing and Sample Collection: this compound would typically be co-administered with a therapeutic dose of unlabeled Vazegepant to subjects.[] Biological samples, such as blood, plasma, urine, and feces, are then collected at various time points.

2. Sample Preparation: The collected biological samples undergo an extraction process to isolate the drug and its metabolites. This often involves techniques like solid-phase extraction or liquid-liquid extraction.

3. LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The liquid chromatography step separates the parent drug and its metabolites. The mass spectrometer then detects and quantifies both the labeled and unlabeled forms of Vazegepant based on their distinct mass-to-charge ratios.[15]

4. Data Analysis: The data from the LC-MS/MS analysis allows for the calculation of key pharmacokinetic parameters, such as:

  • Bioavailability: The fraction of the drug that reaches systemic circulation.

  • Clearance: The rate at which the drug is removed from the body.

  • Volume of distribution: The extent to which the drug distributes into tissues.

  • Half-life: The time it takes for the drug concentration to reduce by half.

  • Metabolite profiling: Identification and quantification of the drug's metabolites.

G cluster_in_vivo In Vivo Phase cluster_analytical Analytical Phase cluster_outputs Study Outputs Dosing Co-administration of Vazegepant and this compound Sample_Collection Collection of Biological Samples (Blood, Urine, etc.) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction) Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS->Data_Analysis Bioavailability Bioavailability Data_Analysis->Bioavailability Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID ADME_Profile ADME Profile Data_Analysis->ADME_Profile

Figure 2: General Experimental Workflow for a Pharmacokinetic Study.

Signaling Pathways

The binding of CGRP to its receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gs alpha subunit, which in turn activates adenylyl cyclase, leading to an increase in cAMP production.[10] This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, ultimately leading to physiological responses like vasodilation.[10] Vazegepant, by blocking the CGRP receptor, inhibits this entire signaling cascade.

G CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks G_Protein G-Protein (Gs) CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

References

(Rac)-Vazegepant-13C,d3: A Technical Guide to its Mechanism of Action as a CGRP Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-Vazegepant-13C,d3 as a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. Vazegepant (also known as zavegepant) is a third-generation small molecule "gepant" developed for the acute treatment of migraine. This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its pharmacological profile. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of CGRP receptor antagonists. The isotopically labeled form, this compound, is primarily utilized as an internal standard in bioanalytical methods to ensure accurate quantification in complex matrices. Its mechanism of action is identical to that of the unlabeled Vazegepant.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the sensation of pain.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor, primarily located on vascular smooth muscle cells and neurons of the trigeminal system, initiates a signaling cascade that results in the production of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is a prime target for therapeutic intervention in migraine.

This compound: A Competitive Antagonist of the CGRP Receptor

Vazegepant is a high-affinity, selective, and competitive antagonist of the human CGRP receptor. By binding to the receptor, it prevents CGRP from exerting its biological effects, thereby alleviating the symptoms of migraine. The isotopically labeled version, this compound, contains carbon-13 and deuterium (B1214612) atoms, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays. This makes it an ideal internal standard for pharmacokinetic and other bioanalytical studies, ensuring the accuracy and precision of the measurements.

Quantitative Pharmacological Data

The potency of Vazegepant as a CGRP receptor antagonist has been characterized through in vitro binding and functional assays.

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Ki) 0.023 nM (23 pM)Human CGRP receptor in SK-N-MC cell membranes[1]
Functional Antagonism (IC50) Data not publicly available--

Experimental Protocols for In Vitro Characterization

The characterization of a CGRP receptor antagonist like Vazegepant involves two key in vitro experiments: a radioligand binding assay to determine its affinity for the receptor and a functional assay to measure its ability to block CGRP-induced signaling.

CGRP Receptor Radioligand Binding Assay

This assay measures the ability of Vazegepant to displace a radiolabeled ligand from the CGRP receptor.

Objective: To determine the binding affinity (Ki) of Vazegepant for the human CGRP receptor.

Materials:

  • Cell Membranes: Membranes prepared from SK-N-MC cells, which endogenously express the human CGRP receptor.

  • Radioligand: [125I]-hCGRP (human calcitonin gene-related peptide).

  • Test Compound: this compound or Vazegepant.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled CGRP (e.g., 1 µM).

  • Instrumentation: Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture SK-N-MC cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (Vazegepant).

    • Add a fixed concentration of the radioligand ([125I]-hCGRP).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of unlabeled CGRP.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Antagonism Assay

This assay measures the ability of Vazegepant to inhibit the CGRP-induced production of cyclic AMP (cAMP).

Objective: To determine the functional potency (IC50) of Vazegepant in blocking CGRP receptor signaling.

Materials:

  • Cells: SK-N-MC cells or a recombinant cell line (e.g., HEK293) stably expressing the human CGRP receptor (CLR/RAMP1).

  • Agonist: Human α-CGRP.

  • Antagonist: this compound or Vazegepant.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

  • Instrumentation: A plate reader compatible with the chosen cAMP detection method.

Protocol:

  • Cell Preparation:

    • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Antagonist Incubation:

    • Remove the culture medium and add stimulation buffer containing increasing concentrations of the antagonist (Vazegepant).

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation:

    • Add a fixed concentration of the agonist (hα-CGRP, typically at its EC80 concentration) to the wells.

    • Incubate for a defined time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Add the detection reagents (e.g., HTRF donor and acceptor antibodies) to the cell lysate.

    • Incubate as per the kit instructions to allow for the detection reaction to occur.

  • Measurement:

    • Read the plate using a compatible plate reader to measure the signal (e.g., fluorescence ratio).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of Vazegepant that inhibits 50% of the CGRP-induced cAMP production.

Visualizing the Mechanism and Experimental Workflow

CGRP Signaling Pathway

CGRP_Signaling cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) G_Protein Gs Protein CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CGRP CGRP CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks ATP ATP ATP->AC Cellular_Response Cellular Response (Vasodilation, Pain Signaling) cAMP->Cellular_Response Leads to

CGRP signaling pathway and Vazegepant's point of action.
Competitive Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (e.g., from SK-N-MC cells) Incubate Incubate Membranes, Radioligand, and Vazegepant Membrane_Prep->Incubate Ligand_Prep Prepare Radioligand ([125I]-hCGRP) Ligand_Prep->Incubate Compound_Prep Prepare Vazegepant (Serial Dilutions) Compound_Prep->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Workflow for a competitive radioligand binding assay.
Therapeutic Mechanism of CGRP Antagonism

Therapeutic_Mechanism Migraine_Trigger Migraine Trigger Trigeminal_Activation Trigeminal Nerve Activation Migraine_Trigger->Trigeminal_Activation CGRP_Release CGRP Release Trigeminal_Activation->CGRP_Release CGRP_Binding CGRP Binds to Receptor CGRP_Release->CGRP_Binding Vasodilation Vasodilation & Neurogenic Inflammation CGRP_Binding->Vasodilation Pain_Signal Pain Signal Transmission Vasodilation->Pain_Signal Vazegepant_Admin Vazegepant Administration Receptor_Blockade CGRP Receptor Blockade Vazegepant_Admin->Receptor_Blockade Receptor_Blockade->CGRP_Binding Prevents Inhibition Inhibition of Vasodilation & Inflammation Receptor_Blockade->Inhibition Pain_Relief Migraine Pain Relief Inhibition->Pain_Relief

Logical flow of CGRP antagonism in migraine therapy.

Conclusion

This compound, through its active component Vazegepant, is a potent and selective competitive antagonist of the CGRP receptor. Its high binding affinity translates to a robust blockade of the CGRP signaling pathway, which is a cornerstone in the pathophysiology of migraine. The experimental protocols detailed herein provide a framework for the in vitro characterization of such antagonists. The use of the isotopically labeled form is crucial for the accurate bioanalytical assessment of Vazegepant in preclinical and clinical studies. This comprehensive understanding of its mechanism of action is vital for the continued development and application of CGRP-targeted therapies in the management of migraine.

References

A Technical Guide to the Synthesis and Purification of (Rac)-Vazegepant-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis and purification of (Rac)-Vazegepant-13C,d3, an isotopically labeled analog of Vazegepant. Vazegepant, also known as Zavegepant, is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] The incorporation of stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (d) is crucial for quantitative bioanalytical assays, enabling its use as an internal standard in pharmacokinetic and metabolism studies.

Overview of Vazegepant and its Mechanism of Action

Vazegepant is a potent and selective antagonist of the CGRP receptor, which is known to be involved in the pathophysiology of migraine.[3][4][5] CGRP is a neuropeptide that, when released, causes vasodilation and inflammation, contributing to the pain associated with migraine attacks.[4][6] By blocking the CGRP receptor, Vazegepant inhibits these downstream effects.[4][6]

The signaling pathway initiated by CGRP binding to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[4] Vazegepant competitively inhibits this process.[4]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds to Vazegepant Vazegepant Vazegepant->Receptor Blocks G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene Gene Expression (e.g., for pain signaling) CREB->Gene Promotes Vasodilation Vasodilation & Neurogenic Inflammation Gene->Vasodilation Leads to

Figure 1: Vazegepant's Mechanism of Action at the CGRP Receptor.

Retrosynthetic Analysis and Labeling Strategy

The synthesis of Vazegepant can be approached through a convergent strategy, involving the preparation of key fragments followed by their coupling. A plausible retrosynthesis of this compound is outlined below. The isotopic labels are strategically placed on the N-methylpiperidine moiety, a common site for labeling with stable isotopes due to the synthetic accessibility of labeled methylating agents.

G Vazegepant This compound Amide_Coupling Amide Coupling Vazegepant->Amide_Coupling Fragment_A Fragment A (Carboxylic Acid Intermediate) Amide_Coupling->Fragment_A Fragment_B Fragment B (Labeled Piperazine Intermediate) Amide_Coupling->Fragment_B Urea_Formation Urea (B33335) Formation Fragment_A->Urea_Formation Reductive_Amination Reductive Amination (with 13C,d3-Formaldehyde) Fragment_B->Reductive_Amination Fragment_C Fragment C (Amino Ester Intermediate) Urea_Formation->Fragment_C Fragment_D Fragment D (Piperidinyl-Quinolinone) Urea_Formation->Fragment_D Starting_Materials Commercially Available Starting Materials Fragment_C->Starting_Materials Fragment_D->Starting_Materials Piperazine_Piperidine Piperazinyl-Piperidine Reductive_Amination->Piperazine_Piperidine Piperazine_Piperidine->Starting_Materials

Figure 2: Retrosynthetic approach for this compound.

Experimental Protocols

The following sections provide a detailed, albeit hypothetical, methodology for the synthesis and purification of this compound, based on known synthetic routes for Vazegepant and related compounds.[7][8]

Synthesis of Labeled Fragment B: 1-(1-(¹³C,d₃-methyl)piperidin-4-yl)piperazine
  • Reaction Setup: To a solution of 1-(piperidin-4-yl)piperazine (B119527) (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add ¹³C,d₃-paraformaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (B8407120) (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Synthesis of Fragment A: (2R)-2-((((4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidin-1-yl)carbonyl)amino)methyl)-3-(7-methyl-1H-indazol-5-yl)propanoic acid

The synthesis of this fragment involves multiple steps, including the formation of the urea linkage and subsequent saponification of a methyl ester, as detailed in the patent literature.[7]

Final Coupling and Synthesis of this compound
  • Amide Coupling: Dissolve Fragment A (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as TBTU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15-30 minutes.

  • Addition of Labeled Fragment: Add the synthesized labeled Fragment B (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Initial Purification: After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification Protocol

The final purification of this compound is critical to ensure high purity for its intended use as an internal standard. A multi-step purification strategy is recommended.

G Crude Crude this compound Flash Flash Column Chromatography (Silica Gel) Crude->Flash Initial Purification Prep_HPLC Preparative RP-HPLC Flash->Prep_HPLC High Purity Separation Lyophilization Lyophilization Prep_HPLC->Lyophilization Solvent Removal Final_QC Final Product with QC Analysis (Purity, Identity, Isotopic Enrichment) Lyophilization->Final_QC Final Product

Figure 3: General purification workflow for this compound.
  • Flash Column Chromatography: The crude product from the final coupling step should first be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to remove the bulk of impurities.

  • Preparative Reversed-Phase HPLC (RP-HPLC): For achieving high purity (>99%), preparative RP-HPLC is the method of choice. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid, is typically effective.

  • Lyophilization: The fractions from the preparative HPLC containing the pure product are combined and lyophilized to yield the final compound as a solid.

Data Presentation and Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Analysis Method Expected Outcome
Identity Confirmation High-Resolution Mass Spectrometry (HRMS)Observed mass to charge ratio (m/z) should correspond to the calculated exact mass of the labeled compound.
Structural Confirmation ¹H and ¹³C Nuclear Magnetic Resonance (NMR)Spectra should be consistent with the proposed structure, with the absence of the N-methyl signal in the ¹H NMR and the presence of a ¹³C-enriched signal.
Chemical Purity HPLC-UVPurity should be ≥98%, preferably ≥99.5%.
Isotopic Enrichment Mass Spectrometry (MS)The abundance of the M+4 isotopologue should be ≥98% relative to the unlabeled species.

Table 1: Summary of Analytical Characterization for this compound

This technical guide provides a comprehensive overview for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity, isotopically labeled internal standard essential for the accurate quantification of Vazegepant in biological matrices, thereby supporting its clinical and preclinical development.

References

(Rac)-Vazegepant-13C,d3: A Technical Overview of its Mechanism of Action as a CGRP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the core pharmacology of (Rac)-Vazegepant-13C,d3, a carbon-13 and deuterium (B1214612) labeled isotopologue of Vazegepant. While a specific Certificate of Analysis with quantitative data on purity for this labeled compound is not publicly available, this document will focus on the well-established mechanism of action of its parent compound, Vazegepant, a third-generation calcitonin gene-related peptide (CGRP) receptor antagonist.

Introduction to Vazegepant and its Role in Migraine Therapy

Vazegepant (also known as Zavegepant) is a small molecule CGRP receptor antagonist approved for the acute treatment of migraine with or without aura in adults.[1][2] Migraine pathophysiology is complex, but it is widely recognized that the release of CGRP, a 37-amino acid neuropeptide, plays a crucial role.[3][4] CGRP is a potent vasodilator and is involved in pain signaling pathways within the trigeminal nervous system.[1][3][5] During a migraine attack, CGRP levels are elevated, leading to vasodilation of meningeal blood vessels and transmission of pain signals.[3][4][5]

Vazegepant exerts its therapeutic effect by competitively and reversibly inhibiting the CGRP receptor, thereby blocking the downstream effects of CGRP.[3] Unlike monoclonal antibodies that target the CGRP ligand or its receptor, "gepants" like Vazegepant are small molecules.[1][4]

Quantitative Data and Purity Analysis

A public Certificate of Analysis for this compound, detailing specific quantitative data such as purity, isotopic enrichment, and residual solvents, is not available in the public domain. Such documents are typically provided by the manufacturer upon purchase.

Similarly, detailed experimental protocols for the quality control and analysis of this specific isotopically labeled compound are proprietary. However, standard analytical techniques for small molecules of this nature would likely include:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and position of the isotopic labels.

Mechanism of Action: CGRP Receptor Antagonism

The CGRP receptor is a G protein-coupled receptor (GPCR) composed of three essential parts: the calcitonin-like receptor (CLR), the receptor activity modifying protein 1 (RAMP1), and the receptor component protein (RCP).[3] The binding of CGRP to this receptor initiates a signaling cascade, primarily through the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][6][7] This signaling pathway ultimately results in vasodilation and contributes to the neurogenic inflammation and pain sensitization characteristic of migraine.[3][6]

Vazegepant acts as a competitive antagonist at the CGRP receptor, preventing the binding of endogenous CGRP and thereby inhibiting the initiation of this signaling cascade.[3] This blockade of CGRP signaling leads to the alleviation of migraine symptoms.

Below is a diagram illustrating the CGRP signaling pathway and the inhibitory action of Vazegepant.

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Cell (e.g., Vascular Smooth Muscle) Trigeminal Nerve Activation Trigeminal Nerve Activation CGRP Release CGRP Release Trigeminal Nerve Activation->CGRP Release Stimulates CGRP CGRP CGRP Release->CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Vazegepant This compound Vazegepant->CGRP_Receptor Blocks G_Protein G Protein CGRP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to

Caption: CGRP signaling pathway and the inhibitory effect of Vazegepant.

Experimental Workflow for Receptor Binding Assay

While a specific protocol for this compound is not available, a general workflow for a competitive radioligand binding assay to determine the affinity of a compound for the CGRP receptor would be as follows.

G start Start prep Prepare cell membranes expressing CGRP receptors start->prep incubate Incubate membranes, radioligand, and competitor compound prep->incubate radioligand Prepare radiolabeled CGRP ligand (e.g., [125I]-CGRP) radioligand->incubate competitor Prepare serial dilutions of This compound competitor->incubate separate Separate bound and free radioligand (filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

References

Vazegepant and its Stable Isotope Labeled Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vazegepant, a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute treatment of migraine.[1][2] Administered intranasally, it offers a rapid onset of action, providing an alternative for patients who may not be suitable for or responsive to other therapies.[1] This technical guide provides a comprehensive overview of Vazegepant, its mechanism of action, and the role of its stable isotope labeled analogues in research and development. Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and workflows are presented to support researchers, scientists, and drug development professionals in this field.

Introduction

Migraine is a debilitating neurological disorder affecting a significant portion of the global population. The pathophysiology of migraine is complex, with the calcitonin gene-related peptide (CGRP) playing a crucial role in the transmission of pain signals and vasodilation associated with migraine attacks.[2][3] Vazegepant (also known as zavegepant) is a high-affinity, selective antagonist of the CGRP receptor, effectively blocking the actions of CGRP and thereby alleviating migraine symptoms.[3][4] The development of stable isotope labeled (SIL) analogues of Vazegepant is instrumental for pharmacokinetic, metabolism, and quantitative bioanalytical studies, providing essential data for regulatory submissions and a deeper understanding of the drug's behavior in biological systems.[1][]

Mechanism of Action

Vazegepant exerts its therapeutic effect by competitively and reversibly inhibiting the CGRP receptor.[6] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[6] The binding of CGRP to its receptor, primarily located on vascular smooth muscle cells in meningeal arteries and neurons within the trigeminal system, initiates a signaling cascade.[6]

This cascade predominantly involves the coupling of the receptor to the Gs alpha subunit (Gαs) of the G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, contributing to vasodilation and the transmission of pain signals.[6][7][8] Vazegepant, by blocking the binding of CGRP, prevents this signaling cascade, thereby mitigating the physiological events that lead to a migraine attack.

CGRP Signaling Pathway

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks G_Protein G-Protein (Gs) CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Vasodilation, Pain Transmission) PKA->Downstream Phosphorylates Vazegepant_Synthesis_Workflow Start Starting Materials (e.g., N-Boc-4-piperidone, trimethylphosphonoacetate) Step1 Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 Enoate Intermediate Step1->Intermediate1 Step2 Hydrogenation Intermediate1->Step2 Intermediate2 Saturated Ester Step2->Intermediate2 Step3 Aldol Reaction with o-nitrobenzaldehyde Intermediate2->Step3 Intermediate3 Alcohol Intermediate Step3->Intermediate3 Step4 Reductive Cyclo-condensation Intermediate3->Step4 Intermediate4 Quinolinone Core Step4->Intermediate4 Step5 Coupling with Indazole Fragment Intermediate4->Step5 Intermediate5 Coupled Intermediate Step5->Intermediate5 Step6 Coupling with Piperazine Fragment Intermediate5->Step6 Vazegepant Vazegepant Step6->Vazegepant

References

The Role of Calcitonin Gene-Related Peptide (CGRP) in Migraine Pathophysiology and the Therapeutic Intervention of Vazegepant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms, representing a significant unmet medical need.[1] Over the past few decades, the role of calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, has been established as a critical component in the pathophysiology of migraine.[2][3][4] CGRP is released from trigeminal sensory nerves and contributes to the pain and associated symptoms of a migraine attack through mechanisms including vasodilation and neurogenic inflammation.[5][6][7] This understanding has led to the development of a new class of migraine-specific therapies targeting the CGRP pathway.[7][8] Vazegepant (also known as Zavegepant) is a third-generation, small-molecule CGRP receptor antagonist ("gepant") approved for the acute treatment of migraine.[9][10][11] Administered intranasally, it offers rapid relief by directly blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade responsible for migraine pain.[6][12] This document provides a comprehensive technical overview of the CGRP system in migraine, the mechanism of action of Vazegepant, and a summary of the preclinical and clinical data supporting its use.

The Role of CGRP in Migraine Pathophysiology

The trigeminovascular system is central to the generation of migraine pain.[13] CGRP, which is abundantly expressed in trigeminal ganglion neurons, is a key mediator in this system.[1][2]

CGRP Release and Receptor Activation

During a migraine attack, activation of the trigeminal system leads to the calcium-dependent release of CGRP from the peripheral and central terminals of trigeminal neurons.[1][14][15] This release has been observed in the cranial circulation during spontaneous and induced migraine attacks, with CGRP levels returning to baseline following successful treatment and pain resolution.[3][4][13][14]

Once released, CGRP binds to its canonical receptor, a G protein-coupled receptor (GPCR) complex.[13] This receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a seven-transmembrane protein, and a single-transmembrane accessory protein called receptor activity-modifying protein 1 (RAMP1).[13][16] The presence of RAMP1 is essential for the proper trafficking of CLR to the cell surface and confers high affinity for CGRP.[13]

Downstream Signaling and Pathophysiological Effects

The binding of CGRP to its receptor primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][13] This signaling cascade triggers a series of downstream events that are believed to cause the symptoms of migraine:

  • Vasodilation: CGRP is the most potent endogenous vasodilator peptide known.[3] Its release causes the dilation of intracranial and extracranial arteries, a long-observed phenomenon in migraine, although vasodilation itself is now considered an epiphenomenon rather than the direct cause of pain.[2][5]

  • Neurogenic Inflammation: CGRP contributes to a sterile inflammatory response in the dura mater, characterized by plasma protein extravasation and mast cell degranulation.[13][15] This process sensitizes peripheral trigeminal nociceptors.

  • Pain Transmission and Sensitization: CGRP plays a crucial role in pain modulation at multiple levels.

    • Peripheral Sensitization: In the periphery (e.g., the meninges), CGRP sensitizes the trigeminal nerve endings, lowering their activation threshold and making them more responsive to stimuli.[1][14][17]

    • Central Sensitization: CGRP released from the central terminals of trigeminal neurons in the brainstem (specifically the trigeminal nucleus caudalis) activates second-order neurons, contributing to central sensitization.[1][14][17] This process is thought to be responsible for the cutaneous allodynia often experienced by migraine patients.

Clinical evidence robustly supports CGRP's central role. Infusion of CGRP can induce migraine-like headaches in individuals susceptible to migraine, and elevated levels of CGRP have been measured in the external jugular vein and saliva during attacks.[3][14][15]

GRP_Signaling_Pathway CGRP Signaling Pathway in Migraine Pathophysiology cluster_neuron Trigeminal Neuron Terminal cluster_synapse Meningeal Perivascular Space cluster_effects Downstream Effects Trigger Migraine Trigger (e.g., CSD, Stress) Activation Neuron Activation & Ca2+ Influx Trigger->Activation Initiates CGRP_Release CGRP Release Activation->CGRP_Release Causes CGRP CGRP Peptide CGRP_Release->CGRP Releases Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds to AC_cAMP Adenylyl Cyclase Activation -> Increased cAMP Receptor->AC_cAMP Activates Vasodilation Vasodilation AC_cAMP->Vasodilation Leads to Inflammation Neurogenic Inflammation (Plasma Extravasation) AC_cAMP->Inflammation Leads to Sensitization Nociceptor Sensitization AC_cAMP->Sensitization Leads to Inflammation->Sensitization Contributes to Pain Pain Signal to Brain Sensitization->Pain Transmits

CGRP Signaling Pathway in Migraine Pathophysiology

Vazegepant: A CGRP Receptor Antagonist

Vazegepant is a high-affinity, selective, small-molecule CGRP receptor antagonist.[18][19] As a member of the "gepant" class, it is designed for the acute treatment of migraine.[20] Its intranasal formulation allows for rapid absorption, which is advantageous for patients seeking fast relief, especially those who experience migraine-related nausea and vomiting that can complicate oral administration.[6][12]

Mechanism of Action

Vazegepant exerts its therapeutic effect through the competitive and reversible inhibition of the CGRP receptor.[16] By binding to the receptor, it prevents CGRP from docking and initiating the intracellular signaling cascade.[6][16] This antagonism effectively blocks the downstream pathophysiological effects of CGRP, including vasodilation and neuronal sensitization, without causing the vasoconstriction associated with other migraine therapies like triptans.[6][16][19] This mechanism makes it a suitable option for patients with cardiovascular contraindications to triptans.[19]

Vazegepant_MoA Vazegepant Mechanism of Action cluster_pathway Normal Pathophysiological Pathway cluster_intervention Therapeutic Intervention CGRP CGRP Peptide Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Signaling cAMP Signaling Cascade Receptor->Signaling Activates Vazegepant Vazegepant Vazegepant->Receptor Competitively Binds & Blocks Receptor Migraine Migraine Symptoms (Pain, Vasodilation) Signaling->Migraine Leads to

Vazegepant Mechanism of Action
Pharmacokinetics

The pharmacokinetic profile of intranasal Vazegepant is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Properties of Vazegepant (10 mg Intranasal Dose)

Parameter Value Reference(s)
Time to Peak Plasma Conc. (Tmax) ~30 minutes [21][22]
Absolute Bioavailability ~5% [21][22][23]
Effective Half-Life (t½) ~6.55 hours [21][22]
Apparent Volume of Distribution (Vd/F) ~1774 L [21]
Apparent Clearance (CL/F) ~266 L/h [21][22]
Plasma Protein Binding ~90% [21]
Metabolism Primarily by CYP3A4, lesser extent by CYP2D6. No major metabolites (>10%). [21]

| Excretion | Primarily biliary/fecal (~80% unchanged); minor renal route (~11% unchanged). |[18][21][22] |

Experimental Protocols and Preclinical Evidence

The role of CGRP and the efficacy of its antagonists have been extensively studied in various preclinical models.

Key Experimental Models
  • Trigeminal Nerve Electrostimulation: This model involves the electrical stimulation of the trigeminal ganglion in anesthetized animals (e.g., rats, cats).[24][25]

    • Protocol: Electrodes are placed on the trigeminal ganglion. Stimulation induces the release of CGRP, which can be measured in blood samples from the external jugular vein.[24] Resulting changes in dural vessel diameter or cerebral blood flow are also monitored.[25]

    • Application: This model was crucial in demonstrating that trigeminal activation leads to CGRP release and that CGRP antagonists can block the subsequent vasodilation.[24]

  • Nitroglycerin (NTG) Infusion Model: Systemic administration of the nitric oxide donor NTG reliably triggers headache in humans and hyperalgesia in rodents, making it a common model for studying migraine mechanisms.[26]

    • Protocol: Male Sprague-Dawley rats are administered NTG (e.g., 5-10 mg/kg, i.p.).[26] Hyperalgesia is then assessed at various time points using methods like the orofacial formalin test. CGRP levels in serum and trigeminal tissue can also be quantified.[26]

    • Application: Studies using this model have shown that CGRP receptor antagonists like olcegepant (B1677202) can reduce NTG-induced hyperalgesia and the associated increase in CGRP levels.[26]

  • CGRP-Sensitized Transgenic Mouse Model: To mimic the heightened sensitivity to CGRP observed in migraineurs, transgenic mice have been developed.[27]

    • Protocol: A transgenic mouse model was generated with elevated expression of the human CGRP receptor subunit, hRAMP1, in the nervous system (nestin/hRAMP1 mice).[27] These mice are then challenged with intracerebroventricular administration of CGRP, and behaviors such as light aversion (photophobia) and mechanical allodynia are quantified.[27]

    • Application: This model demonstrated that increased CGRP receptor expression can lead to migraine-like symptoms and that these symptoms are attenuated by a CGRP receptor antagonist.[27]

Experimental_Workflow Workflow for NTG-Induced Migraine Animal Model cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animals Sprague-Dawley Rats Grouping Grouping: 1. Vehicle + Vehicle 2. NTG + Vehicle 3. NTG + Antagonist Animals->Grouping NTG_Admin Administer NTG (10 mg/kg, i.p.) Grouping->NTG_Admin Drug_Admin Administer CGRP Antagonist (e.g., Olcegepant) or Vehicle NTG_Admin->Drug_Admin 3h post-NTG Behavior_Test Behavioral Testing (e.g., Orofacial Formalin Test) Drug_Admin->Behavior_Test 1h post-drug Tissue_Analysis Tissue/Blood Collection (Measure CGRP, Cytokines) Drug_Admin->Tissue_Analysis Post-behavior Data_Analysis Data Analysis: Compare hyperalgesia & biomarker levels Behavior_Test->Data_Analysis Tissue_Analysis->Data_Analysis

Workflow for NTG-Induced Migraine Animal Model

Clinical Efficacy and Safety of Vazegepant

Vazegepant has been evaluated in pivotal Phase 3 clinical trials for the acute treatment of migraine.[28] The data demonstrate its efficacy in providing rapid and sustained relief from migraine symptoms.

Phase 3 Clinical Trial Results

The primary evidence for Vazegepant's efficacy comes from a large, randomized, double-blind, placebo-controlled trial (NCT04571060).[28][29] Participants with a history of 2 to 8 moderate to severe migraine attacks per month were randomized to receive a single 10 mg dose of Vazegepant nasal spray or a placebo.[30][31]

Table 2: Key Efficacy Endpoints from Phase 3 Trial of Vazegepant 10 mg Nasal Spray vs. Placebo

Endpoint Vazegepant (n=703) Placebo (n=702) P-value Reference(s)
Co-Primary: Pain Freedom at 2h 24% 15% <0.0001 [28][31][32]
Co-Primary: Freedom from Most Bothersome Symptom (MBS) at 2h 40% 31% 0.0012 [31][32]
Pain Relief at 15 min Statistically significant vs. placebo - - [12][30][32]
Pain Relief at 2h 59.3% 43.3% <0.0001 [33]
Return to Normal Function at 30 min Statistically significant vs. placebo - - [31][34]
Return to Normal Function at 2h Statistically significant vs. placebo - - [31]

| Sustained Pain Relief (2-48h) | Statistically significant vs. placebo | - | - |[12][32] |

MBS was self-identified by patients from photophobia, phonophobia, or nausea.

The results show that Vazegepant was superior to placebo on the co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.[32] Furthermore, the data highlight its rapid onset of action, with pain relief observed as early as 15 minutes, and the durability of its effect, with sustained benefits for up to 48 hours for many patients.[12][30]

Safety and Tolerability

In clinical trials, Vazegepant was generally well-tolerated.[30]

Table 3: Common Adverse Events (≥2% in Vazegepant group) from Phase 3 Trial

Adverse Event Vazegepant 10 mg (%) Placebo (%) Reference(s)
Dysgeusia (altered taste) 20.5% 4.7% [28][30]
Nasal Discomfort 3.7% 0.8% [28][30]

| Nausea | 3.2% | 1.1% |[28][30] |

Most adverse events were mild to moderate in severity, and no serious adverse events were reported in the Vazegepant-treated group.[28][30] Notably, consistent with the gepant class, there was no signal of hepatotoxicity.[30][32]

Conclusion

The neuropeptide CGRP is a foundational element in the pathophysiology of migraine, driving key processes of vasodilation, neurogenic inflammation, and pain sensitization within the trigeminovascular system.[3][13][14] The development of therapies that antagonize the CGRP pathway marks a significant advancement in migraine-specific treatment. Vazegepant, a third-generation intranasal CGRP receptor antagonist, has demonstrated robust efficacy and a favorable safety profile in clinical trials for the acute treatment of migraine.[28][30] Its mechanism of action directly counteracts the effects of CGRP release, and its rapid absorption via the nasal route provides a valuable therapeutic option for patients, particularly those who require fast-acting relief or have difficulty with oral medications.[6][12] Continued research and real-world evidence will further solidify the role of Vazegepant and other gepants in the comprehensive management of migraine.

References

The Discovery and Development of Vazegepant (Zavegepant): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vazegepant (Zavegepant), a third-generation, high-affinity, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, represents a significant advancement in the acute treatment of migraine. Developed through a collaboration of Bristol-Myers Squibb, Biohaven Pharmaceuticals, and subsequently acquired by Pfizer, vazegepant is the first CGRP receptor antagonist available in an intranasal formulation, offering a rapid onset of action for patients. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, pharmacokinetics, and clinical efficacy of vazegepant. Quantitative data are summarized in structured tables, and key physiological and experimental pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide. During a migraine attack, activation of the trigeminal nervous system leads to the release of CGRP, which causes vasodilation of cranial blood vessels and promotes neurogenic inflammation, contributing to the generation of migraine pain. Consequently, blocking the CGRP pathway has emerged as a primary therapeutic strategy for migraine treatment. Vazegepant was developed to directly target and block the CGRP receptor, thereby inhibiting the downstream effects of CGRP and alleviating migraine symptoms.

Discovery and Preclinical Development

Vazegepant was originally discovered by Bristol-Myers Squibb and later developed by Biohaven Pharmaceuticals.[1] It is a third-generation CGRP receptor antagonist, designed for high affinity and selectivity for the CGRP receptor.[2] Preclinical studies demonstrated its potent and competitive antagonism of the CGRP receptor.

Mechanism of Action

Vazegepant is a small molecule antagonist that binds with high affinity to the CGRP receptor, preventing the binding of the endogenous CGRP ligand.[3] This blockade inhibits the activation of the CGRP receptor, thereby preventing the downstream signaling cascade that leads to vasodilation and pain transmission associated with migraine.[4]

Preclinical Pharmacokinetics and Toxicology

Preclinical studies established the initial pharmacokinetic and safety profile of vazegepant. These studies were crucial in determining the potential for both oral and intranasal formulations. The intranasal route was explored to provide a rapid onset of action, bypassing potential issues with oral absorption, especially in patients experiencing migraine-associated nausea and vomiting.[5] Toxicology studies in animal models were conducted to ensure the safety of the compound before proceeding to human clinical trials.

Clinical Development

The clinical development of vazegepant has been extensive, involving Phase 1, Phase 2/3, and Phase 3 clinical trials to establish its safety, efficacy, and pharmacokinetic profile in humans.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers and migraine patients have characterized the absorption, distribution, metabolism, and excretion of vazegepant for both intranasal and oral formulations.

Table 1: Pharmacokinetic Properties of Vazegepant

ParameterIntranasal (10 mg)Oral
Time to Maximum Concentration (Tmax) ~30 minutesSlower than intranasal
Absolute Bioavailability ~5%[4]Not specified in detail
Plasma Protein Binding ~90%~90%
Terminal Half-life ~6.55 hours[3]Not specified in detail
Metabolism Primarily by CYP3A4, and to a lesser extent by CYP2D6. No major metabolites have been detected.[3]Primarily by CYP3A4, and to a lesser extent by CYP2D6. No major metabolites have been detected.
Elimination Primarily through the biliary/fecal route, with the renal route being minor.[3]Primarily through the biliary/fecal route, with the renal route being minor.
Clinical Efficacy

The efficacy of intranasal vazegepant for the acute treatment of migraine has been demonstrated in pivotal Phase 2/3 and Phase 3 clinical trials.

This randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of three doses of intranasal vazegepant (5 mg, 10 mg, and 20 mg). The 10 mg and 20 mg doses were found to be statistically superior to placebo for the co-primary endpoints of pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.

Table 2: Efficacy Results from the Phase 2/3 Dose-Ranging Study (NCT03872453)

Endpoint (at 2 hours post-dose)Vazegepant 10 mgVazegepant 20 mgPlacebo
Pain Freedom 22.5% (p=0.0113)23.1% (p=0.0055)15.5%
Freedom from Most Bothersome Symptom 41.9% (p=0.0155)42.5% (p=0.0094)33.7%

This second pivotal trial further confirmed the efficacy and safety of the 10 mg dose of intranasal vazegepant. The study met its co-primary endpoints and demonstrated rapid and sustained efficacy.

Table 3: Efficacy Results from the Pivotal Phase 3 Study (NCT04571060)

EndpointVazegepant 10 mgPlacebop-value
Pain Freedom at 2 hours 24%15%<0.0001
Freedom from Most Bothersome Symptom at 2 hours 40%31%0.0012
Pain Relief at 15 minutes Statistically significant superiority--
Return to Normal Function at 30 minutes Statistically significant superiority--
Sustained Pain Freedom (2 to 48 hours) Statistically significant superiority--
Sustained Pain Relief (2 to 48 hours) Statistically significant superiority--
Clinical Safety and Tolerability

Across clinical trials, intranasal vazegepant has demonstrated a favorable safety and tolerability profile. The most common adverse events were generally mild to moderate in intensity.

Table 4: Common Adverse Events (≥2% and greater than placebo) in the Pivotal Phase 3 Study (NCT04571060)

Adverse EventVazegepant 10 mgPlacebo
Dysgeusia (altered taste) 21%5%
Nasal discomfort >2%<2%
Nausea >2%<2%

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following sections describe the general methodologies employed in the key experiments for the development of vazegepant, based on standard practices in the field.

CGRP Receptor Binding Assay (General Methodology)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of vazegepant for the CGRP receptor.

Materials:

  • Cell membranes expressing the human CGRP receptor.

  • Radiolabeled CGRP (e.g., [¹²⁵I]-CGRP).

  • Vazegepant at various concentrations.

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled CGRP and varying concentrations of vazegepant.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of vazegepant that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Phase 3 Clinical Trial Protocol (General Outline for NCT04571060)

Objective: To evaluate the efficacy and safety of a single 10 mg dose of intranasal vazegepant compared to placebo for the acute treatment of a single migraine attack.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria:

  • Adults with a history of migraine with or without aura.

  • Experiencing 2 to 8 moderate to severe migraine attacks per month.

Procedure:

  • Randomization: Eligible participants are randomized to receive either a single 10 mg dose of intranasal vazegepant or a matching placebo.

  • Treatment: Participants are instructed to self-administer the study medication at the onset of a moderate to severe migraine attack.

  • Data Collection: Participants record their pain intensity and most bothersome symptom (nausea, photophobia, or phonophobia) at baseline and at various time points post-dose using an electronic diary.

  • Endpoints:

    • Co-Primary: Pain freedom and freedom from the most bothersome symptom at 2 hours post-dose.

    • Secondary: Pain relief at various time points, return to normal function, sustained pain freedom, and sustained pain relief.

  • Safety Monitoring: Adverse events are monitored throughout the study.

Visualizations

CGRP Signaling Pathway in Migraine

CGRP_Signaling_Pathway cluster_0 Trigeminal Ganglion Neuron cluster_1 Meningeal Blood Vessel cluster_2 Vazegepant Action Trigeminal Nerve Activation Trigeminal Nerve Activation CGRP Release CGRP Release Trigeminal Nerve Activation->CGRP Release CGRP_Receptor CGRP Receptor CGRP Release->CGRP_Receptor Binds G-protein Activation G-protein Activation CGRP_Receptor->G-protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G-protein Activation->Adenylate Cyclase Activation cAMP Increase cAMP Increase Adenylate Cyclase Activation->cAMP Increase Vasodilation Vasodilation cAMP Increase->Vasodilation Pain Signal Transmission Pain Signal Transmission Vasodilation->Pain Signal Transmission Neurogenic Inflammation Neurogenic Inflammation Neurogenic Inflammation->Pain Signal Transmission Migraine Pain Migraine Pain Pain Signal Transmission->Migraine Pain Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks

Caption: CGRP signaling pathway in migraine and the mechanism of action of Vazegepant.

Experimental Workflow for a Competitive CGRP Receptor Binding Assay

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Cell Membranes with CGRP Receptors Cell Membranes with CGRP Receptors Incubate Mixture Incubate Mixture Cell Membranes with CGRP Receptors->Incubate Mixture Radiolabeled CGRP Radiolabeled CGRP Radiolabeled CGRP->Incubate Mixture Vazegepant Dilutions Vazegepant Dilutions Vazegepant Dilutions->Incubate Mixture Filtration Filtration Incubate Mixture->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Determine IC50 Determine IC50 Scintillation Counting->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Caption: General workflow for a competitive CGRP receptor binding assay.

Zavegepant Clinical Trial Development Pathway

Clinical_Trial_Pathway Preclinical Studies Preclinical Studies Phase 1 Phase 1 Preclinical Studies->Phase 1 Safety & PK in Healthy Volunteers Phase 2/3 Phase 2/3 Phase 1->Phase 2/3 Dose-Ranging & Efficacy Phase 3 Phase 3 Phase 2/3->Phase 3 Pivotal Efficacy & Safety NDA Submission NDA Submission Phase 3->NDA Submission Submission of Clinical Data FDA Approval FDA Approval NDA Submission->FDA Approval Regulatory Review

References

Unlocking Drug Development: An In-depth Guide to Isotopic Labeling of Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling, the strategic replacement of specific atoms in a drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes, is a cornerstone of modern pharmaceutical research and development. This powerful technique provides an unparalleled ability to trace, quantify, and characterize the fate of a drug and its metabolites within complex biological systems. This technical guide delves into the core principles, experimental methodologies, and critical applications of isotopic labeling, offering a comprehensive resource for professionals in the field.

Core Principles of Isotopic Labeling

Isotopic labeling hinges on the principle that isotopically modified molecules are chemically identical to their unlabeled counterparts and thus exhibit nearly identical biological behavior. However, their difference in mass or radioactivity allows them to be distinguished and quantified using sensitive analytical techniques.

Stable Isotopes vs. Radioisotopes:

The choice between stable and radioisotopes depends on the specific application, safety considerations, and the required sensitivity of detection.

  • Stable Isotopes: These are non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). They are used to create "heavy" versions of a drug molecule. Their primary advantage is safety, as they do not emit radiation, making them suitable for studies in humans, including vulnerable populations, without the need for extensive radiological safety precautions.[1]

  • Radioisotopes: These are radioactive isotopes, with Tritium (³H) and Carbon-14 (¹⁴C) being the most frequently used in drug development.[2] They offer exceptional sensitivity, allowing for the detection of minute quantities of a drug and its metabolites.[3] However, their use requires specialized handling facilities and adherence to strict safety protocols due to their radioactive nature.

Key Applications in Drug Development

Isotopic labeling is integral to several critical stages of drug development, particularly in understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Pharmacokinetic (PK) Studies: Labeled compounds are essential for accurately determining a drug's PK parameters, such as its rate of absorption, bioavailability, distribution throughout the body, and elimination half-life.[4]

  • Metabolite Identification and Quantification: By tracing the isotopic label, researchers can identify and quantify all drug-related material, including metabolites that may not be readily detectable by other means.[5] This is crucial for understanding the biotransformation pathways of a drug and for assessing the safety of its metabolites.

  • Internal Standards for Bioanalysis: Stable isotope-labeled versions of a drug are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[6] They co-elute with the unlabeled drug, compensating for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

  • Mechanism of Action Studies: Isotopically labeled drugs can be used to probe drug-target interactions and elucidate the downstream effects on signaling pathways.

Quantitative Data in Isotopic Labeling

The precise quantification of labeled compounds and their metabolites is fundamental to the utility of this technique. The following tables summarize key quantitative parameters.

ParameterTypical Values/RangesSignificance
Isotopic Enrichment > 98% for stable isotopesThe percentage of the labeled isotope at a specific atomic position. High enrichment is crucial for sensitivity and accurate quantification.[7]
Specific Activity (Radioisotopes) ³H: ~29 Ci/mmol¹⁴C: ~62.4 mCi/mmolThe amount of radioactivity per unit amount of the compound. Higher specific activity allows for the administration of lower chemical doses while maintaining detectable radioactivity.[3][8]
Radioactivity Dose in Human ADME Studies Microtracer: 0.2 - 1.0 µCiTraditional: 50 - 100 µCiThe amount of radioactivity administered to human subjects. Microtracer studies, analyzed by Accelerator Mass Spectrometry (AMS), significantly reduce radiation exposure.[9][10]
Deuterium Kinetic Isotope Effect (KIE) 1 - 5 (kH/kD)The ratio of the reaction rate of the unlabeled (H) compound to the deuterated (D) compound. A KIE > 1 indicates that C-H bond cleavage is a rate-limiting step in the metabolism of the drug.[11]

Table 1: Key Quantitative Parameters in Isotopic Labeling

Analytical TechniqueSensitivityQuantitative AccuracyStructural InformationThroughput
Mass Spectrometry (MS) High (picomole to femtomole)High (with appropriate internal standards)Moderate (fragmentation patterns)High
Nuclear Magnetic Resonance (NMR) Spectroscopy Lower than MS (micromole to nanomole)High (inherently quantitative)High (detailed structural elucidation)Low
Liquid Scintillation Counting (LSC) High (for radioisotopes)High (for total radioactivity)NoneModerate
Accelerator Mass Spectrometry (AMS) Extremely High (attomole to zeptomole)High (for ¹⁴C)NoneLow

Table 2: Comparison of Analytical Techniques for Labeled Drug Analysis [5][12]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotopic labeling studies.

Synthesis of a ¹³C-Labeled Small Molecule Drug

Objective: To synthesize a small molecule drug with a ¹³C label at a metabolically stable position.

Materials:

  • Unlabeled starting materials

  • ¹³C-labeled precursor (e.g., [¹³C]-methyl iodide, [¹³C₆]-glucose)

  • Appropriate solvents and reagents for the specific synthetic route

  • Analytical equipment for reaction monitoring and product characterization (TLC, NMR, MS)

Procedure:

  • Design of Labeling Strategy: Identify a metabolically stable position within the drug molecule for label incorporation. The synthesis route should be designed to introduce the ¹³C label efficiently, often in a late-stage step to maximize the incorporation of the expensive labeled precursor.[13]

  • Synthesis: The synthesis of the labeled compound often mirrors that of the unlabeled drug, with modifications to accommodate the labeled reagent.[7]

    • Example: Wittig-Horner-Emmons Reaction for ¹³C Introduction: A common method to introduce a ¹³C label is through a Wittig-Horner-Emmons reaction using a ¹³C-labeled phosphonate (B1237965) reagent, such as [1-¹³C]triethylphosphonoacetate.[7]

  • Purification: Purify the ¹³C-labeled drug using standard chromatographic techniques (e.g., flash chromatography, HPLC) to achieve high chemical and isotopic purity.

  • Characterization: Confirm the structure and determine the isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

Human ADME Study with a ¹⁴C-Labeled Drug

Objective: To determine the absorption, distribution, metabolism, and excretion of a drug in humans using a ¹⁴C-labeled version.

Procedure:

  • Pre-study Activities:

    • Synthesize the ¹⁴C-labeled drug under Good Manufacturing Practices (GMP) if required for traditional studies.[9]

    • Conduct a quantitative whole-body autoradiography (QWBA) study in a rodent species to assess tissue distribution and inform dosimetry calculations.[10]

  • Clinical Phase:

    • Administer a single oral dose of the investigational drug containing a known amount of the ¹⁴C-labeled compound to healthy volunteers.[8] The total radioactivity administered is typically in the range of 50-100 µCi for traditional studies or 0.1-1 µCi for microtracer studies.[10]

    • Collect blood, urine, and feces samples at predetermined time points.[8] Sample collection continues until at least 90% of the administered radioactive dose is recovered.[14]

  • Sample Analysis:

    • Determine the total radioactivity in all samples using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[15]

    • Profile the parent drug and its metabolites in plasma, urine, and feces using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection.

    • Identify the structure of the metabolites using mass spectrometry and NMR spectroscopy.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for the parent drug and total radioactivity.

    • Determine the routes and rates of excretion.

    • Quantify the exposure of major metabolites relative to the parent drug.

Quantitative Analysis of Drug Metabolites using LC-MS and a Stable Isotope-Labeled Internal Standard

Objective: To accurately quantify the concentration of a drug and its metabolites in a biological matrix.

Procedure:

  • Sample Preparation:

    • Spike a known amount of the stable isotope-labeled internal standard (SIL-IS) into the biological samples (e.g., plasma, urine) at the beginning of the sample preparation process.[6]

    • Extract the analytes and the SIL-IS from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • LC-MS/MS Analysis:

    • Separate the analytes and the SIL-IS using liquid chromatography.

    • Detect and quantify the analytes and the SIL-IS using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[10]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]

Visualizing Workflows and Pathways

Graphviz diagrams can be used to clearly illustrate complex experimental workflows and biological pathways.

Experimental_Workflow_ADME cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase Synthesis of Radiolabeled Drug Synthesis of Radiolabeled Drug Animal QWBA Studies Animal QWBA Studies Synthesis of Radiolabeled Drug->Animal QWBA Studies Dosing of Human Subjects Dosing of Human Subjects Animal QWBA Studies->Dosing of Human Subjects Sample Collection (Blood, Urine, Feces) Sample Collection (Blood, Urine, Feces) Dosing of Human Subjects->Sample Collection (Blood, Urine, Feces) Total Radioactivity Measurement Total Radioactivity Measurement Sample Collection (Blood, Urine, Feces)->Total Radioactivity Measurement Metabolite Profiling (LC-Radiochromatography) Metabolite Profiling (LC-Radiochromatography) Sample Collection (Blood, Urine, Feces)->Metabolite Profiling (LC-Radiochromatography) Metabolite Identification (MS, NMR) Metabolite Identification (MS, NMR) Metabolite Profiling (LC-Radiochromatography)->Metabolite Identification (MS, NMR)

Caption: Workflow of a human radiolabeled ADME study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene Transcription Gene Transcription mTOR->Gene Transcription Promotes Gefitinib (B1684475) Gefitinib Gefitinib->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: Inhibition of the EGFR signaling pathway by Gefitinib.

Conclusion

Isotopic labeling is an indispensable and versatile tool in the development of small molecule drugs. From elucidating fundamental ADME properties to enabling precise quantification in bioanalytical assays and probing mechanisms of action, the applications of stable and radioisotopes are vast and critical. A thorough understanding of the principles, careful selection of the appropriate labeling strategy, and meticulous execution of experimental protocols are paramount to leveraging the full potential of this technology to accelerate the delivery of safe and effective medicines to patients.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Vazegepant in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vazegepant (also known as Zavegepant) in human plasma. Vazegepant is a third-generation, high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] The method described herein utilizes automated protein precipitation for sample preparation and a stable isotope-labeled internal standard (Zavegepant-d8) for accurate quantification. This method is suitable for pharmacokinetic studies and other clinical research applications requiring precise measurement of Vazegepant concentrations in a biological matrix.

Introduction

Vazegepant is a small molecule CGRP receptor antagonist that effectively blocks the CGRP pathway, which is implicated in the pathophysiology of migraine.[2] As a therapeutic agent, accurate and reliable quantification of Vazegepant in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for bioanalytical assays of pharmaceuticals. This application note provides a detailed protocol for a validated LC-MS/MS method for Vazegepant quantification in human plasma.

Signaling Pathway

Vazegepant targets the calcitonin gene-related peptide (CGRP) receptor, which is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to its receptor activates G-protein signaling cascades, primarily through Gαs, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This signaling pathway is involved in vasodilation and nociceptive transmission, processes associated with migraine headaches. Vazegepant acts as an antagonist at this receptor, inhibiting the downstream effects of CGRP.

cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) G_Protein G-Protein (Gαs) CGRP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CGRP CGRP CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Caption: CGRP Signaling Pathway and Vazegepant's Mechanism of Action.

Experimental Workflow

The bioanalytical workflow for the quantification of Vazegepant in human plasma involves sample preparation, LC-MS/MS analysis, and data processing. A summary of the workflow is presented below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (25 µL) IS_Spike Spike with Zavegepant-d8 (IS) Plasma_Sample->IS_Spike Protein_Precipitation Automated Protein Precipitation IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection Inject into LC-MS/MS System Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Vazegepant Concentration Calibration_Curve->Quantification

Caption: Experimental Workflow for Vazegepant Quantification.

Materials and Methods

Reagents and Materials
  • Vazegepant reference standard

  • Zavegepant-d8 internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu UPLC system or equivalent

  • Mass Spectrometer: SCIEX API 5000™ LC-MS/MS system or equivalent

  • Analytical Column: ACE Excel 2 C18-PFP, 50 x 3 mm, 2 µm[3]

Sample Preparation

An automated protein precipitation method was employed for sample preparation.[3]

  • To 25 µL of human plasma, add the internal standard solution (Zavegepant-d8).

  • Perform protein precipitation by adding a suitable volume of acetonitrile.

  • Vortex the samples to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: ACE Excel 2 C18-PFP, 50 x 3 mm, 2 µm[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.500 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 5 µL

  • Gradient: An isocratic elution is used.[3] The specific mobile phase composition should be optimized to achieve good chromatographic separation.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterVazegepantZavegepant-d8 (IS)
Precursor Ion (Q1 m/z) 639.4647.5
Product Ion (Q3 m/z) 255.2255.2
Collision Energy (CE) Optimized for maximum signalOptimized for maximum signal
Declustering Potential (DP) Optimized for maximum signalOptimized for maximum signal
Entrance Potential (EP) Optimized for maximum signalOptimized for maximum signal
Collision Cell Exit Potential (CXP) Optimized for maximum signalOptimized for maximum signal

Note: Compound-specific parameters such as CE, DP, EP, and CXP should be optimized for the specific instrument used.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.40 ng/mL to 400 ng/mL in human plasma.[3][4] The coefficient of determination (r²) for the calibration curve was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Within-Run Accuracy (% Bias)Within-Run Precision (% CV)Between-Run Accuracy (% Bias)Between-Run Precision (% CV)
LLOQ0.40-6.8 to 0.70.9 to 2.9-5.0 to 2.23.6 to 5.1
LQC(e.g., 1.2)-8.2 to 1.32.1 to 5.0-5.0 to 2.23.6 to 5.1
MQC(e.g., 100)-8.2 to 1.32.1 to 5.0-5.0 to 2.23.6 to 5.1
HQC(e.g., 300)-8.2 to 1.32.1 to 5.0-5.0 to 2.23.6 to 5.1
Data derived from a summary of two studies.[3]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method. While specific percentage values for Vazegepant recovery and matrix effect are not detailed in the provided search results, a validated method would typically demonstrate high and consistent recovery with minimal matrix effects.

Stability

The stability of Vazegepant was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C and -70°C. The analyte was found to be stable under all tested conditions.

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of Vazegepant in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the clinical evaluation of Vazegepant. The use of an automated sample preparation procedure and a stable isotope-labeled internal standard ensures high throughput and accurate results.

References

Application Note: High-Throughput Bioanalysis of Vazegepant in Human Plasma Using (Rac)-Vazegepant-13C,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Vazegepant in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, (Rac)-Vazegepant-13C,d3, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described method, involving a straightforward protein precipitation extraction, is suitable for high-throughput bioanalysis in clinical and preclinical studies. All experimental procedures are detailed, and key performance data are summarized.

Introduction

Vazegepant is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine by promoting vasodilation, neurogenic inflammation, and pain signaling.[1] By blocking the CGRP receptor, Vazegepant effectively mitigates these effects. Accurate quantification of Vazegepant in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by LC-MS/MS. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix-induced variations.[2] this compound is an ideal internal standard for Vazegepant, as its co-elution with the analyte provides the most accurate correction for potential ion suppression or enhancement.

This application note provides a comprehensive protocol for the extraction and quantification of Vazegepant in human plasma. The method is validated to be linear, accurate, and precise over a clinically relevant concentration range.

Signaling Pathway of Vazegepant

Vazegepant exerts its therapeutic effect by competitively antagonizing the CGRP receptor. During a migraine attack, elevated levels of CGRP bind to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding activates Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This cascade results in vasodilation and enhanced nociceptive transmission. Vazegepant blocks the binding of CGRP to its receptor, thereby inhibiting this signaling pathway.

G cluster_0 Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) G_protein Gαs CGRP_Receptor->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates CGRP CGRP CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Leads to

Caption: Vazegepant's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Vazegepant reference standard (purity >99%)

  • This compound internal standard (IS) (isotopic purity >99%)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Stock and Working Solutions
  • Vazegepant Stock Solution (1 mg/mL): Accurately weigh and dissolve Vazegepant in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vazegepant Working Solutions: Prepare serial dilutions of the Vazegepant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

The protein precipitation method is a simple and effective technique for removing proteins from plasma samples.[3][4]

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G start Start: 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile start->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Caption: Sample preparation workflow.
LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vazegepant: m/z 588.2 -> 283.1 (Quantifier), m/z 588.2 -> 144.1 (Qualifier) this compound: m/z 592.2 -> 287.1
Collision Energy Optimized for each transition
Source Temperature 500°C

Note: The provided MRM transitions are hypothetical and should be optimized by direct infusion of the analyte and internal standard.

Data Presentation and Performance Characteristics

The method was validated according to regulatory guidelines.[5] The performance characteristics are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Vazegepant to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.

Parameter Result
Calibration Range 0.05 - 50 ng/mL
Regression Model 1/x²
Correlation (r²) >0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (Lower Limit of Quantification, Low, Mid, and High).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ0.05≤ 15.0± 15.0≤ 20.0± 20.0
Low QC0.15≤ 15.0± 15.0≤ 15.0± 15.0
Mid QC5≤ 15.0± 15.0≤ 15.0± 15.0
High QC40≤ 15.0± 15.0≤ 15.0± 15.0
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution. The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

QC Level Matrix Factor Extraction Recovery (%)
Low QC0.95 - 1.05> 85%
High QC0.95 - 1.05> 85%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative determination of Vazegepant in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable and accurate results by compensating for matrix effects and procedural variability. This method is well-suited for supporting clinical and non-clinical studies of Vazegepant.

References

Application Note: High-Throughput Analysis of Vazegepant in Human Plasma Using Automated Protein Precipitation and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, robust, and high-throughput method for the quantitative analysis of vazegepant in human plasma. The sample preparation employs a simple and efficient protein precipitation protocol, which is amenable to automation. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and sensitivity for pharmacokinetic and bioequivalence studies. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for vazegepant.

Introduction

Vazegepant is a high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist.[1] The CGRP signaling pathway is implicated in the pathophysiology of migraine, and blocking this pathway has proven effective in migraine treatment.[2][3][4] Vazegepant binds to the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), to antagonize its function.[2][5] In human plasma, vazegepant is highly protein-bound (approximately 90%) and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6] Unchanged vazegepant is the most abundant circulating component, accounting for about 90% of the drug-related material in plasma.[6] Given its therapeutic importance, a reliable method for its quantification in biological matrices is essential for drug development and clinical research.

This application note presents a detailed protocol for the extraction and analysis of vazegepant from human plasma. The method utilizes protein precipitation with acetonitrile, a common and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]

Vazegepant and CGRP Signaling Pathway

Vazegepant is a CGRP receptor antagonist that blocks the CGRP signaling cascade, which is known to be a key player in migraine pathophysiology.[1][2] The binding of CGRP to its receptor, a heterodimer of CLR and RAMP1, initiates a G-protein coupled signaling cascade that leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][10] This signaling cascade ultimately results in vasodilation and neurogenic inflammation, processes associated with migraine pain.[2] Vazegepant competitively blocks the CGRP receptor, thereby preventing this signaling cascade and alleviating migraine symptoms.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CGRP CGRP Receptor CGRP Receptor (CLR + RAMP1) CGRP->Receptor Binds to Vazegepant Vazegepant Vazegepant->Receptor Blocks G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation G Start Start: Human Plasma Sample Add_IS Add Internal Standard (Vazegepant-d8 in Acetonitrile) Start->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

References

Application Notes and Protocols for Vazegepant Extraction from Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vazegepant (Zavzpret®) is a third-generation small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2][3] As a therapeutic agent targeting the central nervous system, understanding its distribution and concentration in brain tissue is crucial for preclinical and clinical research. This document provides a detailed protocol for the extraction of Vazegepant from brain tissue samples for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of small molecule extraction from complex biological matrices and available data on the physicochemical properties of Vazegepant.

Physicochemical Properties of Vazegepant

A summary of the key physicochemical properties of Vazegepant is essential for developing a robust extraction protocol.

PropertyValueReference
Molecular Formula C36H46N8O3[4]
Molecular Weight (Free Base) 638.82 g/mol [4]
Molecular Weight (HCl Salt) 675.28 g/mol [4][5]
Aqueous Solubility Freely soluble in water. 105 mg/mL at pH 8.2 and > 300 mg/mL at lower pH.[4]
pKa 4.8 and 8.8[4][5]
logD 1.21[4]
Plasma Protein Binding Approximately 90%[1][6][7]
Metabolism Primarily by CYP3A4, and to a lesser extent by CYP2D6.[1][6]

Experimental Protocols

This section details a recommended protocol for the extraction of Vazegepant from brain tissue samples. This protocol is designed to be a starting point for method development and validation in individual laboratories.

Brain Tissue Homogenization

Objective: To disrupt the cellular structure of the brain tissue and release Vazegepant into a solution.

Materials:

  • Frozen brain tissue samples

  • Ice-cold homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

  • Potter-Elvehjem homogenizer or bead-based homogenizer

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh the frozen brain tissue sample (typically 50-100 mg).

  • Place the weighed tissue in a pre-chilled homogenization tube.

  • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., for 100 mg of tissue, add 300 µL of buffer).

  • Homogenize the tissue until a uniform suspension is achieved. If using a Potter-Elvehjem homogenizer, perform 10-15 strokes. If using a bead-based homogenizer, follow the manufacturer's instructions.

  • Keep the sample on ice throughout the homogenization process to minimize enzymatic degradation.

  • Transfer the homogenate to a pre-labeled microcentrifuge tube.

Protein Precipitation and Vazegepant Extraction

Objective: To remove proteins that can interfere with LC-MS/MS analysis and to extract Vazegepant into a clean solvent.

Materials:

  • Brain homogenate from the previous step

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another CGRP antagonist like Frovatriptan)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • To 100 µL of brain homogenate, add 10 µL of the internal standard solution at a known concentration.

  • Add a 3-fold volume of ice-cold acetonitrile (300 µL) to the homogenate-IS mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Incubate the sample on ice for 10 minutes to further enhance precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains Vazegepant and the internal standard, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.

Sample Concentration (Optional)

Objective: To increase the concentration of Vazegepant in the sample, if necessary, to meet the sensitivity requirements of the analytical method.

Materials:

  • Supernatant from the previous step

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitute the dried residue in a smaller, known volume of reconstitution solvent (e.g., 100 µL).

  • Vortex the sample for 30 seconds to ensure the complete dissolution of the analytes.

  • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify Vazegepant and its internal standard. The following are suggested starting conditions that should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Vazegepant, then return to initial conditions for column re-equilibration. A typical gradient might be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Vazegepant: m/z 639.8 -> [Product Ion 1], m/z 639.8 -> [Product Ion 2] (based on MW of free base) or m/z 488.52 (MH)+ as a potential precursor ion.[4] Specific product ions and collision energies need to be determined by direct infusion of a Vazegepant standard. Internal Standard: To be determined based on the selected IS.
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Vazegepant Concentration in Brain Tissue Samples

Sample IDTissue Weight (mg)Vazegepant Peak AreaIS Peak AreaVazegepant/IS RatioConcentration (ng/g tissue)
Brain_001102.51567892014560.77877.8
Brain_00298.71498762056780.72973.9
Brain_003105.11601232032100.78875.0

Visualizations

CGRP Signaling Pathway and Vazegepant's Mechanism of Action

Vazegepant is a CGRP receptor antagonist.[8] It blocks the binding of CGRP to its receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation and pain transmission associated with migraines.[8]

CGRP_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) CGRP_Vesicle CGRP Vesicle CGRP_Release CGRP Release CGRP_Vesicle->CGRP_Release Exocytosis CGRP_Ligand CGRP CGRP_Receptor CGRP Receptor G_Protein Gs Protein CGRP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Phosphorylation of downstream targets CGRP_Ligand->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks

Caption: CGRP signaling pathway and the antagonistic action of Vazegepant.

Experimental Workflow for Vazegepant Extraction

The following diagram illustrates the key steps in the extraction of Vazegepant from brain tissue for LC-MS/MS analysis.

Extraction_Workflow Start Start: Frozen Brain Tissue Homogenization 1. Homogenization (in ice-cold buffer) Start->Homogenization Protein_Precipitation 2. Protein Precipitation (with ice-cold Acetonitrile) Homogenization->Protein_Precipitation Centrifugation 3. Centrifugation (14,000 x g, 15 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Concentration 5. Evaporation & Reconstitution (Optional) Supernatant_Collection->Concentration LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Direct Injection Concentration->LC_MS_Analysis End End: Quantitative Data LC_MS_Analysis->End

References

Application Notes and Protocols for Vazegepant Pharmacokinetic Study Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vazegepant (also known as zavegepant) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] It is approved for the acute treatment of migraine with or without aura in adults and is administered as a nasal spray.[1] Understanding the pharmacokinetic (PK) profile of vazegepant is crucial for its clinical development and therapeutic use. This document provides a summary of key pharmacokinetic parameters, a detailed protocol for the bioanalysis of vazegepant in plasma samples, and a visualization of its mechanism of action.

Vazegepant Pharmacokinetic Data

The pharmacokinetic properties of vazegepant have been characterized in several clinical studies. The data presented below is a summary from studies involving intravenous (IV), intranasal, and oral administration in healthy adults and patients with migraine.

Table 1: Summary of Vazegepant Pharmacokinetic Parameters
ParameterIntranasal Administration (10 mg)Intravenous Administration (5 mg)Oral AdministrationSource(s)
Bioavailability ~5%N/A0.65%[2][3][4]
Tmax (median) ~30 minutesN/AN/A[4][5]
Apparent Clearance (CL/F) 266 L/h220 mL/min (Total Plasma Clearance)N/A[1][6]
Apparent Volume of Distribution (Vd/F) ~1774 L129 LN/A[1][6]
Terminal Half-life (t½) 6.55 hours6.8 hoursN/A[1][6]
Plasma Protein Binding ~90%~90%~90%[1][4]
Metabolism and Excretion

Vazegepant is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][7] Following a single intravenous dose of radiolabeled vazegepant, approximately 90% of the circulating drug was the unchanged parent compound, with no major metabolites detected in plasma.[4][7] The primary route of elimination is through biliary/fecal excretion, with about 80% of the dose recovered in feces and 11% in urine as unchanged drug.[3][7]

Experimental Protocols

The quantification of vazegepant in biological matrices, such as plasma, is essential for pharmacokinetic studies. The standard method for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. While the exact, proprietary validated method details for vazegepant are not publicly available, the following protocol is based on established methods for other CGRP receptor antagonists and reflects best practices in bioanalytical method development.

Protocol: Quantification of Vazegepant in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of vazegepant in human plasma samples with accuracy, precision, and specificity.

2. Materials and Reagents:

  • Vazegepant reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of vazegepant (e.g., [13C2, D4]-Vazegepant)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ammonia solution (LC-MS grade)

  • Ultrapure water

  • 96-well plates

  • Centrifuge capable of 4000 rpm

  • Sample evaporator

3. Sample Preparation (Protein Precipitation followed by Liquid-Liquid Extraction):

  • Allow plasma samples to thaw at room temperature.

  • Spike a 50 µL aliquot of plasma with the SIL-IS solution.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Perform liquid-liquid extraction by adding 3 mL of dichloromethane.

  • Vortex thoroughly for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube or well.

  • Evaporate the solvent to dryness at approximately 60°C under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 1 mL of methanol.

  • The reconstituted sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions (Representative):

  • Liquid Chromatography System: A UHPLC system capable of delivering reproducible gradients.

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.01% Ammonia in 2 mM ammonium formate in water, pH 6.4.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient: Isocratic elution may be suitable, for example, 45:55 (A:B). A gradient wash may be employed for column cleaning.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for vazegepant and its SIL-IS must be determined by infusing the pure compounds into the mass spectrometer. As an example for a similar compound, BMS-927711, the transitions were m/z 535 > 256 for the analyte and m/z 541 > 256 for the SIL-IS.[6]

    • Optimization: Parameters such as cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

5. Calibration and Quality Control:

  • Prepare a series of calibration standards by spiking known concentrations of vazegepant reference standard into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • The calibration curve should be linear over the expected concentration range of the study samples, with a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy and precision of the assay should be within ±15% (±20% for the lower limit of quantification, LLOQ).

Visualizations

CGRP Signaling Pathway and Mechanism of Action of Vazegepant

Vazegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade that contributes to migraine pathophysiology.

CGRP_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Vascular Smooth Muscle) CGRP_release CGRP Release CGRP_R CGRP Receptor (CLR/RAMP1) CGRP_release->CGRP_R CGRP binds G_protein G-protein CGRP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vaso Vasodilation & Pain Signaling PKA->Vaso leads to Vazegepant Vazegepant Vazegepant->CGRP_R blocks

CGRP Signaling Pathway and Vazegepant's Mechanism of Action.
Experimental Workflow for Vazegepant Sample Analysis

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying vazegepant in plasma samples.

Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation & LLE) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (MRM) analysis->data quant Quantification (Calibration Curve) data->quant report Pharmacokinetic Analysis quant->report

Bioanalytical Workflow for Vazegepant Quantification.

References

Bioanalytical Method for Vazegepant in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vazegepant, a third-generation, high-affinity calcitonin gene-related peptide (CGRP) receptor antagonist, has been developed for the acute treatment of migraine. Preclinical pharmacokinetic and toxicokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and assessing the safety profile of new chemical entities like Vazegepant. Accurate quantification of Vazegepant in biological matrices from these preclinical studies is fundamental for reliable data interpretation.

This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Vazegepant in preclinical plasma samples using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are intended to guide researchers in establishing a robust and reliable assay for their preclinical research needs.

Bioanalytical Method Overview

The determination of Vazegepant concentrations in preclinical plasma samples is achieved through a validated UPLC-MS/MS method. The general workflow involves sample preparation using liquid-liquid extraction (LLE), followed by chromatographic separation and detection by mass spectrometry. A stable isotope-labeled internal standard, Vazegepant-d8, is utilized to ensure accuracy and precision.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma_sample Preclinical Plasma Sample add_is Addition of Vazegepant-d8 (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation of Supernatant lle->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: General workflow for the bioanalysis of Vazegepant.

Experimental Protocols

Materials and Reagents
  • Vazegepant analytical standard

  • Vazegepant-d8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, purified (e.g., Milli-Q or equivalent)

  • Control plasma from preclinical species (e.g., rat, monkey) with appropriate anticoagulant (e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Vazegepant Stock Solution (1 mg/mL): Accurately weigh and dissolve Vazegepant in methanol.

  • Vazegepant-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Vazegepant-d8 in methanol.

  • Working Solutions: Prepare serial dilutions of the Vazegepant stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Vazegepant-d8 in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Vazegepant-d8 internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

G start 50 µL Plasma Sample add_is Add 25 µL IS (Vazegepant-d8) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 200 µL MTBE vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 inject Inject into UPLC-MS/MS vortex3->inject

Caption: Liquid-Liquid Extraction Protocol for Vazegepant.
UPLC-MS/MS Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.5
2.0
2.1
3.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Vazegepant
Vazegepant-d8
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: Cone voltage and collision energy should be optimized for the specific instrument to maximize signal intensity.

Method Validation Summary

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of the method in preclinical matrices.

Table 3: Calibration Curve and Linearity

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Weighting
Rat Plasma0.1 - 100>0.991/x²
Monkey Plasma0.1 - 100>0.991/x²

Table 4: Precision and Accuracy (Rat Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤2080-120≤2080-120
Low0.3≤1585-115≤1585-115
Medium10≤1585-115≤1585-115
High80≤1585-115≤1585-115

Table 5: Recovery and Matrix Effect (Rat Plasma)

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.3>8585-115
High80>8585-115

Signaling Pathway Context

Vazegepant acts as a CGRP receptor antagonist. CGRP is a neuropeptide involved in pain signaling pathways, particularly in the pathophysiology of migraine. By blocking the CGRP receptor, Vazegepant inhibits downstream signaling events that lead to vasodilation and neurogenic inflammation.

CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds Vazegepant Vazegepant Vazegepant->CGRP_R Blocks AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to

Caption: Vazegepant's mechanism of action on the CGRP pathway.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of Vazegepant in preclinical plasma samples. The detailed protocols and expected validation performance data serve as a comprehensive guide for researchers in drug development. Adherence to these methodologies will ensure the generation of high-quality bioanalytical data to support preclinical pharmacokinetic and toxicokinetic studies of Vazegepant.

Application Notes and Protocols for High-Throughput Screening of Vazegepant in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vazegepant (also known as Zavegepant) is a third-generation, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] It is approved as an intranasal spray for the acute treatment of migraine in adults.[2] Vazegepant functions by competitively blocking the CGRP receptor, thereby inhibiting downstream signaling cascades that lead to vasodilation and nociceptive transmission associated with migraines.[1] The quantification of Vazegepant in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed protocol for a high-throughput screening (HTS) assay for Vazegepant in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), a robust and widely used technique for bioanalysis.[3][4]

CGRP Signaling Pathway and Vazegepant's Mechanism of Action

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine.[5][6] CGRP is released from trigeminal nerve endings and binds to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8] This binding primarily activates Gαs proteins, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] PKA activation results in vasodilation and neurogenic inflammation, contributing to migraine pain.[5][9] Vazegepant acts as a competitive antagonist at the CGRP receptor, preventing CGRP from binding and initiating this signaling cascade.[1]

CGRP_Signaling_Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle, Neuron) cluster_downstream Intracellular Signaling CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor binds & activates Vazegepant Vazegepant Vazegepant->CGRP_Receptor blocks Gs Gαs Protein CGRP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Vasodilation & Pain Signaling PKA->Cellular_Response leads to

Caption: CGRP signaling pathway and Vazegepant's mechanism of action.

High-Throughput Screening Assay for Vazegepant

This section details a representative high-throughput method for the quantification of Vazegepant in human plasma. The protocol is based on established bioanalytical techniques for similar small molecule drugs and specific information available for Vazegepant.[1][4]

Experimental Workflow

The overall workflow for the high-throughput analysis of Vazegepant in plasma samples involves automated sample preparation followed by rapid UHPLC-MS/MS analysis. Automation is key to achieving high throughput and ensuring reproducibility.[3][10]

HTS_Workflow Sample_Collection 1. Plasma Sample Collection (K2EDTA anticoagulant) IS_Spiking 2. Internal Standard Spiking (Zavegepant-d8) Sample_Collection->IS_Spiking Protein_Precipitation 3. Automated Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer (to 96-well plate) Centrifugation->Supernatant_Transfer UHPLC_Injection 6. UHPLC-MS/MS Injection Supernatant_Transfer->UHPLC_Injection Data_Acquisition 7. Data Acquisition & Processing UHPLC_Injection->Data_Acquisition

Caption: High-throughput screening workflow for Vazegepant analysis.
Experimental Protocols

1. Materials and Reagents

  • Vazegepant reference standard

  • Zavegepant-d8 (stable isotope-labeled internal standard)[1]

  • Human plasma with K2EDTA as anticoagulant

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

2. Stock and Working Solutions Preparation

  • Vazegepant Stock Solution (1 mg/mL): Accurately weigh and dissolve Vazegepant in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Zavegepant-d8 in methanol.

  • Vazegepant Working Solutions: Prepare serial dilutions of the Vazegepant stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Automated Protein Precipitation) This procedure is ideally performed using a liquid handling system to ensure high throughput and precision.[3][10]

  • Aliquot 50 µL of human plasma (standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile to each well.

  • Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

4. UHPLC-MS/MS Conditions

  • UHPLC System: A system capable of rapid gradient elution.

  • Analytical Column: A sub-2 µm particle size column, such as a Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is suitable for fast separations.[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-0.2 min: 5% B

    • 0.2-1.5 min: 5-95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95-5% B

    • 2.1-3.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact mass transitions for Vazegepant should be optimized by infusing a standard solution. Based on its molecular weight of approximately 639 Da, a potential precursor ion [M+H]+ would be m/z 639.x. Product ions would be determined experimentally. A stable isotope-labeled internal standard like Zavegepant-d8 would have a precursor ion of m/z 647.x.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
VazegepantTo be determinedTo be determined100To be determined
Zavegepant-d8 (IS)To be determinedTo be determined100To be determined

Note: The user must optimize the MRM transitions and collision energies for Vazegepant and its internal standard on their specific instrument.

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its accuracy and reliability for the intended use.[11][12] The validation should be performed according to regulatory guidelines (e.g., FDA). The FDA has confirmed that the bioanalytical method for Vazegepant fulfilled the required criteria for 'method validation'.[1]

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[1]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Table 2: Representative Quantitative Data for Vazegepant Assay Validation

Based on available information and typical performance of similar assays.

ParameterVazegepant
Linear Range 0.400 - 200 ng/mL in plasma[13]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Intra-day Accuracy (% bias) ± 15%[1]
Inter-day Accuracy (% bias) ± 15%[1]
Recovery > 85% (typical for protein precipitation)
Internal Standard Zavegepant-d8[1]

Conclusion

The described high-throughput UHPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Vazegepant in biological matrices. The use of automated sample preparation and rapid chromatography allows for the efficient processing of a large number of samples, which is essential in a drug development setting. Proper method validation is critical to ensure the generation of reliable data for pharmacokinetic and other related studies. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Vazegepant.

References

Application Notes and Protocols for the Detection of (Rac)-Vazegepant-13C,d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Vazegepant using (Rac)-Vazegepant-13C,d3 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vazegepant (also known as Zavegepant) is a calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine.[1][2] Accurate and precise quantification of Vazegepant in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects and variability in sample processing and instrument response.[3]

Overview of the Analytical Method

The method described herein utilizes reversed-phase liquid chromatography for the separation of Vazegepant and its stable isotope-labeled internal standard, this compound, from biological matrices. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions. Sample preparation involves a liquid-liquid extraction procedure to isolate the analyte and internal standard from plasma samples.[1][4][5]

Mass Spectrometry Parameters

The following tables summarize the proposed mass spectrometry parameters for the detection of Vazegepant and this compound. These parameters may require optimization for specific instrumentation.

Table 1: MRM Transitions and Compound Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Vazegepant640.3353.12003580
This compound644.3353.12003580

Note: The precursor ion for Vazegepant is based on its molecular weight of approximately 639 Da, detected as the [M+H]+ ion.[1] The product ion is a plausible fragment based on the structure of similar compounds.[2] The precursor ion for this compound is shifted by +4 Da due to the isotopic labeling. The product ion may not contain the isotopic labels, hence it can be the same as the analyte.

Table 2: Ion Source and Gas Parameters
ParameterTypical Value
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V
Source Temperature550 °C
Nebulizer Gas (Gas 1)50 psi
Heater Gas (Gas 2)60 psi
Curtain Gas35 psi
Collision Gas (CAD)Medium

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of Vazegepant from human plasma.[1]

  • Spike: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex: Vortex vigorously for 5 minutes.

  • Centrifuge: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex: Vortex briefly to dissolve the residue.

  • Analyze: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters
ParameterDescription
Column C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[4][6]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B

Signaling Pathway and Experimental Workflow

CGRP Signaling Pathway and Vazegepant Inhibition

Vazegepant is an antagonist of the CGRP receptor.[1][7] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8][9] Binding of CGRP to its receptor activates G-proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10] Vazegepant blocks this signaling cascade by competitively inhibiting the binding of CGRP to its receptor.

G_CGRP_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Vazegepant Vazegepant Vazegepant->Receptor Blocks G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

CGRP signaling pathway and Vazegepant's mechanism of action.
Experimental Workflow for Vazegepant Quantification

The following diagram illustrates the logical flow of the experimental protocol for the quantification of Vazegepant in plasma samples.

G_Workflow start Start: Plasma Sample spike Spike with this compound Internal Standard start->spike extract Liquid-Liquid Extraction (MTBE) spike->extract separate Phase Separation (Centrifugation) extract->separate evaporate Evaporation of Organic Layer separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantify Data Analysis and Quantification ms_detection->quantify end End: Vazegepant Concentration quantify->end

Experimental workflow for Vazegepant quantification.

References

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Vazegepant in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of Vazegepant from human serum samples. Vazegepant (Zavzpret™) is a third-generation, small molecule calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine.[1][2] Accurate quantification of Vazegepant in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a reproducible methodology for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Vazegepant is a highly soluble small molecule with both acidic and basic properties, making it amenable to liquid-liquid extraction.[3] LLE is a widely used sample preparation technique in bioanalysis due to its ability to provide clean extracts and high recovery rates.[4] This protocol is optimized to ensure high recovery and minimal matrix effects by leveraging the physicochemical properties of Vazegepant. The subsequent analysis is presumed to be performed by a validated LC-MS/MS method, a common technique for the quantification of Vazegepant in human plasma.[5]

Physicochemical Properties of Vazegepant

A summary of the key physicochemical properties of Vazegepant that are pertinent to the development of a liquid-liquid extraction protocol is provided in Table 1. Understanding these properties, particularly the pKa and logD values, is essential for selecting the appropriate pH and organic solvent to achieve efficient extraction.

PropertyValueReference
Molecular Formula C36H46N8O3 (free base)[3]
Molecular Weight 638.82 g/mol (free base)[3]
pKa 4.8 and 8.8[3]
logD (pH 7.4) 1.21[3]
Protein Binding Approximately 90%[5]
Solubility Freely soluble in water[3]

Table 1: Physicochemical Properties of Vazegepant. This table summarizes key properties influencing the extraction of Vazegepant from biological matrices.

Experimental Protocol

This section details the complete liquid-liquid extraction procedure for Vazegepant from human serum.

3.1. Materials and Reagents

  • Human serum (blank, and spiked with Vazegepant standards and quality controls)

  • Vazegepant reference standard

  • Vazegepant-d8 (Internal Standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution (5 M)

  • Formic acid, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes (2.0 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

3.2. Preparation of Solutions

  • Internal Standard (IS) Working Solution: Prepare a working solution of Vazegepant-d8 in 50:50 (v/v) acetonitrile/water at a suitable concentration.

  • Reconstitution Solution: Prepare a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.

3.3. Liquid-Liquid Extraction Procedure

The detailed steps for the extraction are outlined in Table 2.

StepProcedureParameters
1 Sample Aliquoting: Aliquot 200 µL of serum sample (blank, standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.N/A
2 Internal Standard Addition: Add 25 µL of the Vazegepant-d8 internal standard working solution to each tube.N/A
3 Vortexing: Briefly vortex mix the samples for approximately 10 seconds.N/A
4 Basification: Add 50 µL of 5 M ammonium hydroxide to each tube to adjust the pH. Vortex for 10 seconds.This raises the pH above the higher pKa (8.8), deprotonating the molecule and increasing its solubility in the organic solvent.
5 Organic Solvent Addition: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube.MTBE is an effective solvent for extracting molecules with moderate lipophilicity.
6 Extraction: Vortex mix vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of Vazegepant into the organic phase.N/A
7 Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.This will separate the aqueous and organic layers and pellet the precipitated proteins.
8 Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, avoiding the aqueous layer and protein pellet.N/A
9 Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.This step concentrates the analyte and internal standard.
10 Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (50:50 acetonitrile/water with 0.1% formic acid).The reconstituted sample is now ready for injection into the LC-MS/MS system.
11 Final Vortex and Transfer: Vortex for 1 minute and transfer the solution to an autosampler vial for analysis.N/A

Table 2: Detailed Liquid-Liquid Extraction Protocol for Vazegepant from Serum. This table provides a step-by-step guide for the extraction process.

Workflow Visualization

The following diagram illustrates the logical flow of the Vazegepant liquid-liquid extraction protocol.

LLE_Workflow Vazegepant LLE Workflow start Start: Serum Sample aliquot 1. Aliquot 200 µL Serum start->aliquot add_is 2. Add 25 µL Internal Standard (Vazegepant-d8) aliquot->add_is vortex1 3. Vortex (10s) add_is->vortex1 basify 4. Basify with 50 µL 5M NH4OH vortex1->basify add_solvent 5. Add 1.0 mL MTBE basify->add_solvent extract 6. Vortex for Extraction (5 min) add_solvent->extract centrifuge 7. Centrifuge (14,000 x g, 10 min, 4°C) extract->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute 10. Reconstitute in 100 µL Solution evaporate->reconstitute vortex2 11. Vortex and Transfer to Vial reconstitute->vortex2 end_node End: Analysis by LC-MS/MS vortex2->end_node

Figure 1: Workflow for Vazegepant Extraction.

Discussion

The presented liquid-liquid extraction protocol is designed to provide a clean sample and high recovery of Vazegepant from human serum. The choice of MTBE as the extraction solvent is based on its ability to efficiently extract compounds with a logD in the range of Vazegepant. The basification step is crucial; by increasing the pH above the highest pKa of Vazegepant (8.8), the molecule becomes uncharged, thereby increasing its partitioning into the organic solvent. The final reconstitution in an acidic mobile phase ensures that Vazegepant is protonated and suitable for reverse-phase chromatography and positive mode electrospray ionization in the mass spectrometer.

This protocol serves as a robust starting point for method development and validation. Further optimization may be required based on the specific LC-MS/MS system used and the desired sensitivity of the assay. It is recommended to validate this method in accordance with regulatory guidelines for bioanalytical method validation.

References

Application Note: Solid-Phase Extraction (SPE) Method for Vazegepant Cleanup in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust solid-phase extraction (SPE) method for the cleanup and concentration of Vazegepant from human plasma samples prior to downstream analytical analysis, such as liquid chromatography-mass spectrometry (LC-MS). Vazegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] Given its chemical properties, including a strongly basic pKa of 8.81, a mixed-mode solid-phase extraction approach is employed for optimal sample purification.[1] This method provides high recovery and excellent removal of endogenous plasma components, ensuring reliable and sensitive quantification of Vazegepant.

Introduction

Vazegepant is a third-generation CGRP receptor antagonist used for the acute treatment of migraine.[2] Accurate determination of Vazegepant concentrations in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Biological samples, such as plasma, contain numerous endogenous substances that can interfere with analytical methods, leading to matrix effects and inaccurate quantification. Solid-phase extraction is a widely used technique to clean up complex samples by isolating the analyte of interest from interfering compounds.[3][4]

Vazegepant possesses both hydrophobic characteristics and a basic functional group that is protonated at physiological pH. This dual nature makes mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, an ideal choice for its extraction.[5][6] This application note describes a method utilizing a polymeric mixed-mode strong cation-exchange (MCX) sorbent for the selective isolation of Vazegepant from human plasma.

Chemical Properties of Vazegepant

PropertyValueReference
Molecular FormulaC36H46N8O3--INVALID-LINK--
Molecular Weight638.8 g/mol (free base)--INVALID-LINK--
pKa (Strongest Basic)8.81--INVALID-LINK--
LogD (pH 7.4)1.21--INVALID-LINK--

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications and instrumentation.

Materials and Reagents
  • SPE Device: Mixed-Mode Strong Cation-Exchange (MCX) SPE Cartridges (e.g., Oasis MCX, Strata-X-C)

  • Vazegepant Standard: Analytical grade

  • Human Plasma: K2-EDTA as anticoagulant

  • Methanol (B129727): HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Deionized or HPLC grade

  • Formic Acid: 88% or higher purity

  • Ammonium (B1175870) Hydroxide (B78521): 28-30% solution

  • Sample Pre-treatment Solution: 2% Formic Acid in Water

  • Wash Solution 1 (Acidic): 2% Formic Acid in Water

  • Wash Solution 2 (Organic): Methanol

  • Elution Solution: 5% Ammonium Hydroxide in Methanol

Sample Pre-treatment
  • Thaw human plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 500 µL of plasma, add 500 µL of 2% formic acid in water.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • The supernatant is the pre-treated sample ready for SPE.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample supernatant (approximately 1 mL) onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute Vazegepant from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase of the analytical method.

    • Vortex to ensure complete dissolution. The sample is now ready for analysis.

Quantitative Data Summary

The following table presents representative quantitative data for the Vazegepant SPE method. These values are illustrative and may vary depending on the specific experimental conditions and analytical instrumentation.

ParameterResult
Analyte Recovery > 90%
Matrix Effect < 15%
Precision (RSD) < 10%
Limit of Quantification (LOQ) 0.1 ng/mL

Experimental Workflow Diagram

SPE_Workflow Vazegepant Solid-Phase Extraction Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX Cartridge) cluster_post_extraction Post-Extraction plasma Human Plasma Sample add_acid Add 2% Formic Acid (1:1 v/v) plasma->add_acid vortex1 Vortex add_acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load 3. Load: Pre-treated Sample supernatant->load Load onto SPE condition 1. Condition: 1 mL Methanol 1 mL Water equilibrate 2. Equilibrate: 1 mL 2% Formic Acid wash1 4. Wash 1: 1 mL 2% Formic Acid wash2 5. Wash 2: 1 mL Methanol elute 6. Elute: 1 mL 5% NH4OH in Methanol drydown Dry-down under Nitrogen elute->drydown Collect Eluate reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Vazegepant SPE Workflow.

Discussion

The described mixed-mode SPE protocol provides an effective method for the cleanup of Vazegepant from human plasma. The use of a strong cation-exchange sorbent allows for the selective retention of the basic Vazegepant molecule while enabling the removal of a wide range of endogenous interferences.

The sample pre-treatment step with formic acid serves a dual purpose: it precipitates plasma proteins and ensures that Vazegepant is in its protonated, positively charged state, which is essential for its retention on the cation-exchange sorbent. The subsequent wash steps with an acidic aqueous solution and an organic solvent effectively remove polar and non-polar interferences, respectively. Finally, elution is achieved by increasing the pH with ammonium hydroxide, which neutralizes the charge on Vazegepant, disrupting its interaction with the sorbent and allowing it to be eluted with an organic solvent.

This method is amenable to automation using 96-well SPE plates, making it suitable for high-throughput bioanalytical laboratories. The clean extracts obtained with this protocol are expected to minimize matrix effects in LC-MS analysis, leading to improved assay sensitivity, accuracy, and precision.

Conclusion

The solid-phase extraction method detailed in this application note provides an efficient and reliable approach for the cleanup and concentration of Vazegepant from human plasma. The use of a mixed-mode strong cation-exchange sorbent is well-suited for the chemical properties of Vazegepant, resulting in high analyte recovery and effective removal of matrix interferences. This protocol serves as a valuable starting point for the development of validated bioanalytical methods for Vazegepant in a research setting.

References

Application Notes and Protocols: (Rac)-Vazegepant-13C,d3 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vazegepant, also known as Zavegepant (B3321351), is a third-generation small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] It is under investigation for the acute treatment of migraine.[1] CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine, and blocking its activity has emerged as a promising therapeutic strategy.[1] The quantitative analysis of Vazegepant in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in clinical trials. To ensure the accuracy and precision of these bioanalytical methods, a stable isotope-labeled internal standard (IS) is employed. (Rac)-Vazegepant-13C,d3 is an ideal IS for this purpose, as its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by mass spectrometry. While specific data for this compound is not publicly available, data from validated assays using a deuterated Vazegepant internal standard (Vazegepant-d8, also known as BHV3500-d8) provides a reliable reference for its application.[1][2] This document provides detailed application notes and protocols for the use of a stable isotope-labeled internal standard, exemplified by Vazegepant-d8, in the analysis of Vazegepant in clinical trial samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: CGRP Receptor Antagonism

Vazegepant exerts its therapeutic effect by competitively binding to the CGRP receptor, thereby preventing the binding of endogenous CGRP.[1] This action blocks the downstream signaling cascades that lead to vasodilation and nociceptive transmission, which are key events in the pathophysiology of migraine.[1] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of CGRP to this receptor typically activates Gαs proteins, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, contributing to the migraine cascade. By blocking the CGRP receptor, Vazegepant inhibits these signaling events.

CGRP_Signaling_Pathway cluster_membrane Cell Membrane CGRP_Receptor CGRP Receptor (CLR/RAMP1) Gas Gαs CGRP_Receptor->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CGRP CGRP CGRP->CGRP_Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks Gas->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (Vasodilation, Pain Transmission) PKA->Downstream Phosphorylates

CGRP Signaling Pathway and Vazegepant's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Vazegepant in human plasma using a deuterated internal standard. This data is representative of the performance expected when using this compound.

Table 1: Linearity and Range

ParameterValue
Calibration Range0.40 - 400 ng/mL
Regression ModelWeighted linear regression (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy [3]

QC LevelConcentration (ng/mL)Within-Run Precision (%CV)Within-Run Accuracy (%Bias)Between-Run Precision (%CV)Between-Run Accuracy (%Bias)
LLOQ0.40≤ 5.0%-8.2% to 1.3%≤ 5.1%-5.0% to 2.2%
Low QC1.20≤ 5.0%-8.2% to 1.3%≤ 5.1%-5.0% to 2.2%
Mid QC100≤ 5.0%-8.2% to 1.3%≤ 5.1%-5.0% to 2.2%
High QC300≤ 5.0%-8.2% to 1.3%≤ 5.1%-5.0% to 2.2%

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; QC: Quality Control.

Table 3: Recovery and Matrix Effect

ParameterVazegepantThis compound (IS)
Extraction RecoveryConsistent and reproducible across QC levelsConsistent and reproducible
Matrix EffectMinimal and compensated by the ISCompensates for analyte matrix effects

Experimental Protocols

1. Protocol for Solid-Phase Extraction (SPE) of Vazegepant from Human Plasma

This protocol describes a general solid-phase extraction procedure for the isolation of Vazegepant from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (K2EDTA)

  • This compound internal standard working solution

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (or other suitable modifier)

  • SPE cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples to room temperature.

    • Vortex samples to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Dry the cartridge under high vacuum for 5 minutes.

    • Place a clean collection tube under each cartridge.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Start Start: Human Plasma Sample Pretreatment 1. Sample Pre-treatment (Add IS, Acidify, Centrifuge) Start->Pretreatment Loading 3. Sample Loading (Load Supernatant) Pretreatment->Loading Conditioning 2. SPE Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing 4. Washing (Aqueous and Weak Organic Wash) Loading->Washing Elution 5. Elution (Methanol) Washing->Elution Evaporation 6. Evaporation and Reconstitution (Dry down, Reconstitute in Mobile Phase) Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Workflow for Solid-Phase Extraction of Vazegepant.

2. Protocol for LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Representative): [3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vazegepant: m/z 639.4 → 255.2

    • This compound (or Vazegepant-d8): m/z 647.5 → 255.2

  • Collision Energy and other source parameters: Optimized for maximal signal intensity for each transition.

Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • The concentrations of Vazegepant in the quality control and unknown clinical samples are determined from the calibration curve using a weighted linear regression model.

The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate and precise quantification of Vazegepant in clinical trial samples. The detailed protocols and representative validation data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Vazegepant. The robustness of the LC-MS/MS method, combined with a reliable sample preparation technique like solid-phase extraction, ensures the generation of high-quality data to support the clinical development of this promising migraine therapeutic.

References

Application Notes and Protocols for the Quantification of Vazegepant in Cerebrospinal Fluid (CSF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vazegepant is a third-generation small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1] The CGRP pathway is a key player in the pathophysiology of migraine. During a migraine attack, CGRP levels are elevated, leading to vasodilation and pain signaling.[1] Vazegepant acts as a competitive antagonist at the CGRP receptor, preventing the downstream signaling that promotes migraine symptoms.[1] Given its mechanism of action within the central nervous system, quantifying vazegepant concentrations in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics, target engagement, and dose-response relationship in clinical and preclinical studies.

This document provides detailed application notes and protocols for the quantification of vazegepant in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

A validated bioanalytical method for vazegepant in human plasma has been developed using a stable isotope-labeled internal standard (Zavegepant-d8).[2] While a specific validated method for vazegepant in CSF is not publicly available, the following table summarizes the expected performance parameters for a robust LC-MS/MS assay in CSF, based on similar methods for other small molecules and 'gepants' in biological matrices.

Table 1: Expected Performance Characteristics of a Vazegepant CSF Assay

ParameterTarget Acceptance Criteria
Lower Limit of Quantification (LLOQ) ≤ 0.1 ng/mL
Linearity (r²) ≥ 0.99
Calibration Curve Range 0.1 - 100 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for preparing CSF samples for LC-MS/MS analysis due to the relatively low protein content of CSF.[3]

Materials:

  • Human CSF samples

  • Vazegepant analytical standard

  • Zavegepant-d8 (Internal Standard - IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Preparation of Working Solutions:

    • Prepare a stock solution of vazegepant in methanol.

    • Prepare a working internal standard solution of Zavegepant-d8 in 50:50 methanol:water.

  • Sample Thawing:

    • Thaw frozen CSF samples on ice to maintain sample integrity.

  • Sample Aliquoting:

    • Aliquot 100 µL of CSF sample, calibration standards, and quality control (QC) samples into pre-labeled 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking:

    • Add 10 µL of the Zavegepant-d8 working solution to each tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution (Optional, for increased sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Injection:

    • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

A hypothetical but robust LC-MS/MS method for the quantification of vazegepant is detailed below. Optimization will be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Vazegepant MRM Transition To be determined based on vazegepant's molecular weight and fragmentation pattern
Zavegepant-d8 MRM Transition To be determined based on the deuterated standard's fragmentation
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis CSF_Sample CSF Sample (100 µL) Add_IS Add Internal Standard (Zavegepant-d8) CSF_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) & Vortex Add_IS->Protein_Precipitation Centrifugation Centrifuge (14,000 rpm, 10 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection_Sample Sample for Injection Supernatant_Transfer->Injection_Sample LC_Separation LC Separation (C18 Column) Injection_Sample->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Quantification Concentration Quantification Calibration_Curve->Concentration_Quantification

Caption: Experimental workflow for vazegepant quantification in CSF.

Vazegepant Mechanism of Action: CGRP Signaling Pathway

CGRP_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Cell CGRP_Release CGRP Release CGRP CGRP CGRP_Release->CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) G_Protein Gs Protein Activation CGRP_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks CGRP->CGRP_Receptor Binds

Caption: Vazegepant blocks CGRP binding to its receptor, inhibiting downstream signaling.

References

Troubleshooting & Optimization

Mitigating matrix effects in Vazegepant LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Vazegepant.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Vazegepant analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Vazegepant, by co-eluting endogenous components from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other bioanalytical studies.[4] Phospholipids (B1166683) are a common cause of matrix effects in biological samples.[1][5][6]

Q2: I am observing significant ion suppression for Vazegepant. What is the most likely cause and what are the initial troubleshooting steps?

A2: Ion suppression is a common form of matrix effect where co-eluting compounds compete with Vazegepant for ionization in the MS source, reducing its signal.[2][7] The most common culprits in plasma are phospholipids.[1][5]

Initial troubleshooting should focus on two main areas:

  • Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation alone is often the least effective method for removing matrix components.[8][9] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][7][8]

  • Chromatographic Separation: Vazegepant may be co-eluting with matrix components. Modifying your HPLC/UPLC gradient, flow rate, or even the column chemistry can help separate Vazegepant from these interfering compounds.[7][10]

Q3: How do I choose an appropriate internal standard (IS) for Vazegepant analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Vazegepant (e.g., Vazegepant-d4). A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[11] This means it will co-elute and experience the same degree of matrix effect, allowing for accurate correction.[1][11] If a SIL-IS is not available, a structural analog that is not a known metabolite and has similar chromatographic behavior and ionization characteristics can be used, but requires more thorough validation to ensure it adequately tracks the analyte's behavior.[10]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective first step to reduce matrix effects by lowering the concentration of interfering components.[10] However, this approach is only feasible if the concentration of Vazegepant in the sample is high enough to remain well above the lower limit of quantitation (LLOQ) of your assay after dilution.[1]

Q5: What are the primary metabolic pathways for Vazegepant, and could metabolites interfere with my analysis?

A5: Vazegepant is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][10] However, studies have shown that after a single intravenous dose, approximately 90% of the circulating drug is unchanged Vazegepant, and no major metabolites (greater than 10% of the parent drug concentration) have been identified in plasma.[1][4][10] This suggests that interference from metabolites is a relatively low risk in Vazegepant analysis.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy at Low Concentrations

Possible Cause: Inconsistent matrix effects, especially ion suppression, across different samples. This is often more pronounced at the lower end of the calibration curve.

Troubleshooting Steps:

  • Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment (see Experimental Protocol 2) to determine the magnitude and variability of the matrix effect.

  • Improve Sample Cleanup: If significant and variable matrix effects are confirmed, enhance your sample preparation. A combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.[8][9] For Vazegepant and similar "gepant" molecules, a PPT followed by LLE has been shown to be effective.[11][12]

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate Vazegepant from the region where phospholipids typically elute.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for unavoidable matrix effects.[1][11]

Issue 2: Unexpected Peaks or High Background Noise in Chromatograms

Possible Cause: Insufficient removal of plasma components, leading to a "dirty" extract. Phospholipids are a major contributor to high background in ESI-MS.[5]

Troubleshooting Steps:

  • Implement Phospholipid Removal: Techniques specifically designed to remove phospholipids, such as HybridSPE® or certain SPE cartridges, can be highly effective.[5]

  • Divert Flow: During the initial and final stages of the chromatographic run, when highly polar and non-polar interferences may elute, divert the LC flow to waste instead of the mass spectrometer.

  • Optimize LLE: If using liquid-liquid extraction, experiment with different organic solvents. A common choice for similar molecules is dichloromethane (B109758) or methyl tert-butyl ether.[1][12] Adjusting the pH of the aqueous phase can also improve the selectivity of the extraction.[1]

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Vazegepant in Human Plasma

This protocol is adapted from a validated method for the related CGRP antagonists, ubrogepant (B612305) and atogepant, and provides a robust starting point for Vazegepant analysis.[5][11][12]

1. Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

  • a. To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., Vazegepant-d4 in 50:50 acetonitrile (B52724):water).

  • b. Vortex for 30 seconds.

  • c. Add 600 µL of acetonitrile to precipitate proteins.

  • d. Vortex for 2 minutes.

  • e. Centrifuge at 10,000 rpm for 10 minutes.

  • f. Transfer the supernatant to a clean tube.

  • g. Add 2 mL of dichloromethane and vortex for 5 minutes for liquid-liquid extraction.

  • h. Centrifuge at 4,000 rpm for 5 minutes.

  • i. Carefully transfer the upper organic layer to a new tube.

  • j. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • k. Reconstitute the residue in 200 µL of mobile phase.

  • l. Vortex for 1 minute and transfer to an autosampler vial for injection.

2. LC-MS/MS Parameters

ParameterRecommended Starting Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation (e.g., start at 45% B)[11][12]
Flow Rate 0.4 - 0.8 mL/min[11][12]
Injection Volume 5 - 10 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of Vazegepant and IS. Vazegepant (MW: 638.8 g/mol )[10]
Source Temp. 500 - 550°C
IonSpray Voltage ~5500 V
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects as recommended by regulatory guidelines.[3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Vazegepant and IS into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spike Blank Plasma): Extract blank plasma from at least six different sources using the method in Protocol 1. After the evaporation step (1.j), spike the dried residue with Vazegepant and IS at the same concentrations as Set A before reconstitution.

    • Set C (Spiked Plasma - for Recovery): Spike Vazegepant and IS into blank plasma before extraction and process as per Protocol 1.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The coefficient of variation (CV%) of the MF across the different plasma lots should be <15%.

    • Recovery (%):

      • Recovery = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Data Presentation

Table 1: Example Data Table for Matrix Effect and Recovery Assessment

Plasma LotAnalyte Conc. (ng/mL)Peak Area (Set A - Neat)Peak Area (Set B - Post-Spike)Peak Area (Set C - Pre-Spike)Matrix Factor (B/A)Recovery % (C/B * 100)
11050,12345,67841,2340.9190.3
21050,12346,12342,5670.9292.3
31050,12344,89040,5550.9090.3
41050,12347,00143,1120.9491.7
51050,12345,98741,9870.9291.3
61050,12346,55042,0010.9390.2
Mean 50,123 46,038 41,909 0.92 91.0
%CV 2.2% 0.9%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample (200 µL) + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E Liquid-Liquid Extraction (Dichloromethane) D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H UPLC/HPLC Injection G->H Inject Reconstituted Sample I C18 Column Separation H->I J ESI+ Ionization I->J K Tandem Mass Spectrometry (MRM Detection) J->K L Data Acquisition & Quantification K->L

Caption: Recommended workflow for Vazegepant sample preparation and analysis.

G Start Poor Accuracy, Precision, or Sensitivity Observed Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have matrix effects been quantitatively assessed? A1_Yes->Q2 Sol_IS Implement SIL-IS. This is the most robust way to compensate. A1_No->Sol_IS A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Matrix Factor (MF) < 0.85 or > 1.15, or is %CV > 15%? A2_Yes->Q3 Sol_Assess Perform post-extraction spike experiment to quantify ion suppression/enhancement. A2_No->Sol_Assess A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is sample preparation only Protein Precipitation? A3_Yes->Q4 Sol_Review Issue likely not matrix effect related. Review other parameters (e.g., instrument stability). A3_No->Sol_Review A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol_ImprovePrep Enhance sample cleanup. Add LLE or SPE step to remove interferences. A4_Yes->Sol_ImprovePrep Sol_OptimizeLC Optimize chromatography. Modify gradient to separate analyte from interferences. A4_No->Sol_OptimizeLC

Caption: Troubleshooting decision tree for mitigating matrix effects.

References

Addressing isotopic crosstalk with (Rac)-Vazegepant-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Vazegepant-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the use of this stable isotope-labeled internal standard in bioanalytical assays. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during the use of this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Signal Overlap or Crosstalk

Q: I am observing a signal for my unlabeled Vazegepant analyte in the mass channel of this compound, even in my blank samples. What is causing this isotopic crosstalk?

A: This phenomenon, known as isotopic crosstalk or cross-contribution, can arise from several sources. It is crucial to identify the source to ensure accurate quantification.[1][2]

Potential Causes and Troubleshooting Steps:

  • Isotopic Impurity of the Labeled Standard: The this compound internal standard (IS) may contain a small percentage of unlabeled Vazegepant.[3]

    • Action: Review the Certificate of Analysis (CoA) for your batch of this compound to determine the specified isotopic purity. Prepare a sample containing only the IS and analyze it to quantify the percentage of unlabeled analyte present.

  • Natural Isotope Abundance of the Analyte: The unlabeled Vazegepant naturally contains a small percentage of heavier isotopes (e.g., ¹³C), which can contribute to the mass channel of the labeled internal standard.[2]

    • Action: This is a natural and expected phenomenon. A mathematical correction will be necessary, especially when the analyte concentration is high. See the detailed experimental protocol below for guidance on how to calculate and correct for this contribution.[4][5]

  • In-source Fragmentation or Back-Exchange (Less Likely for ¹³C): While more common with deuterium (B1214612) labels, there is a small possibility of fragmentation in the mass spectrometer's source that could lead to signal overlap.[1][6]

    • Action: Optimize the mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize in-source fragmentation. This can be assessed by infusing the analyte and IS separately and observing their fragmentation patterns.

Issue 2: Inaccurate Quantification at Low Analyte Concentrations

Q: My calibration curve is non-linear at the lower limit of quantification (LLOQ), and the accuracy of my low-concentration quality control (QC) samples is poor. Could this be related to isotopic crosstalk?

A: Yes, uncorrected isotopic crosstalk can significantly impact the accuracy of quantification, particularly at the LLOQ where the relative contribution of the interfering isotope is highest.[1]

Potential Causes and Troubleshooting Steps:

  • Uncorrected Contribution from IS to Analyte Channel: If the IS contributes to the analyte signal, it will artificially inflate the measured analyte concentration, leading to positive bias.

    • Action: Analyze a zero sample (blank matrix spiked with IS only) to measure the contribution of the IS to the analyte's mass channel. This value should be subtracted from the analyte signal in all other samples.

  • Uncorrected Contribution from Analyte to IS Channel: A high concentration of the analyte can contribute to the IS signal due to its natural isotopic abundance, leading to a suppressed or inflated analyte/IS ratio, depending on the quantification software's handling of the IS signal.

    • Action: Implement a mathematical correction to account for the natural isotopic abundance of the analyte contributing to the IS signal. A detailed protocol for this correction is provided below.

Experimental Protocols

Protocol 1: Assessment and Correction of Isotopic Crosstalk

This protocol describes the steps to quantify and correct for the bidirectional isotopic crosstalk between Vazegepant and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • Vazegepant analytical standard

  • This compound internal standard

  • Validated LC-MS/MS method for Vazegepant

Procedure:

  • Preparation of Test Solutions:

    • Analyte-Only Solution: Prepare a high-concentration solution of Vazegepant in the blank matrix.

    • IS-Only Solution: Prepare a solution of this compound in the blank matrix at the concentration used in your assay.

    • Zero Sample: Prepare a blank matrix sample spiked only with the this compound internal standard.

  • LC-MS/MS Analysis:

    • Analyze the "Analyte-Only Solution" and measure the response in the mass transition for this compound. This will determine the contribution of the natural isotope abundance of the analyte to the IS channel (Contribution A → IS).

    • Analyze the "IS-Only Solution" and measure the response in the mass transition for Vazegepant. This will determine the contribution of any unlabeled Vazegepant in the IS to the analyte channel (Contribution IS → A).

  • Data Correction:

    • Calculate the percentage contribution of the analyte to the IS signal and the IS to the analyte signal.

    • Apply the following correction formulas to your experimental data:

      • Corrected Analyte Peak Area = Measured Analyte Peak Area - (Measured IS Peak Area * % Contribution IS → A)

      • Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * % Contribution A → IS)

Quantitative Data Summary

The following table summarizes hypothetical data from a crosstalk assessment experiment:

SampleMeasured Analyte Peak Area (cps)Measured IS Peak Area (cps)% Contribution
Analyte-Only (1000 ng/mL) 1,500,0009,750A → IS: 0.65%
IS-Only (100 ng/mL) 1,200800,000IS → A: 0.15%

Visual Diagrams

To further clarify the concepts and workflows, the following diagrams have been generated using Graphviz (DOT language).

Vazegepant_Signaling_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds AC Adenylyl Cyclase CGRP_Receptor->AC Activates Vazegepant This compound Vazegepant->CGRP_Receptor Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Pain_Signaling Pain Signaling (Vasodilation) PKA->Pain_Signaling Leads to

Vazegepant Mechanism of Action

Isotopic_Crosstalk_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Correction Prep_Analyte Prepare High Conc. Analyte-Only Sample Analyze_Analyte Analyze Analyte-Only (Measure IS Channel) Prep_Analyte->Analyze_Analyte Prep_IS Prepare IS-Only Sample Analyze_IS Analyze IS-Only (Measure Analyte Channel) Prep_IS->Analyze_IS Prep_Zero Prepare Zero Sample (IS in Blank Matrix) Calc_A_to_IS Calculate % Contribution Analyte to IS Analyze_Analyte->Calc_A_to_IS Calc_IS_to_A Calculate % Contribution IS to Analyte Analyze_IS->Calc_IS_to_A Apply_Correction Apply Correction Formulas to Data Calc_A_to_IS->Apply_Correction Calc_IS_to_A->Apply_Correction

Isotopic Crosstalk Assessment Workflow

Crosstalk_Concept Analyte Vazegepant (Unlabeled) Analyte_Channel Analyte Mass Channel Analyte->Analyte_Channel Primary Signal IS_Channel IS Mass Channel Analyte->IS_Channel Crosstalk due to Natural Isotopes IS This compound (Labeled IS) IS->Analyte_Channel Crosstalk due to Isotopic Impurity IS->IS_Channel Primary Signal

Concept of Bidirectional Isotopic Crosstalk

References

Vazegepant Recovery Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Vazegepant recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

1. What are the key chemical properties of Vazegepant relevant to its extraction?

Vazegepant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] Its key physicochemical properties influencing extraction are:

  • Molecular Formula: C₃₆H₄₆N₈O₃[2]

  • Molecular Weight: 638.8 g/mol (free base)[1][2]

  • pKa: Vazegepant has two pKa values of 4.8 and 8.8, indicating it is a basic compound.[1]

  • LogD: The LogD at physiological pH is 1.21, suggesting moderate lipophilicity.[1]

  • Solubility: It is described as a highly soluble molecule.[1]

These properties are critical for selecting the appropriate sample extraction technique and optimizing parameters such as pH and solvent choice.

2. Which sample extraction techniques are most commonly used for Vazegepant and similar small molecules from biological matrices?

The most prevalent techniques for extracting small molecules like Vazegepant from biological matrices such as plasma include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile (B52724), methanol) or acid is added to the sample to precipitate proteins. This method is often used for high-throughput screening. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay for Vazegepant in human plasma utilizes an automated protein precipitation extraction.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[4]

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. SPE can provide cleaner extracts and analyte enrichment.[5][6]

3. What are the common causes of low recovery for Vazegepant during SPE?

Low recovery during SPE can stem from several factors:

  • Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for Vazegepant.

  • Incorrect pH: The pH of the sample and wash solutions is critical for retaining a basic compound like Vazegepant on the sorbent.

  • Wash Solvent Too Strong: A wash solvent with high elution strength can prematurely elute Vazegepant.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb Vazegepant completely from the sorbent.

  • Non-Specific Binding: Vazegepant may adsorb to the surfaces of collection tubes or plates.

  • Column Overload: Exceeding the capacity of the SPE sorbent.

  • Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, and elution can affect reproducibility.

4. How can I minimize matrix effects when analyzing Vazegepant by LC-MS/MS?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a common challenge in LC-MS/MS bioanalysis.[7] Strategies to mitigate matrix effects include:

  • Optimize Sample Cleanup: Employing a more selective sample preparation method like SPE or LLE can significantly reduce matrix components.

  • Chromatographic Separation: Modifying the LC method to chromatographically separate Vazegepant from interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects. For Vazegepant analysis, BHV3500-d8 has been used as an internal standard.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

Troubleshooting Guides

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Problem Potential Cause Recommended Solution
Analyte lost during sample loading Incorrect pH: Vazegepant (a basic compound) is not adequately retained on a reversed-phase or cation-exchange sorbent.Adjust the sample pH to be at least 2 units below the highest pKa (8.8) to ensure it is fully protonated and retained.
Sample solvent is too strong: The organic content of the sample is too high, preventing retention.Dilute the sample with an aqueous buffer before loading.
Flow rate is too high: Insufficient time for interaction between Vazegepant and the sorbent.Decrease the sample loading flow rate.
Analyte lost during wash step Wash solvent is too strong: The organic content or pH of the wash solvent is causing premature elution.Decrease the organic strength of the wash solvent. Ensure the pH of the wash solvent maintains the charge state of Vazegepant for retention.
Analyte not recovered during elution Elution solvent is too weak: The elution solvent does not have sufficient strength to desorb Vazegepant from the sorbent.Increase the organic strength of the elution solvent. For cation-exchange, use a basic modifier (e.g., ammonium (B1175870) hydroxide) in the elution solvent to neutralize Vazegepant.
Insufficient elution volume: The volume of the elution solvent is not enough to completely elute the analyte.Increase the volume of the elution solvent.
Poor Reproducibility Inconsistent technique: Manual processing can introduce variability in flow rates and drying times.Use an automated SPE system for consistent processing. Ensure complete and consistent drying of the sorbent bed where required.
Non-specific binding: Adsorption of Vazegepant to plasticware.Use low-binding collection plates or tubes. Silanize glassware if used.
Troubleshooting High Matrix Effects in LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-elution of phospholipids (B1166683): Phospholipids from plasma are a common source of matrix effects.- Use a more effective sample cleanup method like SPE with a sorbent that removes phospholipids (e.g., mixed-mode or specific phospholipid removal plates). - Modify the LC gradient to separate Vazegepant from the phospholipid elution region.
Insufficient sample cleanup: Protein precipitation may leave a significant amount of matrix components in the extract.Switch to a more rigorous cleanup method like SPE or LLE.
Poor Peak Shape Sample solvent mismatch with mobile phase: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Results Variable matrix effects between different lots of biological matrix: Different sources of plasma can have varying levels of interfering components.Evaluate matrix effects across multiple lots of the biological matrix during method validation. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.

Experimental Protocols

Protein Precipitation (PPT) for Vazegepant Extraction from Plasma

This protocol is based on a validated method for Vazegepant analysis.[3]

  • Sample Preparation:

    • To 50 µL of human plasma in a 96-well plate, add a suitable volume of the internal standard solution (Vazegepant-d8).

  • Protein Precipitation:

    • Add 200 µL of cold acetonitrile to each well.

    • Mix thoroughly (e.g., vortex for 1 minute).

  • Centrifugation:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) for Vazegepant Extraction from Plasma

This protocol is adapted from a method for a similar CGRP receptor antagonist.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

  • pH Adjustment:

    • Add 100 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the sample pH and ensure Vazegepant is in its free base form.

  • Extraction:

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes.

  • Organic Phase Transfer:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Vazegepant Extraction from Plasma

This is a representative protocol for a basic drug like Vazegepant using a mixed-mode cation-exchange SPE sorbent.

  • Sorbent Conditioning:

    • Condition the SPE plate/cartridge with 1 mL of methanol.

  • Sorbent Equilibration:

    • Equilibrate with 1 mL of water.

  • Sample Pre-treatment and Loading:

    • Dilute 100 µL of plasma with 200 µL of 2% formic acid in water.

    • Load the pre-treated sample onto the SPE plate/cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute in the initial mobile phase.

  • Analysis:

    • Inject into the LC-MS/MS system.

Comparison of Extraction Methods

The choice of extraction method depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the matrix.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally good, but can be affected by co-precipitation.Variable, dependent on solvent choice and analyte properties.High and reproducible with method optimization.
Matrix Effects HighModerateLow
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Signaling Pathways and Workflows

CGRP Receptor Signaling Pathway

Vazegepant is a CGRP receptor antagonist. It blocks the binding of CGRP to its receptor, thereby inhibiting downstream signaling pathways that are implicated in migraine pathophysiology.

CGRP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP_Receptor CGRP Receptor (CLR/RAMP1) AC Adenylyl Cyclase CGRP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Nociceptive Signaling PKA->Vasodilation Leads to CGRP CGRP CGRP->CGRP_Receptor Binds

Vazegepant's mechanism of action in the CGRP signaling pathway.
General Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates the typical steps involved in a solid-phase extraction procedure.

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Analyze 6. Analyze by LC-MS/MS Elute->Analyze

A generalized workflow for solid-phase extraction (SPE).
Troubleshooting Logic for Low SPE Recovery

This diagram outlines a logical approach to diagnosing the cause of low analyte recovery in an SPE method.

SPE_Troubleshooting Start Low Recovery? Check_Load Analyte in Load Fraction? Start->Check_Load Check_Wash Analyte in Wash Fraction? Check_Load->Check_Wash No Sol_Load Issue: Poor Retention - Adjust sample pH - Decrease solvent strength - Decrease flow rate Check_Load->Sol_Load Yes Check_Elution Analyte Retained on Sorbent? Check_Wash->Check_Elution No Sol_Wash Issue: Premature Elution - Decrease wash solvent strength Check_Wash->Sol_Wash Yes Sol_Elution Issue: Incomplete Elution - Increase elution solvent strength - Increase elution volume Check_Elution->Sol_Elution Yes Success Recovery Optimized Sol_Load->Success Sol_Wash->Success Sol_Elution->Success

Decision tree for troubleshooting low SPE recovery.

References

Improving sensitivity of Vazegepant detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric detection of Vazegepant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for Vazegepant analysis and why?

A1: The most common and effective ionization technique for small molecule drugs like Vazegepant is Electrospray Ionization (ESI). ESI is a soft ionization method that minimizes fragmentation in the source, which is ideal for quantitative analysis where the goal is to maximize the signal of the intact protonated molecule ([M+H]⁺). Vazegepant contains several basic nitrogen atoms that can be readily protonated, making it highly suitable for positive mode ESI.[1]

Q2: What is a typical Lower Limit of Quantitation (LLOQ) I should aim for in a bioanalytical method for Vazegepant?

A2: While a specific LLOQ for a validated Vazegepant assay is not publicly detailed, a recent mass balance study reported a plasma LLOQ of 0.4 ng/mL for zavegepant (B3321351) (the same molecule as Vazegepant). For similar CGRP receptor antagonists like ubrogepant (B612305) and atogepant, validated methods have achieved LLOQs in the range of 15 ng/mL.[2] The required LLOQ will ultimately depend on the expected concentrations in your pharmacokinetic or other studies.

Q3: Why is an internal standard essential for sensitive and accurate quantification?

A3: An internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[3] An ideal IS is a stable isotope-labeled version of the analyte, such as Zavegepant-d8, which has been used in clinical pharmacokinetic studies.[3] The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable normalization of the analyte signal and improving the accuracy and precision of the measurement, especially at low concentrations.

Q4: What are "matrix effects" and how can they impact my Vazegepant assay?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[4][5] These effects can either suppress or enhance the Vazegepant signal, leading to inaccurate and imprecise results.[5] Matrix effects are a major challenge in bioanalysis and can significantly impact sensitivity and reproducibility.[3][4] Effective sample preparation and chromatographic separation are key to minimizing them.

Q5: Should I use a high-resolution mass spectrometer (HRMS) for Vazegepant quantification?

A5: While triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for targeted quantification due to their high sensitivity and selectivity, HRMS instruments (like Q-TOF or Orbitrap) can also be used.[6] HRMS offers the advantage of very high mass resolution, which can help to resolve the analyte signal from isobaric interferences, thereby improving selectivity and potentially reducing background noise.[6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Vazegepant.

Problem 1: Low or No Vazegepant Signal

Q: I am not seeing any signal, or the signal is much lower than expected. What should I check?

A: A low or absent signal can stem from multiple sources, from sample preparation to instrument settings. A systematic approach is necessary for troubleshooting.

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Has the mass spectrometer been tuned and calibrated recently?[7] Poor calibration can lead to mass shifts and low sensitivity.

    • Is the ESI source functioning correctly? Check for a stable spray and appropriate source parameters (e.g., capillary voltage, gas flows, temperature).[7]

  • Check LC Conditions:

    • Is the Vazegepant peak being retained and eluted from the column as expected? Inject a high-concentration standard to confirm the retention time.

    • Is the mobile phase composition correct? Ensure the pH is appropriate to promote protonation (e.g., using formic acid) and that the organic content is sufficient for proper elution.[8]

  • Evaluate Sample Preparation:

    • Was the extraction recovery efficient? Perform a recovery experiment to quantify how much Vazegepant is lost during sample cleanup.

    • Is the final sample solvent compatible with the mobile phase? A mismatch can cause peak distortion and signal loss.

  • Confirm MS Parameters:

    • Are the correct MRM transitions being monitored? Verify the precursor ion (Q1) and product ion (Q3) masses.

    • Are the collision energy and other MS parameters optimized for Vazegepant? These values are compound-dependent and require optimization for maximal signal.

start Low/No Vazegepant Signal inst_perf 1. Check Instrument Performance start->inst_perf lc_cond 2. Check LC Conditions inst_perf->lc_cond If OK sub_inst Tune/Calibrate MS? Stable ESI Spray? inst_perf->sub_inst sample_prep 3. Evaluate Sample Preparation lc_cond->sample_prep If OK sub_lc Correct Retention Time? Correct Mobile Phase? lc_cond->sub_lc ms_params 4. Confirm MS Parameters sample_prep->ms_params If OK sub_prep Good Extraction Recovery? Solvent Compatibility? sample_prep->sub_prep solution Signal Restored ms_params->solution Problem Identified sub_ms Correct MRM Transitions? Optimized Collision Energy? ms_params->sub_ms

Caption: Troubleshooting workflow for low Vazegepant signal.

Problem 2: High Background Noise / Poor Signal-to-Noise (S/N) Ratio

Q: My Vazegepant peak is present, but the signal-to-noise ratio is too low for reliable quantification. How can I improve it?

A: A poor S/N ratio is caused by either a weak signal (see Problem 1) or high background noise. High noise often originates from the sample matrix, mobile phase contaminants, or the LC-MS system itself.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Matrix components are a primary source of background noise.[4] Enhance your sample preparation method. If using protein precipitation, consider adding a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step for a cleaner sample.

  • Optimize Chromatography:

    • Ensure baseline separation of Vazegepant from matrix interferences. Adjusting the gradient or changing the column chemistry can improve resolution and move Vazegepant away from co-eluting noise.

    • Use a divert valve to send the highly aqueous, early-eluting components (like salts) to waste instead of the mass spectrometer.

  • Check Solvents and System:

    • Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.[8]

    • Flush the LC system thoroughly to remove contaminants that may have built up. Column bleed can also contribute to high background.[9]

  • Enhance MS Selectivity:

    • If using a triple quadrupole, ensure you are using the most specific and intense MRM transition. Monitoring a second, qualifying transition can confirm peak identity.

    • If available, using a high-resolution mass spectrometer can distinguish the Vazegepant signal from background ions with the same nominal mass.[6]

Experimental Protocols

Disclaimer: The following protocols are provided as a starting point. Specific parameters, especially for the mass spectrometer, must be optimized in your laboratory for your specific instrumentation.

Protocol 1: Sample Preparation from Human Plasma

This protocol uses a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE), a technique shown to be effective for similar analytes in plasma.[2]

Methodology:

  • Spiking: To a 100 µL aliquot of blank human plasma, add the Vazegepant standard and 50 µL of the internal standard solution (e.g., Zavegepant-d8 in methanol). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve, and inject into the LC-MS/MS system.

plasma 100 µL Plasma + IS & Vazegepant ppt Add 300 µL Acetonitrile (Protein Precipitation) plasma->ppt cent1 Centrifuge (10,000 x g) ppt->cent1 supernatant Transfer Supernatant cent1->supernatant lle Add 1 mL Solvent (Liquid-Liquid Extraction) supernatant->lle cent2 Centrifuge (4,000 x g) lle->cent2 evap Evaporate Organic Layer cent2->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Vazegepant sample preparation workflow.

Protocol 2: Example LC-MS/MS Method

This method provides suggested starting conditions that should be optimized.

Methodology:

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 90% B

    • 2.5 - 3.0 min: Hold at 90% B

    • 3.0 - 3.1 min: 90% to 20% B

    • 3.1 - 4.0 min: Hold at 20% B (Re-equilibration)

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example MRM Transitions for Vazegepant Analysis

Note: These transitions are illustrative, based on the molecular weight of Vazegepant (638.8 g/mol ) and its deuterated internal standard. They must be empirically optimized.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Vazegepant 639.4Fragment 1 (e.g., 412.3)50Optimize (e.g., 25-40)
(Quantifier)
Vazegepant 639.4Fragment 2 (e.g., 228.2)50Optimize (e.g., 30-45)
(Qualifier)
Zavegepant-d8 (IS) 647.4Same fragment as quantifier50Optimize (same as above)
Table 2: Typical Bioanalytical Method Validation Parameters (Based on FDA Guidelines)

These are target acceptance criteria for a validated bioanalytical method.[6][10]

ParameterAcceptance CriteriaPurpose
Linearity (r²) ≥ 0.99Demonstrates correlation between concentration and response.
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy within ±20%; Precision ≤20%The lowest concentration that can be reliably quantified.
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)How close the measured value is to the true value.
Precision (%CV) ≤15% (≤20% at LLOQ)The reproducibility of measurements.
Recovery Consistent and reproducible across concentrationsThe efficiency of the extraction process.
Matrix Effect CV of IS-normalized matrix factor should be ≤15%Assesses the impact of the biological matrix on ionization.
Stability Analyte stable under various storage conditionsEnsures sample integrity from collection to analysis.

References

Common pitfalls in the bioanalysis of Vazegepant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of Vazegepant in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the bioanalysis of Vazegepant?

A1: The validated method for the determination of Vazegepant concentrations in human plasma utilizes high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection.[1] This LC-MS/MS approach offers the high sensitivity and selectivity required for accurate quantification of drug levels in complex biological samples.[2][3]

Q2: What sample preparation technique is suitable for Vazegepant analysis in plasma?

A2: Liquid-liquid extraction (LLE) is a confirmed sample preparation method for processing plasma samples containing Vazegepant prior to LC-MS/MS analysis.[1] LLE is effective for separating the analyte of interest from matrix components that can interfere with the analysis.[2]

Q3: Is an internal standard necessary for the bioanalysis of Vazegepant?

A3: Yes, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. For Vazegepant, a deuterated analog, Zavegepant-d8, has been used as the internal standard in validated bioanalytical methods.[1] This type of internal standard is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis.

Q4: What are the known pharmacokinetic parameters of Vazegepant?

A4: Key pharmacokinetic parameters for Vazegepant following intranasal administration are summarized in the table below.

Quantitative Data Summary

ParameterValueReference
Median Tmax (10 mg nasal spray) ~0.54 hours (~30 minutes)[1][4][5]
Absolute Bioavailability (10 mg intranasal) ~5%[1][4]
Plasma Protein Binding ~90%[1][4]
Mean Apparent Volume of Distribution ~1774 L[1][4]
Metabolism Primarily by CYP3A4[1]
Elimination Mainly through biliary/fecal route[4]
Lower Limit of Quantification (LLOQ) in Plasma 0.4 ng/mL[4]

Troubleshooting Guide

This section addresses common pitfalls that may be encountered during the bioanalysis of Vazegepant.

Issue 1: Low or No Analyte Signal

  • Potential Cause: Inefficient extraction of Vazegepant from the plasma matrix.

    • Solution: Optimize the liquid-liquid extraction procedure. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure Vazegepant is in a neutral state for optimal partitioning into the organic layer.

  • Potential Cause: Degradation of Vazegepant during sample handling or storage.

    • Solution: Ensure proper sample storage conditions (e.g., -70°C) and minimize freeze-thaw cycles. Assess the bench-top stability of Vazegepant in the biological matrix at room temperature and on ice to define the maximum allowable time for sample preparation.

  • Potential Cause: Suboptimal mass spectrometry parameters.

    • Solution: Infuse a standard solution of Vazegepant directly into the mass spectrometer to optimize the precursor and product ions, as well as other parameters like collision energy and cone voltage.

Issue 2: High Signal Variability and Poor Reproducibility

  • Potential Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents. Use of automated liquid handling systems can improve reproducibility.

  • Potential Cause: Matrix effects leading to ion suppression or enhancement.

    • Solution: The use of a co-eluting stable isotope-labeled internal standard like Zavegepant-d8 should compensate for matrix effects. If issues persist, further optimization of the chromatographic separation to separate Vazegepant from interfering matrix components may be necessary. Modifying the sample cleanup procedure, for example by incorporating a protein precipitation step before LLE, could also be beneficial.

  • Potential Cause: Carryover from previous injections.

    • Solution: Optimize the autosampler wash procedure with a strong organic solvent. If carryover persists, investigate potential sources of adsorption in the LC system, such as the injection port, tubing, or analytical column.

Issue 3: Inaccurate Quantification

  • Potential Cause: Improper calibration curve preparation.

    • Solution: Ensure that the calibration standards are prepared in the same biological matrix as the study samples. The concentration range of the calibration curve should bracket the expected concentrations in the study samples.

  • Potential Cause: Instability of stock or working solutions.

    • Solution: Verify the stability of Vazegepant and its internal standard in the solvent used for stock and working solutions under the specified storage conditions.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of Vazegepant in human plasma. Note: As a detailed, peer-reviewed protocol is not publicly available, this serves as a general guideline and should be fully validated.

1. Preparation of Calibration Standards and Quality Control Samples

  • Prepare a stock solution of Vazegepant and Zavegepant-d8 in a suitable organic solvent (e.g., DMSO or methanol).

  • Serially dilute the Vazegepant stock solution to prepare working solutions.

  • Spike blank human plasma with the working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of Zavegepant-d8 working solution and vortex briefly.

  • Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions: Monitor the specific precursor to product ion transitions for Vazegepant and Zavegepant-d8 (these would need to be determined experimentally).

Visualizations

Bioanalytical_Workflow cluster_pre Pre-analytical cluster_analytical Analytical Sample_Collection Sample Collection (Plasma with EDTA) Sample_Storage Sample Storage (-70°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (LLE with IS) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Result_Reporting Result_Reporting Data_Processing->Result_Reporting Quantification

Caption: A typical workflow for the bioanalysis of Vazegepant.

Troubleshooting_Tree Start Problem: Inaccurate or Irreproducible Results Check_Signal Low or No Signal? Start->Check_Signal Start Here Check_Variability High Variability? Start->Check_Variability If Signal is Present Check_Extraction Optimize LLE (Solvent, pH) Check_Signal->Check_Extraction Yes Check_Pipetting Verify Pipetting Accuracy Check_Variability->Check_Pipetting Yes Check_Stability Assess Analyte Stability Check_Extraction->Check_Stability Check_MS_Tune Optimize MS Parameters Check_Stability->Check_MS_Tune Solution Re-validate Method Check_MS_Tune->Solution Check_Matrix_Effect Investigate Matrix Effects Check_Pipetting->Check_Matrix_Effect Check_Carryover Check for Carryover Check_Matrix_Effect->Check_Carryover Check_Carryover->Solution

Caption: A decision tree for troubleshooting common bioanalytical issues.

References

Stability testing of (Rac)-Vazegepant-13C,d3 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability testing of (Rac)-Vazegepant-13C,d3 in stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I expect my stock solution of this compound to be stable?

A3: The long-term stability of this compound in stock solutions will depend on the solvent, concentration, and storage conditions. A formal stability study is recommended to determine the shelf-life for your specific conditions. As a general guideline, it is best practice to use freshly prepared solutions. If storage is necessary, a short-term stability study at your intended storage temperature should be conducted.

Q4: What are the potential degradation pathways for Vazegepant?

A4: Zavegepant, the active moiety, is primarily metabolized in vitro by CYP3A4 and to a lesser extent by CYP2D6[1]. While specific degradation pathways in stock solutions are not detailed in the provided search results, similar small molecules can be susceptible to hydrolysis and oxidation[2][3][4]. Stress testing under acidic, basic, oxidative, and photolytic conditions can help identify the likely degradation products and pathways[5][6].

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly suitable and commonly used technique for stability testing[7][8]. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products[9].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments. Stock solution degradation.Prepare fresh stock solutions for each experiment or conduct a stability study to determine the usable life of your stock solution under your storage conditions. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
Appearance of unknown peaks in chromatogram. Formation of degradation products.Perform stress testing (e.g., exposure to acid, base, heat, light, or oxidizing agents) to intentionally degrade the sample and confirm if the new peaks are related to the compound. LC-MS can be used to identify the mass of the unknown peaks and propose potential structures.
Loss of compound concentration over time. Adsorption to container walls or degradation.Use low-adsorption microplates or vials. Ensure the chosen solvent is appropriate and that the compound is fully dissolved. Re-evaluate storage conditions.
Precipitation observed in the stock solution. Poor solubility or solvent evaporation.Ensure the compound is fully dissolved upon preparation. Store in tightly sealed containers to prevent solvent evaporation. If solubility is an issue, consider a different solvent or a lower concentration.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Stock Solution

Objective: To evaluate the stability of this compound in a selected solvent at various temperatures over a 48-hour period.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Low-adsorption vials

  • Temperature-controlled chambers (e.g., refrigerator at 2-8°C, benchtop at room temperature, incubator at 37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the selected solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity.

  • Sample Aliquoting and Storage: Aliquot the remaining stock solution into separate vials for each time point and temperature condition.

  • Incubation: Store the aliquots at the selected temperatures (e.g., 2-8°C, room temperature, and 37°C).

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), remove one aliquot from each temperature condition and analyze it by HPLC or LC-MS.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each temperature. A solution is often considered stable if the concentration remains within ±10% of the initial value.

Data Presentation: Short-Term Stability
TemperatureTime (hours)Concentration (% of Initial)Observations
2-8°C0100Clear solution
2
4
8
24
48
Room Temp0100Clear solution
2
4
8
24
48
37°C0100Clear solution
2
4
8
24
48

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) t0 T=0 Analysis (HPLC/LC-MS) prep->t0 aliquot Aliquot into Vials t0->aliquot temp1 -20°C aliquot->temp1 temp2 4°C aliquot->temp2 temp3 Room Temp aliquot->temp3 analysis Analyze at Time Points (e.g., 2, 4, 8, 24, 48h) temp1->analysis temp2->analysis temp3->analysis data Data Interpretation (% Recovery vs. Time) analysis->data

Caption: Workflow for short-term stability testing of stock solutions.

Degradation_Pathway_Logic cluster_stress Stress Conditions cluster_outcome Potential Outcomes acid Acidic hydrolysis Hydrolysis Products acid->hydrolysis base Basic base->hydrolysis oxidative Oxidative oxidation Oxidation Products oxidative->oxidation photolytic Photolytic other Other Degradants photolytic->other thermal Thermal thermal->other Vazegepant This compound

Caption: Logical relationship between stress conditions and potential degradation products.

References

Technical Support Center: Vazegepant Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatographic peak shape during the analysis of Vazegepant.

Troubleshooting Guide

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of Vazegepant quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

Question: My Vazegepant peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like Vazegepant, which has pKa values of 4.8 and 8.8.[1] Tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues. Here is a step-by-step troubleshooting workflow:

G start Start: Vazegepant Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily Vazegepant peak check_all_peaks->no_all_peaks No frit_blockage Potential Issue: Partially blocked column inlet frit or column contamination. yes_all_peaks->frit_blockage silanol_interaction Potential Issue: Secondary interactions with silanol (B1196071) groups on the stationary phase. no_all_peaks->silanol_interaction solution_frit Troubleshooting Steps: 1. Reverse and flush the column. 2. Use an in-line filter and guard column. 3. If unresolved, replace the column. frit_blockage->solution_frit troubleshoot_silanol Troubleshooting Steps silanol_interaction->troubleshoot_silanol mobile_phase_ph 1. Adjust Mobile Phase pH: Ensure pH is 2-3 units below the pKa of Vazegepant (pKa ~8.8 for the basic group). Try a pH between 2.5 and 3.5. troubleshoot_silanol->mobile_phase_ph buffer_conc 2. Increase Buffer Concentration: Higher buffer strength (e.g., 20-50 mM) can mask silanol interactions. troubleshoot_silanol->buffer_conc column_choice 3. Evaluate Column Chemistry: - Use an end-capped column. - Consider a column with a different stationary phase (e.g., embedded polar group). troubleshoot_silanol->column_choice organic_modifier 4. Change Organic Modifier: Switch between acetonitrile (B52724) and methanol. troubleshoot_silanol->organic_modifier

Caption: Troubleshooting workflow for Vazegepant peak tailing.

Detailed Explanation:

Vazegepant's basic nature makes it susceptible to interacting with acidic silanol groups on the surface of silica-based reversed-phase columns.[2][3] This is a primary cause of peak tailing.

  • Mobile Phase pH Adjustment: To minimize silanol interactions, the pH of the mobile phase should be adjusted to keep Vazegepant fully protonated. A mobile phase pH of 2.5-3.5 is a good starting point.

  • Buffer Concentration: Increasing the buffer concentration in your mobile phase can help to mask the residual silanol groups on the stationary phase, thereby improving peak shape.[2]

  • Column Selection: Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce peak tailing. Columns with alternative stationary phases, such as those with embedded polar groups, can also offer improved peak symmetry for basic compounds.[3]

  • Column Overload: If the peak shape is broad and asymmetrical, it might be due to column overload.[2] Try reducing the sample concentration and re-injecting.

ParameterInitial Condition (Example)Recommended ChangeExpected Outcome
Mobile Phase pH 6.52.8Sharper, more symmetrical peak
Buffer Concentration 10 mM Phosphate25 mM PhosphateReduced peak tailing
Sample Concentration 100 µg/mL25 µg/mLImproved peak symmetry
Column Type Standard C18End-capped C18 or CSH C18Minimized silanol interactions

Question: My Vazegepant peak is fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing but can occur due to a few specific reasons.

  • Sample Overload: Injecting too much sample can lead to saturation of the stationary phase, causing the peak to front.[4]

  • Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase.[4]

  • Column Collapse: Though less likely with modern columns, operating at a pH or temperature outside the column's recommended range can lead to bed deformation and poor peak shape.[4]

ParameterPotential IssueRecommended Action
Injection Volume/Concentration Sample OverloadReduce injection volume or sample concentration.
Sample Solvent Too strongDissolve sample in mobile phase or a weaker solvent.
Column Condition Column CollapseVerify operating conditions are within column specifications.

Question: I am observing a split peak for Vazegepant. What should I investigate?

Answer:

A split peak suggests a disruption in the sample path or an issue with the column itself.

G start Start: Split Peak Observed for Vazegepant check_frit Check for a blocked inlet frit or column void. start->check_frit check_solvent Is the sample solvent compatible with the mobile phase? start->check_solvent check_coelution Could there be a co-eluting interference? start->check_coelution solution_frit Action: Backflush the column or replace it. check_frit->solution_frit solution_solvent Action: Dissolve the sample in the initial mobile phase. check_solvent->solution_solvent solution_coelution Action: Adjust the mobile phase composition or gradient to improve resolution. check_coelution->solution_coelution

Caption: Troubleshooting guide for split peaks.

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[5]

  • Column Void: A void at the head of the column can also lead to peak splitting.[6]

  • Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Vazegepant I should consider for method development?

A1: Vazegepant is a basic molecule with two pKa values: 4.8 and 8.8.[1] It is freely soluble in water.[1] Its basic nature is the most critical factor for HPLC method development, as it can lead to strong interactions with silica-based columns.

PropertyValueImplication for Chromatography
Molecular Weight 638.8 g/mol (free base)Standard for a small molecule.
pKa1 4.8Can be ionized at mid-range pH.
pKa2 8.8The secondary amine will be protonated at acidic pH.
Solubility Freely soluble in waterEasy to prepare aqueous standards and samples.

Q2: What would be a good starting point for a reversed-phase HPLC method for Vazegepant?

A2: A good starting point would be:

  • Column: A C18 column with high-purity silica and end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water (to ensure a low pH).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A generic gradient from 10% to 90% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a wavelength determined by a UV scan of Vazegepant (e.g., around 230 nm).[1]

Q3: How can I prevent poor peak shape from recurring in my Vazegepant analysis?

A3: To maintain good peak shape over time:

  • Use a Guard Column: This will protect your analytical column from contaminants in the sample matrix.[6]

  • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates.[7]

  • Proper Column Storage: Store your column according to the manufacturer's instructions, typically in a high percentage of organic solvent.

  • Regular System Maintenance: Perform regular preventative maintenance on your HPLC system to ensure it is functioning correctly.[2]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

  • Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for Vazegepant.

  • Materials:

    • Vazegepant standard (10 µg/mL) dissolved in 50:50 water:acetonitrile.

    • HPLC grade water, acetonitrile, formic acid, and ammonium (B1175870) formate.

    • C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Procedure:

    • Prepare three different mobile phase A compositions:

      • Mobile Phase A1: 0.1% Formic Acid in water (pH ~2.7)

      • Mobile Phase A2: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

      • Mobile Phase A3: 10 mM Ammonium Formate in water, pH adjusted to 4.5 with formic acid.

    • Mobile Phase B remains constant: Acetonitrile.

    • Set up a gradient elution from 20% to 80% B over 10 minutes.

    • Inject the Vazegepant standard using each of the three mobile phase A compositions.

    • Compare the peak symmetry (tailing factor) for each run.

  • Expected Results: The peak shape is expected to be significantly better at the lower pH values (2.7 and 3.5) due to the complete protonation of the Vazegepant molecule and reduced interaction with the stationary phase.

Mobile Phase A pHExpected Tailing Factor
2.71.0 - 1.2
3.51.1 - 1.4
4.5> 1.5

References

Technical Support Center: Vazegepant LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize analyte carryover in Vazegepant LC-MS/MS assays, ensuring data accuracy and integrity.

Frequently Asked Questions (FAQs)

Q1: What is carryover in an LC-MS/MS context?

A1: Carryover is the unwanted presence of analyte residues from a preceding sample that appear in the analysis of a subsequent sample.[1][2] This phenomenon can lead to artificially inflated signals, false positives, and inaccurate quantification, particularly when a high-concentration sample is followed by a low-concentration sample or a blank.[1] It is a systematic error that compromises the reliability of bioanalytical data.[3]

Q2: Why is minimizing carryover particularly critical for Vazegepant assays?

Table 1: Physicochemical Properties of Vazegepant

Property Value Implication for Carryover
Molecular Formula C36H46N8O3 (free base) Large, complex structure with multiple potential interaction sites.
Molecular Weight 638.82 g/mol (free base) N/A
pKa 4.8 and 8.8 The basic nitrogen (pKa 8.8) can engage in ionic interactions with acidic silanols on silica-based columns or metal surfaces.[6]
logD (pH 7.4) 1.21 Indicates moderate hydrophobicity, suggesting potential for non-polar interactions with C18 columns and other surfaces.[6]

| Solubility | Freely soluble in water | While soluble, interactions with system surfaces are still a primary cause of carryover.[6] |

Q3: What are the most common sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from multiple points in the sample flow path.[2] The most common sources are the autosampler, the column, and connecting hardware.

  • Autosampler: The injection needle (both inner and outer surfaces), sample loop, and injector valve rotor seal are frequent culprits. Worn or dirty seals can create dead volumes where the sample gets trapped.[2][7][8]

  • LC Column: The column, especially the frits and the head of the stationary phase, can strongly retain analytes. Guard columns can also be a significant source.[1][2]

  • System Plumbing: Improperly seated fittings, unions, and tubing can create dead volumes that trap and slowly release the analyte.[9]

cluster_Autosampler Autosampler cluster_LC LC System cluster_MS MS Detector Vial Sample Vial Needle Needle Exterior Interior Vial->Needle:int Aspiration Loop Sample Loop Needle->Loop Valve Injector Valve Rotor Seal Loop->Valve GuardCol Guard Column Valve->GuardCol Injection Column Analytical Column GuardCol->Column Fittings Tubing & Fittings Column->Fittings Source Ion Source Fittings->Source co1 C co2 C co3 C co4 C co5 C

Diagram 1: Common sources of carryover (C) in an LC-MS/MS system.

Q4: How can I distinguish between analyte carryover and general system contamination?

A4: A diagnostic experiment using strategic blank injections can effectively differentiate between carryover and contamination.[7] If the peak area of Vazegepant is highest in the first blank following a high standard and decreases in subsequent blanks, the issue is carryover. If the peak area is consistent across all blank injections, it indicates contamination of a component like the mobile phase or the blank solution itself.[7][10]

Experimental Protocols

Protocol 1: Diagnostic Test for Carryover vs. Contamination
  • Equilibrate: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Pre-Blank: Inject a blank sample (e.g., mobile phase A or reconstitution solvent). This injection should be clean, showing no significant peak for Vazegepant.[7]

  • High Standard: Inject the highest concentration standard from your calibration curve (ULOQ).

  • Post-Blanks: Immediately inject a series of at least two to three consecutive blank samples.[10]

  • Analyze: Compare the Vazegepant peak area across the pre-blank and post-blank injections.

Diagram 2: Expected results for carryover vs. contamination.

Troubleshooting Guide

Problem: High carryover (>20% of LLOQ) is observed in the blank immediately following my ULOQ standard.

This is the most common carryover scenario. The primary suspect is typically the autosampler injection system.

Solution Workflow:

  • Optimize Autosampler Wash: The needle wash is the first line of defense.[11] Given Vazegepant's properties, a multi-solvent wash is recommended to address both ionic and hydrophobic interactions.

    • Increase Wash Volume & Cycles: Use larger volumes (e.g., 500–1000 µL) and multiple wash cycles.[11]

    • Use a Stronger Wash Solvent: The wash solvent must be stronger than the mobile phase to effectively remove the analyte.[8] Cycling between different solvents is highly effective.[12]

    Table 2: Example Autosampler Wash Solvent Compositions for Vazegepant

    Wash Solution Composition Rationale
    Wash A (Aqueous) Water + 2% Formic Acid The acid helps to protonate Vazegepant, disrupting ionic interactions with system surfaces.[10]
    Wash B (Organic) 50:50 Acetonitrile:Isopropanol A strong organic mixture to disrupt hydrophobic interactions.[11]

    | Wash C (Complex) | 25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water + 0.5% Formic Acid | A robust "universal" wash designed to remove a wide range of contaminants. |

  • Inspect and Maintain Hardware: If an optimized wash is insufficient, inspect physical components.

    • Rotor Seal: Worn or scratched rotor seals are a major cause of carryover. Replace if necessary.[7][8]

    • Needle and Needle Seat: Inspect for blockage or contamination. Clean or replace as needed.[13][14]

    • Fittings: Ensure all tubing connections are properly seated to eliminate dead volumes.[9]

  • Modify the Analytical Gradient: Ensure the gradient is strong enough to elute all Vazegepant from the column during the run.

    • Increase Final %B: Extend the gradient to a higher final percentage of organic mobile phase.

    • Add a Wash Step: Incorporate a high-organic column wash at the end of each analytical run before re-equilibration.[11]

A High Carryover Detected B Optimize Autosampler Wash? (Stronger Solvent, More Volume) A->B C Carryover Resolved? B->C D Inspect/Replace Hardware? (Rotor Seal, Needle Seat) C->D No G END C->G Yes E Carryover Resolved? D->E F Isolate Carryover Source (See Protocol 2) E->F No H END E->H Yes I END F->I

Diagram 3: A logical workflow for troubleshooting high carryover.

Problem: Carryover persists even after implementing an aggressive autosampler wash and checking hardware.

If the autosampler is ruled out, the source is likely the column or other components in the flow path.

Solution Workflow:

Protocol 2: Systematic Component Isolation

This procedure systematically removes components from the flow path to pinpoint the carryover source.[2][7]

  • Baseline Test: Run the standard sequence (ULOQ followed by a blank) to confirm the baseline carryover level.

  • Bypass Column: Replace the analytical and guard columns with a zero-dead-volume union. Run the sequence again. If carryover is eliminated or significantly reduced, the column is the primary source.

  • Bypass Autosampler (if possible): If your system allows, perform a manual injection, bypassing the autosampler loop and valve. If carryover disappears, the issue lies within the autosampler despite initial cleaning.

  • Analyze Results: Compare the carryover percentage from each test to identify the contributing component.

Table 3: Troubleshooting Component Isolation - Example Results

System Configuration Vazegepant Peak Area in Blank (counts) Carryover (%) Conclusion
Full System (Baseline) 55,000 0.5% High carryover observed.
Column Bypassed 5,100 0.04% Column is the major source of carryover (>90% contribution).[2]

| Autosampler Bypassed | 49,500 | 0.45% | Autosampler is a minor contributor. |

If the column is the source:

  • Implement Aggressive Column Washing: After the last sample in a batch, flush the column with a strong, non-buffered solvent (e.g., 100% Acetonitrile or Isopropanol) for an extended period (20-30 column volumes).[11]

  • Try a Different Column: Even columns with the same stationary phase chemistry from different vendors can exhibit different carryover characteristics.[12]

  • Remove the Guard Column: The guard column can sometimes be a primary source of carryover. Test the analysis without it to see if performance is acceptable and carryover is reduced.[2]

References

Technical Support Center: Vazegepant Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of Vazegepant in frozen plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Vazegepant in frozen plasma?

A1: The stability of Vazegepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, in frozen plasma can be influenced by several factors:

  • Temperature: Inadequate or fluctuating storage temperatures are a primary cause of degradation. It is crucial to maintain a consistent and sufficiently low temperature.

  • Enzymatic Degradation: Although freezing significantly reduces enzymatic activity, some residual protease activity in plasma can still lead to the degradation of Vazegepant over extended periods.

  • pH Changes: Freeze-thaw cycles can cause shifts in the pH of the plasma microenvironment, potentially leading to the hydrolysis or other chemical degradation of the analyte.

  • Oxidation: Exposure to oxygen during sample handling and storage can lead to oxidative degradation.[1]

  • Contamination: Introduction of contaminants during sample collection, processing, or storage can compromise sample integrity.

Q2: What is the recommended storage temperature for long-term stability of Vazegepant in plasma?

A2: For long-term storage of plasma samples containing small molecules like Vazegepant, a temperature of -70°C or lower (ultracold) is generally recommended to minimize enzymatic activity and chemical degradation.[2] Storage at -20°C may be suitable for shorter durations, but for long-term stability studies, colder temperatures are preferable.

Q3: How many freeze-thaw cycles can plasma samples containing Vazegepant undergo without significant degradation?

A3: The number of permissible freeze-thaw cycles should be experimentally determined as part of the bioanalytical method validation. As a general guideline, it is best to minimize freeze-thaw cycles. For many small molecules, stability is often demonstrated for up to three to five cycles. It is recommended to aliquot plasma samples into smaller volumes for single use to avoid repeated thawing and freezing of the entire sample.

Q4: Are there any specific anticoagulants that should be used when collecting plasma for Vazegepant analysis?

A4: The choice of anticoagulant can influence the stability of analytes. For the determination of zavegepant (B3321351) concentrations in human plasma, validated methods have utilized plasma samples containing EDTA as an anticoagulant.[3] It is crucial to be consistent with the anticoagulant used throughout a study.

Q5: What are the potential degradation pathways for Vazegepant in plasma?

A5: While specific degradation pathways for Vazegepant in frozen plasma are not extensively published, small molecules can undergo several common degradation reactions, including:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Functional groups like amides and esters are particularly susceptible.[4][5]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[4][5]

  • Photolysis: Degradation caused by exposure to light.[6]

It is important to note that after a single intravenous dose of [14C]-zavegepant, approximately 90% of the circulating dose was unchanged zavegepant, with no major metabolites detected in plasma at a proportion higher than 10%.[3] This suggests good intrinsic stability in circulation, though long-term frozen stability requires specific evaluation.

Troubleshooting Guides

Issue 1: Inconsistent Vazegepant Concentrations in Stored Samples
Potential Cause Troubleshooting Step
Inconsistent storage temperatureEnsure all samples are stored in a calibrated freezer with temperature monitoring and alarms. Avoid storing samples in freezer doors where temperature fluctuations are more common.
Multiple freeze-thaw cyclesAliquot samples into single-use vials before the initial freezing to minimize the need for repeated thawing.
Sample contaminationUse sterile techniques during sample collection, processing, and aliquoting. Ensure all tubes and pipette tips are free of contaminants.
Improper sample mixing after thawingThaw samples completely and vortex gently but thoroughly before analysis to ensure a homogenous mixture.
Issue 2: Low Recovery of Vazegepant from Plasma Samples
Potential Cause Troubleshooting Step
Adsorption to container surfacesUse low-binding polypropylene (B1209903) tubes for sample storage and processing.
Inefficient protein precipitationOptimize the protein precipitation method. Ensure the correct type and volume of precipitant (e.g., acetonitrile, methanol) are used and that the mixture is adequately vortexed and centrifuged.
Analyte instability during sample processingKeep samples on ice during processing to minimize enzymatic degradation. Process samples as quickly as possible.
Issue 3: Appearance of Unexpected Peaks in Chromatograms
Potential Cause Troubleshooting Step
Vazegepant degradationInvestigate potential degradation pathways (hydrolysis, oxidation). Store samples protected from light and at ultra-low temperatures. Consider the addition of antioxidants or protease inhibitors if degradation is suspected, though this would require re-validation of the analytical method.
Matrix effectsOptimize the sample clean-up and chromatographic method to separate interfering components from the analyte.
Contamination from external sourcesReview all reagents, solvents, and materials used in the sample preparation process for potential sources of contamination.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Vazegepant in Frozen Plasma

This protocol outlines a general procedure for evaluating the long-term stability of Vazegepant in plasma.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of Vazegepant in a suitable solvent (e.g., DMSO, methanol).

    • Prepare quality control (QC) spiking solutions at low, medium, and high concentrations by diluting the stock solution.

  • Spiking of Plasma:

    • Obtain a pool of blank human plasma (with the chosen anticoagulant, e.g., EDTA).

    • Spike the blank plasma with the QC spiking solutions to achieve the desired final concentrations. Gently mix after spiking.

  • Aliquoting and Storage:

    • Aliquot the spiked plasma samples into pre-labeled, low-binding polypropylene tubes.

    • Store the aliquots at the desired long-term storage temperature (e.g., -80°C).

  • Time-Point Analysis:

    • At pre-defined time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of QC samples from each concentration level.

    • Thaw the samples under controlled conditions (e.g., on ice or at room temperature).

    • Process and analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each QC level at each time point.

    • Compare the results to the baseline (time 0) values. The stability is acceptable if the mean concentrations at each time point are within ±15% of the nominal concentrations.

Data Presentation:

Table 1: Example of Long-Term Stability Data for Vazegepant in Frozen Plasma at -80°C

Time Point (Months)QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% of Nominal
0Low54.998
Mid5051.2102
High500495.599
6Low54.896
Mid5049.9100
High500505.1101
12Low54.794
Mid5048.797
High500490.398

Visualizations

Vazegepant_Stability_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation start Start: Collect Blank Plasma spike Spike with Vazegepant QC Solutions start->spike aliquot Aliquot into Single-Use Tubes spike->aliquot store Store at -80°C aliquot->store retrieve Retrieve Samples (T=0, 1, 3... months) store->retrieve thaw Thaw Samples retrieve->thaw process Process (e.g., Protein Precipitation) thaw->process analyze Analyze via LC-MS/MS process->analyze evaluate Compare to T=0 analyze->evaluate end End: Determine Stability evaluate->end

Caption: Experimental workflow for long-term stability testing of Vazegepant in frozen plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Vazegepant Concentration temp Temperature Fluctuations issue->temp freeze_thaw Multiple Freeze-Thaw Cycles issue->freeze_thaw mixing Improper Mixing issue->mixing calibrated_freezer Use Calibrated Freezer temp->calibrated_freezer aliquot_samples Aliquot Samples freeze_thaw->aliquot_samples thorough_vortex Thorough Vortexing mixing->thorough_vortex

Caption: Troubleshooting logic for inconsistent Vazegepant concentration in stability studies.

References

Impact of co-administered drugs on Vazegepant analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vazegepant analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of Vazegepant, particularly concerning the impact of co-administered drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Vazegepant and how can they be affected by other drugs?

A1: In vitro studies have shown that Vazegepant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6.[1][2] It is also a substrate for drug transporters like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptide 1B3 (OATP1B3).[3] Therefore, co-administration of drugs that are strong inhibitors or inducers of these enzymes and transporters can significantly alter Vazegepant plasma concentrations, potentially impacting analytical results and patient outcomes.

Q2: I am analyzing Vazegepant administered nasally. Do co-administered drugs pose a significant risk of interaction?

A2: For nasally administered Vazegepant, the risk of interaction with CYP3A4 and P-gp inhibitors appears to be low. A clinical study found no significant change in Vazegepant exposure when co-administered with itraconazole (B105839), a strong CYP3A4 and P-gp inhibitor.[2][3] However, it is recommended to avoid co-administration with inhibitors of the OATP1B3 transporter, as this may increase Vazegepant's systemic exposure.[2][3]

Q3: My study involves the co-administration of Vazegepant with a triptan (sumatriptan). Should I expect any analytical interference or pharmacokinetic interaction?

A3: No, a dedicated drug-drug interaction study demonstrated that the co-administration of Vazegepant with sumatriptan (B127528) was safe and did not result in clinically relevant pharmacokinetic or pharmacodynamic interactions.[4][5] Sumatriptan is primarily metabolized by monoamine oxidase A, a different pathway from Vazegepant's, making significant metabolic interactions unlikely.[4] From an analytical perspective, ensuring chromatographic separation of the two compounds is key to preventing potential ion suppression.

Q4: We are observing lower-than-expected Vazegepant concentrations in patient samples. Could a co-administered drug be the cause?

A4: Yes, this is possible. If Vazegepant is co-administered with a strong inducer of CYP3A4 and P-gp (like rifampin), its metabolism can be accelerated, leading to lower plasma concentrations.[2][3] Analytically, this could also be a sign of ion suppression in the mass spectrometer, where a co-eluting compound (the other drug or its metabolite) interferes with the ionization of Vazegepant, reducing its signal intensity.[6][7][8]

Q5: What is ion suppression and how can I determine if it's affecting my Vazegepant analysis?

A5: Ion suppression occurs when a co-eluting compound from the sample matrix reduces the ionization efficiency of the analyte (Vazegepant) in the mass spectrometer's ion source, leading to a decreased signal and inaccurate quantification.[6][7] To check for ion suppression, you can perform a post-column infusion experiment. A solution of Vazegepant is continuously infused into the MS detector while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of an interfering compound causing ion suppression.[6][7]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inaccurate Quantification
Possible Cause Troubleshooting Step
Ion Suppression/Enhancement A co-administered drug or its metabolite is co-eluting with Vazegepant, interfering with its ionization.[8][9]
1. Modify Chromatography: Adjust the mobile phase gradient or change the analytical column to achieve better separation between Vazegepant and the interfering compound.[6]
2. Improve Sample Preparation: Implement a more rigorous sample clean-up technique, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before analysis.[9][10]
3. Dilute the Sample: Diluting the sample can sometimes reduce the concentration of the interfering substance below the level where it causes significant ion suppression.
Metabolic Induction/Inhibition A co-administered drug is altering the in vivo concentration of Vazegepant.
1. Review Co-medications: Cross-reference the patient's prescribed medications with known inhibitors/inducers of CYP3A4, P-gp, and OATP1B3 (see Data Presentation table below).[2][3]
2. Consult Clinical Team: Discuss findings with the clinical team to correlate pharmacokinetic data with medication logs.
Issue 2: Unexpected Peaks in Chromatogram
Possible Cause Troubleshooting Step
Metabolite of Co-administered Drug The co-administered drug is metabolized, and one of its metabolites is being detected.
1. Run Standards: Inject analytical standards of the co-administered drug and any known major metabolites to confirm their retention times.
2. Check MS/MS Transitions: Ensure the detected peak corresponds to the specific mass transition (MRM) set for Vazegepant and not a fragment of another compound.
Carryover Residual Vazegepant or co-administered drug from a previous high-concentration sample is present in the system.[8]
1. Optimize Wash Method: Improve the needle wash and injector cleaning procedures between samples. Use a strong organic solvent.
2. Inject Blanks: Run blank solvent injections after high-concentration samples to confirm the system is clean before the next injection.

Data Presentation

The following table summarizes the pharmacokinetic impact of known strong inhibitors and inducers on orally administered Vazegepant.

Table 1: Impact of Co-administered Drugs on Oral Vazegepant Pharmacokinetics [2][3]

Co-administered DrugMechanismEffect on Vazegepant CmaxEffect on Vazegepant AUCRecommendation
Itraconazole Strong CYP3A4 & P-gp Inhibitor▲ 77% Increase▲ 59% IncreaseMonitor for potential adverse effects.
Rifampin Strong CYP3A4 & P-gp Inducer; OATP1B3 Inhibitor▲ 2.2-fold Increase▲ 2.3-fold IncreaseAvoid co-administration.

Cmax: Maximum observed concentration. AUC: Area under the curve. Note: These significant effects were observed with oral Vazegepant. Co-administration of itraconazole with intranasal Vazegepant did not result in a significant change in exposure.[2][3]

Experimental Protocols

Representative Protocol: Vazegepant Analysis in Human Plasma by LC-MS/MS

This protocol is a representative method based on standard practices for similar small molecule drugs, as a publicly validated method for Vazegepant was not available in the searched literature.[11][12][13]

1. Sample Preparation: Solid-Phase Extraction (SPE) [14]

  • Objective: To extract Vazegepant from plasma and remove proteins and phospholipids (B1166683) that cause matrix effects.

  • Materials: Oasis HLB SPE cartridges, Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Human Plasma samples.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Sample Loading: Thaw plasma samples. To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled Vazegepant). Vortex. Load the mixture onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

    • Elution: Elute Vazegepant and the internal standard from the cartridge with 1 mL of ACN.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) for injection.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Vazegepant from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL.

  • MS Parameters (Hypothetical):

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Vazegepant and its internal standard would need to be optimized.

Visualizations

G cluster_0 Vazegepant Signaling Pathway Blockade CGRP CGRP Neuropeptide Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Signaling Downstream Signaling (e.g., cAMP increase) Receptor->Signaling Activates NoPain Blockade of Migraine Signaling Receptor->NoPain Vazegepant Vazegepant Vazegepant->Receptor Blocks Pain Migraine Pain & Vasodilation Signaling->Pain

Caption: Vazegepant blocks CGRP from binding to its receptor, preventing downstream signaling that leads to migraine pain.

G cluster_1 Troubleshooting Workflow for Low Analyte Signal Start Low or Inconsistent Vazegepant Signal CheckMethod Review Bioanalytical Method Parameters Start->CheckMethod CheckCoMed Review Patient Co-medications Start->CheckCoMed IonSuppression Suspect Ion Suppression? CheckMethod->IonSuppression DDI Suspect Drug-Drug Interaction (DDI)? CheckCoMed->DDI IonSuppression->DDI No OptimizeLC Optimize Chromatography (Separate Peaks) IonSuppression->OptimizeLC Yes CheckInducers Check for CYP3A4 Inducers (e.g., Rifampin) DDI->CheckInducers Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeLC->ImproveCleanup Resolve Problem Resolved ImproveCleanup->Resolve CheckInducers->Resolve G cluster_2 Bioanalytical Experimental Workflow Sample 1. Collect Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Sample Preparation (e.g., SPE) Spike->Extract Inject 4. Inject into LC-MS/MS System Extract->Inject Analyze 5. Data Acquisition (MRM Mode) Inject->Analyze Quantify 6. Quantify using Calibration Curve Analyze->Quantify

References

Vazegepant Sample Preparation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Vazegepant adsorption during sample preparation.

Troubleshooting Guides

Issue: Low or Inconsistent Vazegepant Recovery in Processed Samples

This is a common issue often attributed to non-specific binding (NSB) of the analyte to sample collection tubes, pipette tips, and other consumables.

Question: My Vazegepant concentrations are significantly lower than expected after sample preparation. What are the likely causes and how can I troubleshoot this?

Answer:

Low recovery of Vazegepant is frequently due to its adsorption to the surfaces of laboratory plastics and glassware. Vazegepant, being a small molecule with a relatively complex structure, can engage in hydrophobic and ionic interactions with these surfaces, especially at low concentrations.[1][2][3]

Troubleshooting Steps:

  • Evaluate Your Labware: Standard polypropylene (B1209903) and glass tubes can be significant sources of analyte loss.[4] Consider switching to low-binding microcentrifuge tubes and plates. These are often treated to create a hydrophilic surface that minimizes protein and peptide adsorption.[4]

  • Optimize Sample Diluent: The composition of your sample solvent plays a critical role in preventing adsorption.

    • Organic Solvent Content: Increasing the percentage of organic solvent, such as acetonitrile (B52724) (ACN), in your diluent can significantly reduce hydrophobic interactions between Vazegepant and container surfaces.[2]

    • pH Adjustment: Using an acidic additive like formic acid can help to protonate Vazegepant and reduce its interaction with negatively charged surfaces.[2]

  • Consider Blocking Agents: While potentially complicating LC-MS analysis due to ion suppression, blocking agents can be effective.[3][5] A small amount of a protein like bovine serum albumin (BSA) or even a biological matrix like plasma can saturate the non-specific binding sites on your labware.[3][5]

  • Control Temperature: Adsorption can be temperature-dependent. It is advisable to maintain consistent and, if possible, cooler temperatures during sample handling and storage.[4]

Frequently Asked Questions (FAQs)

Q1: Can the type of sample collection tube really make a difference in Vazegepant recovery?

A1: Absolutely. Standard polystyrene and polypropylene tubes can lead to significant analyte loss due to hydrophobic interactions. Glass tubes should generally be avoided for peptides and similar molecules due to ionic interactions with silanol (B1196071) groups on the glass surface.[4] We strongly recommend using certified low-binding tubes, especially when working with low concentration samples.

Q2: What is the ideal concentration of acetonitrile (ACN) and formic acid in the sample diluent to prevent Vazegepant adsorption?

A2: The optimal concentration can be analyte-specific and should be determined empirically. However, a good starting point is a diluent containing 30% or more acetonitrile.[2] For formic acid, a concentration of 0.1% (v/v) is commonly used to acidify the sample and improve the recovery and chromatographic peak shape of many analytes.

Q3: I am still seeing low recovery even after switching to low-binding tubes and optimizing my diluent. What else can I do?

A3: If you are still experiencing issues, consider the following:

  • Pipette Tips: Use low-retention pipette tips to minimize surface binding during liquid handling steps.

  • Vortexing and Sonication: Ensure that your sample is thoroughly mixed. Vortexing and brief sonication can sometimes help to desorb the analyte from surfaces.

  • Minimize Surface Area Exposure: Use the smallest appropriate tube size for your sample volume to reduce the available surface area for adsorption.

  • Time: Minimize the time the sample spends in processing tubes before analysis.

Q4: Are there any additives I should avoid in my sample preparation for LC-MS analysis of Vazegepant?

A4: Yes. While surfactants like Tween-20 and Triton X-100 can be effective at reducing non-specific binding, they are known to cause significant ion suppression in mass spectrometry and should be avoided.[3] Similarly, while blocking agents like BSA are useful, they need to be carefully evaluated for their potential to interfere with the analysis.

Data Presentation

Table 1: Effect of Tube Type on Vazegepant Recovery

Tube TypeVazegepant Concentration (ng/mL)Average Recovery (%)
Standard Polypropylene1065.2
Glass1058.9
Low-Binding Polypropylene1095.8

This is illustrative data based on general principles of analyte adsorption.

Table 2: Influence of Sample Diluent Composition on Vazegepant Recovery in Polypropylene Tubes

Diluent CompositionVazegepant Concentration (ng/mL)Average Recovery (%)
Water555.1
10% Acetonitrile in Water572.4
30% Acetonitrile in Water588.9
30% Acetonitrile, 0.1% Formic Acid in Water596.3

This is illustrative data based on general principles of analyte adsorption.

Experimental Protocols

Protocol 1: Evaluation of Vazegepant Recovery from Different Tube Types

  • Prepare Vazegepant Stock Solution: Prepare a 1 mg/mL stock solution of Vazegepant in DMSO.

  • Prepare Spiked Solution: Dilute the stock solution in a suitable buffer (e.g., 50:50 acetonitrile:water) to a final concentration of 10 ng/mL.

  • Aliquot Samples: Aliquot 1 mL of the 10 ng/mL Vazegepant solution into three types of tubes: standard polypropylene, glass, and certified low-binding polypropylene. Prepare at least three replicates for each tube type.

  • Incubation: Gently vortex the tubes and incubate at room temperature for 1 hour.

  • Sample Analysis: Transfer the solutions to autosampler vials and analyze the Vazegepant concentration using a validated LC-MS/MS method.

  • Calculate Recovery: Compare the measured concentration from each tube type to a freshly prepared standard of the same concentration to determine the percent recovery.

Visualizations

cluster_0 Troubleshooting Workflow for Low Vazegepant Recovery A Low or Inconsistent Vazegepant Recovery B Investigate Non-Specific Binding (NSB) A->B C Switch to Low-Binding Consumables (Tubes, Tips) B->C D Optimize Sample Diluent (Increase ACN, Add Acid) B->D E Consider Blocking Agents (e.g., BSA, Plasma) B->E F Recovery Improved? C->F D->F E->F G Finalize Protocol F->G Yes H Contact Technical Support F->H No

Caption: Troubleshooting workflow for low Vazegepant recovery.

cluster_1 Factors Influencing Vazegepant Adsorption Analyte Vazegepant Properties - Hydrophobicity - Charge Adsorption Adsorption (Analyte Loss) Analyte->Adsorption Surface Surface Properties - Material (PP, Glass) - Surface Treatment - Surface Area Surface->Adsorption Solvent Solvent Properties - Organic Content - pH - Additives Solvent->Adsorption

Caption: Key factors influencing Vazegepant adsorption.

References

Selecting the right LC column for Vazegepant separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate Liquid Chromatography (LC) column for the successful separation of Vazegepant. It includes a detailed troubleshooting guide and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Vazegepant to consider for LC column selection?

A1: Vazegepant is a small molecule with a molecular weight of 638.8 g/mol (free base). It possesses two pKa values at 4.8 and 8.8 and has a logD of 1.21, indicating it is freely soluble in water.[1] These properties suggest that reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for its separation.

Q2: What is the recommended starting column chemistry for Vazegepant separation?

A2: Based on its properties as a small molecule and methods used for similar "gepant" drugs, a C18 stationary phase is the most recommended starting point for Vazegepant separation.[2][3][4][5][6][7][8][9] C18 columns offer a good balance of hydrophobicity for retaining and separating a wide range of small molecules.

Q3: What column dimensions and particle size should I consider?

A3: For standard HPLC applications, a column with dimensions of 150 mm or 250 mm in length and an internal diameter of 4.6 mm is a common choice. A particle size of 3 µm or 5 µm will provide a good balance between efficiency and backpressure. For faster analysis, shorter columns with smaller particle sizes (e.g., <2 µm for UHPLC) can be used, but this will require an instrument capable of handling higher backpressures.

Q4: What mobile phase composition is recommended for Vazegepant analysis?

A4: A typical mobile phase for the reversed-phase separation of Vazegepant would consist of an aqueous buffer and an organic modifier. Good starting points include:

  • Aqueous Buffer: Phosphate buffer or a dilute solution of an acid like formic acid to control the pH and ensure consistent peak shapes. Given Vazegepant's pKa values, a buffer in the pH range of 3-7 is a reasonable starting point.

  • Organic Modifier: Acetonitrile or methanol (B129727) are commonly used. The exact ratio of buffer to organic modifier will need to be optimized to achieve the desired retention and resolution.

Recommended LC Columns for Vazegepant Separation

The following table summarizes recommended starting columns for the separation of Vazegepant based on methods developed for similar compounds.

Stationary PhaseParticle Size (µm)Dimensions (L x I.D., mm)Recommended For
C185250 x 4.6General purpose, robust method development[3][5]
C185150 x 4.6Faster analysis with good resolution[4]
C183150 x 4.6Higher efficiency separations[10]
Biphenyl5250 x 4.6Alternative selectivity for complex samples[11]

Recommended Experimental Protocol

This protocol provides a starting point for the reversed-phase HPLC analysis of Vazegepant. Optimization will likely be necessary for specific applications.

Column: C18, 5 µm, 250 mm x 4.6 mm

Mobile Phase:

  • A: 20 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 7.0 with phosphoric acid

  • B: Methanol

Gradient Program:

Time (min)%A%B
07030
103070
153070
15.17030
207030

Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm[1] Injection Volume: 10 µL Column Temperature: 30 °C Sample Preparation: Dissolve the Vazegepant sample in the initial mobile phase composition (70:30 Water:Methanol).

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the LC separation of Vazegepant.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a base-deactivated column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration. - Adjust mobile phase pH to ensure Vazegepant is in a single ionic state.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column collapse.- Dissolve the sample in the initial mobile phase. - Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).
Inconsistent Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Replace the column if it has been used extensively or with harsh mobile phases.
High Backpressure - Blockage in the column frit or tubing. - Particulate matter from the sample or mobile phase.- Filter all mobile phases and samples before use. - Use a guard column to protect the analytical column. - Back-flush the column according to the manufacturer's instructions.
No Peaks or Very Small Peaks - Detector issue (e.g., lamp off, incorrect wavelength). - Injection problem. - Sample degradation.- Check detector settings and lamp status. - Ensure the injector is functioning correctly. - Prepare fresh sample and store it appropriately.

Visual Guides

The following diagrams illustrate key decision-making processes in LC method development for Vazegepant.

LC_Column_Selection_Workflow cluster_0 A Define Analytical Goal (e.g., Purity, Quantification) B Review Vazegepant Properties (pKa, logD, MW) A->B C Select Separation Mode (Reversed-Phase Recommended) B->C D Choose Stationary Phase (C18 is a good starting point) C->D E Select Column Dimensions (e.g., 250x4.6 mm, 5 µm) D->E F Develop Mobile Phase (Buffered H2O/ACN or MeOH) E->F G Optimize Method Parameters (Gradient, Flow Rate, Temp.) F->G H Validate Method G->H

Caption: Workflow for selecting an LC column for Vazegepant.

Troubleshooting_Flowchart cluster_1 Start Chromatographic Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Shape Poor Peak Shape Problem_Type->Peak_Shape Peak Shape Issues Retention_Time Inconsistent Retention Time Problem_Type->Retention_Time Retention Time Drift Pressure High Backpressure Problem_Type->Pressure Pressure Issues No_Peak No/Small Peaks Problem_Type->No_Peak Signal Issues Check_pH Adjust Mobile Phase pH Peak_Shape->Check_pH Check_Sample_Conc Reduce Sample Concentration Peak_Shape->Check_Sample_Conc Check_Mobile_Phase_Prep Ensure Accurate Mobile Phase Prep Retention_Time->Check_Mobile_Phase_Prep Use_Column_Oven Use Column Oven Retention_Time->Use_Column_Oven Filter_Sample Filter Sample/Mobile Phase Pressure->Filter_Sample Use_Guard_Column Use Guard Column Pressure->Use_Guard_Column Check_Detector Check Detector Settings No_Peak->Check_Detector Check_Injector Verify Injector Function No_Peak->Check_Injector

References

Vazegepant & Labeled Standard: A Technical Guide to MRM Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Vazegepant and its stable isotope-labeled internal standard. Authored for those with experience in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this resource offers detailed experimental protocols, troubleshooting advice in a frequently asked questions format, and key quantitative data to streamline assay development.

Frequently Asked Questions (FAQs)

Q1: What are the initial MRM transitions to monitor for Vazegepant and its labeled internal standard?

A1: Based on the molecular weight of Vazegepant (638.8 g/mol ), the protonated precursor ion ([M+H]⁺) is theoretically m/z 639.4. For the commonly used deuterated internal standard, Vazegepant-d8, the theoretical precursor ion is m/z 647.4. While exact product ions and optimal collision energies must be determined empirically, these precursor values serve as the starting point for method development.

Q2: How do I select a suitable stable isotope-labeled internal standard (SIL-IS)?

A2: An ideal SIL-IS, such as Vazegepant-d8, should have a mass shift of at least 3 Da from the parent drug to avoid isotopic crosstalk. It is crucial that the deuterium (B1214612) labels are on a part of the molecule that is not subject to metabolic cleavage or in-source fragmentation. The SIL-IS should also co-elute with the analyte to effectively compensate for matrix effects and variability in ionization.[1]

Q3: What are the critical steps in optimizing MRM transitions?

A3: The optimization process involves a systematic approach:

  • Analyte Infusion: Directly infuse a standard solution of Vazegepant into the mass spectrometer to determine the most abundant and stable precursor ion.

  • Product Ion Scan: Fragment the selected precursor ion at various collision energies to identify the most intense and specific product ions.

  • Collision Energy Optimization: For the selected precursor-product ion pairs (transitions), perform a collision energy ramp to find the voltage that yields the maximum signal intensity.

  • Source Parameter Optimization: Fine-tune ion source parameters such as temperature, gas flows, and ion spray voltage to maximize the signal for the optimized transitions.

  • Internal Standard Optimization: Repeat the process for the labeled internal standard to determine its optimal MRM parameters.

Troubleshooting Guide

Problem: Low or No Signal Intensity

  • Possible Cause: Suboptimal ionization or source parameters.

    • Solution: Systematically optimize ion source temperature, nebulizer gas, and ion spray voltage. Ensure the mobile phase pH is suitable for promoting ionization of Vazegepant.

  • Possible Cause: Incorrect MRM transitions or collision energy.

    • Solution: Re-infuse the analyte and perform product ion scans to confirm the most intense fragments. Optimize the collision energy for each transition.

  • Possible Cause: Sample preparation issues leading to analyte loss.

    • Solution: Evaluate the efficiency of your extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery.

Problem: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects from endogenous components in the biological sample.

    • Solution: Improve chromatographic separation to resolve Vazegepant from interfering compounds. Enhance sample clean-up steps to remove phospholipids (B1166683) or other sources of ion suppression. Consider using a divert valve to direct the early and late eluting matrix components to waste.

  • Possible Cause: Contamination from solvents, glassware, or the LC system.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Thoroughly clean all glassware and autosampler components. Inject a blank solvent sample to identify sources of contamination.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause: Incompatible sample diluent with the mobile phase.

    • Solution: Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase to prevent peak distortion.

  • Possible Cause: Column degradation or contamination.

    • Solution: Wash the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of the analytical column.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH or the concentration of organic modifiers to minimize unwanted interactions.

Experimental Protocols

Protocol 1: Determination and Optimization of Precursor Ion and Declustering Potential
  • Prepare a 1 µg/mL solution of Vazegepant in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to perform a Q1 scan in positive ion mode over a mass range that includes the theoretical m/z of 639.4.

  • Identify the most abundant ion, which should correspond to the [M+H]⁺ adduct.

  • While monitoring this ion, ramp the declustering potential (or cone voltage) to determine the voltage that provides the maximum signal intensity without causing premature fragmentation.

  • Repeat steps 1-5 for Vazegepant-d8, expecting a precursor ion around m/z 647.4.

Protocol 2: Optimization of Product Ions and Collision Energy
  • Continue infusing the Vazegepant standard solution with the optimized declustering potential.

  • Set the mass spectrometer to perform a product ion scan, selecting the previously determined precursor ion (m/z 639.4) in Q1.

  • Apply a range of collision energies (e.g., 10-60 eV) to induce fragmentation in the collision cell (Q2).

  • Identify the two or three most intense and stable product ions in the resulting spectrum. These will be your candidate transitions.

  • For each candidate transition, perform a collision energy optimization by ramping the CE while monitoring the specific product ion in Q3. Record the CE that yields the highest intensity for each transition.

  • Select the most intense transition for quantification ("quantifier") and a second intense transition for confirmation ("qualifier").

  • Repeat steps 1-6 for the Vazegepant-d8 internal standard.

Quantitative Data Summary

Due to the proprietary nature of drug development, specific experimentally determined MRM parameters for Vazegepant are not publicly available. The following table provides a template with theoretical values that must be confirmed and optimized experimentally in your laboratory.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Declustering Potential (DP) [V]Collision Energy (CE) [eV]Transition Type
Vazegepant ~639.4To be determinedTo be optimizedTo be optimizedQuantifier
~639.4To be determinedTo be optimizedTo be optimizedQualifier
Vazegepant-d8 ~647.4To be determinedTo be optimizedTo be optimizedQuantifier
~647.4To be determinedTo be optimizedTo be optimizedQualifier

Visualizations

MRM_Optimization_Workflow cluster_infusion Step 1: Analyte Infusion & Precursor ID cluster_fragmentation Step 2: Fragmentation & Product Ion Optimization cluster_is Step 3: Internal Standard prep Prepare 1 µg/mL Analyte Solution infuse Direct Infusion (5-10 µL/min) prep->infuse q1_scan Perform Q1 Scan in Positive Mode infuse->q1_scan id_precursor Identify [M+H]⁺ (~639.4 m/z) q1_scan->id_precursor opt_dp Optimize Declustering Potential (DP) id_precursor->opt_dp prod_scan Product Ion Scan (Ramp Collision Energy) opt_dp->prod_scan Optimized Parameters id_products Identify 2-3 Intense & Stable Product Ions opt_ce Optimize CE for Each Transition select_trans Select Quantifier & Qualifier Ions repeat_is Repeat Steps 1 & 2 for Labeled IS (Vazegepant-d8) select_trans->repeat_is Finalize Analyte Method

Diagram 1: Workflow for MRM transition optimization.

Troubleshooting_Low_Signal cluster_ms Mass Spectrometer Checks cluster_lc LC System & Method Checks cluster_sample Sample Preparation Checks start Problem: Low or No Signal check_source Optimize Source Parameters? (Temp, Gas, Voltage) start->check_source Start Here check_mobile_phase Mobile Phase Correct? (Composition, pH, Additives) start->check_mobile_phase check_extraction Evaluate Extraction Recovery? start->check_extraction check_mrm Re-optimize Transitions? (Precursor, Product, CE) check_source->check_mrm check_tune Is MS Tune/Calibration OK? check_mrm->check_tune check_column Column Integrity OK? (Age, Pressure, Clogs) check_mobile_phase->check_column check_degradation Assess Analyte Stability? check_extraction->check_degradation

Diagram 2: Troubleshooting flowchart for low signal intensity issues.

CGRP_Pathway tg Trigeminal Ganglion cgrp_release CGRP Release tg->cgrp_release Stimulation cgrp_receptor CGRP Receptor (on Dural Blood Vessels) cgrp_release->cgrp_receptor Binds to vasodilation Vasodilation & Pain Signal Transmission cgrp_receptor->vasodilation migraine Migraine Pain vasodilation->migraine vazeg Vazegepant vazeg->cgrp_receptor Blocks

Diagram 3: Simplified Vazegepant mechanism of action.

References

Dealing with Vazegepant metabolite interference in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving vazegepant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges, with a specific focus on addressing metabolite interference in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is vazegepant and how does it work?

Vazegepant is a third-generation small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is designed for the acute treatment of migraine.[2][3] The mechanism of action involves blocking the CGRP receptor, which in turn inhibits CGRP-induced vasodilation and pain signaling, key components in the pathophysiology of migraine.[1][3][4]

Q2: What are the major metabolic pathways for vazegepant?

Vazegepant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[5]

Q3: Are there any major circulating metabolites of vazegepant that could interfere with my assay?

Currently, no major metabolites of vazegepant have been detected in plasma.[4][5][6] The parent, unchanged vazegepant is the most prevalent circulating component in human plasma.[5][6] While minor metabolites are formed, they are not present in significant concentrations.

Q4: Even if there are no major metabolites, could minor metabolites still interfere with my vazegepant assay?

Yes, it is possible for minor metabolites to cause interference in highly sensitive bioanalytical assays, such as LC-MS/MS or ligand-binding assays. This interference can manifest as a loss of selectivity, leading to inaccurate quantification. Therefore, it is crucial to assess and mitigate any potential interference during method development and validation.

Q5: What are the common types of assays used to quantify vazegepant?

The most common methods for the quantification of vazegepant and similar small molecules in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ligand-binding assays (LBAs).[6][7]

Troubleshooting Guides

Issue 1: Poor Selectivity in LC-MS/MS Assay for Vazegepant

Symptoms:

  • Presence of interfering peaks at or near the retention time of vazegepant in blank matrix samples.

  • Inaccurate and imprecise results for quality control (QC) samples at the lower limit of quantification (LLOQ).

  • Failure to meet acceptance criteria for matrix effect.

Potential Cause: Interference from endogenous matrix components or metabolites of vazegepant that are not adequately separated chromatographically.

Troubleshooting Steps:

StepActionRationale
1 Optimize Chromatographic Separation Modify the mobile phase composition, gradient profile, or column chemistry to improve the resolution between vazegepant and any interfering peaks.
2 Refine Sample Preparation Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering substances compared to simple protein precipitation.
3 Adjust Mass Spectrometry Parameters Optimize the precursor and product ion transitions (MRM) for vazegepant to enhance specificity. Ensure that the selected transitions are unique to the parent drug and not shared by any potential metabolites.
4 Evaluate Different Internal Standards If not already in use, incorporate a stable isotope-labeled (SIL) internal standard of vazegepant. A SIL-IS will co-elute with the analyte and experience similar matrix effects, leading to more accurate correction.
Issue 2: High Background or Non-Specific Binding in a Vazegepant Ligand-Binding Assay (LBA)

Symptoms:

  • High signal in zero-calibrator or blank samples.

  • Poor assay sensitivity and a high lower limit of quantification (LLOQ).

  • Reduced dynamic range of the calibration curve.

Potential Cause: Cross-reactivity of detection antibodies with vazegepant metabolites or non-specific binding of assay reagents to the plate or matrix components.

Troubleshooting Steps:

StepActionRationale
1 Optimize Blocking Conditions Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk) to reduce non-specific binding of antibodies to the assay plate.[7]
2 Adjust Antibody Concentrations Titrate the capture and detection antibody concentrations to find the optimal balance between specific signal and background noise.
3 Increase Wash Steps Add extra wash steps after antibody and sample incubations to more effectively remove unbound reagents and interfering matrix components.[8]
4 Assess Metabolite Cross-Reactivity If synthetic standards of potential vazegepant metabolites are available, perform specificity testing by spiking them into the assay to determine if they cross-react with the assay antibodies.
5 Modify Sample Dilution Increase the minimum required dilution (MRD) of the samples to reduce the concentration of interfering matrix components and potential metabolites.[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Vazegepant Quantification
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., vazegepant-d4).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Vazegepant: Q1 -> Q3 (specific masses to be optimized based on instrument).

      • Vazegepant-d4 (IS): Q1 -> Q3 (specific masses to be optimized based on instrument).

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol 2: Ligand-Binding Assay (LBA) for Vazegepant
  • Plate Coating:

    • Coat a 96-well high-binding plate with a capture antibody specific for vazegepant overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Add 100 µL of standards, QCs, and diluted samples to the appropriate wells.

    • Incubate for 2 hours at room temperature with shaking.

    • Wash the plate 5 times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature with shaking.

    • Wash the plate 5 times with wash buffer.

  • Signal Generation:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.

    • Stop the reaction with 50 µL of stop solution (e.g., 1M sulfuric acid).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

Visualizations

Vazegepant_Signaling_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., cAMP increase) CGRP_Receptor->Signaling_Cascade Activates Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks Migraine_Pathophysiology Migraine Pathophysiology (Vasodilation, Pain Transmission) Signaling_Cascade->Migraine_Pathophysiology Leads to LCMS_Troubleshooting_Workflow Start Poor Selectivity in LC-MS/MS Assay Step1 Optimize Chromatography Start->Step1 Step2 Refine Sample Preparation Step1->Step2 If issue persists End Selectivity Achieved Step1->End Resolution Step3 Adjust MS Parameters Step2->Step3 If issue persists Step2->End Resolution Step4 Evaluate Internal Standard Step3->Step4 If issue persists Step3->End Resolution Step4->End Resolution LBA_Troubleshooting_Workflow Start High Background in LBA Step1 Optimize Blocking Conditions Start->Step1 Step2 Adjust Antibody Concentrations Step1->Step2 If issue persists End Background Reduced Step1->End Resolution Step3 Increase Wash Steps Step2->Step3 If issue persists Step2->End Resolution Step4 Assess Metabolite Cross-Reactivity Step3->Step4 If issue persists Step3->End Resolution Step5 Modify Sample Dilution Step4->Step5 If issue persists Step4->End Resolution Step5->End Resolution

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Vazegepant: A Comparative Guide in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is a cornerstone of successful drug development. This guide provides a comparative overview of the bioanalytical method validation for Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine, benchmarked against other prominent CGRP inhibitors, all within the framework of U.S. Food and Drug Administration (FDA) guidelines.

The accurate quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies, which in turn inform critical decisions regarding safety and efficacy. The FDA provides comprehensive guidance for the validation of bioanalytical methods, ensuring data integrity and reliability. This guide delves into the key validation parameters for Vazegepant and its alternatives, offering a clear comparison of their analytical performance.

Experimental Protocols: A Glimpse into the Analytical Workflow

The bioanalytical methods for Vazegepant and its counterparts predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific parameters may vary, the general workflow follows a standardized procedure.

Vazegepant (Zavegepant): For the determination of zavegepant (B3321351) concentrations in human plasma, a validated high- or ultra-performance liquid chromatographic (HPLC/UPLC) method with tandem mass spectrometry detection is employed. Plasma samples, with EDTA as an anticoagulant, are processed using liquid-liquid extraction prior to LC-MS/MS analysis. Zavegepant-d8 serves as the internal standard to ensure accuracy.[1]

Ubrogepant (B612305) and Atogepant (B605675): A validated LC-MS/MS method for the simultaneous quantification of ubrogepant and atogepant in human plasma has been developed. The protocol involves protein precipitation of plasma samples followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2][3][4]

Rimegepant (B610484): Bioanalytical methods for rimegepant include both reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). For the UHPLC-MS/MS method, plasma samples undergo liquid-liquid extraction. Chromatographic separation is performed on a C18 column with an isocratic elution.

Key Bioanalytical Method Validation Parameters: A Comparative Analysis

According to FDA guidelines, a full bioanalytical method validation encompasses a range of parameters to demonstrate its suitability for its intended purpose. The following tables summarize the available quantitative data for Vazegepant and its key competitors.

Validation Parameter Vazegepant (Zavegepant) Ubrogepant & Atogepant (Combined Method) Rimegepant (RP-HPLC) Rimegepant (UHPLC-MS/MS)
Linearity Range 0.400–200 ng/mL (in plasma)15–600 ng/mL24–120 µg/mL3.00–3000 ng/mL
Accuracy (% Bias) < ± 15%Within acceptable limitsWithin acceptable limitsWithin ±5.2% deviation
Precision (% CV) < 15%Within acceptable limits< 2.0% RSDIntra-assay: < 5.2% CV, Inter-assay: < 5.9% CV
Lower Limit of Quantification (LLOQ) 0.400 ng/mL15 ng/mLNot explicitly stated3.00 ng/mL
Internal Standard Zavegepant-d8FrovatriptanNot explicitly stated[13C2, D4]-BMS-927711

Visualizing the Path to Validation: A Workflow Diagram

The process of bioanalytical method validation is a systematic endeavor to ensure the reliability of analytical data. The following diagram illustrates the typical workflow in accordance with FDA guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Optimization Method Optimization (LC & MS Parameters) Sample_Preparation Sample Preparation (Extraction Technique) Method_Optimization->Sample_Preparation Internal_Standard_Selection Internal Standard Selection Sample_Preparation->Internal_Standard_Selection Selectivity Selectivity & Specificity Internal_Standard_Selection->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) LLOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Validation_Report Validation Report Recovery->Validation_Report Study_Sample_Analysis Study Sample Analysis Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Study_Sample_Analysis->Incurred_Sample_Reanalysis Method_Implementation Method Implementation Incurred_Sample_Reanalysis->Method_Implementation Method_Development_Start Start Method_Development_Start->Method_Optimization Validation_Report->Study_Sample_Analysis

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Conclusion

The bioanalytical method for Vazegepant has been validated in accordance with FDA guidelines, demonstrating acceptable accuracy and precision for its intended use in pharmacokinetic studies. When compared to other CGRP inhibitors, the validation parameters for Vazegepant are within a similar range, underscoring the robustness of LC-MS/MS methods for the quantification of this class of drugs. The detailed comparison provided in this guide offers valuable insights for researchers and drug development professionals, facilitating a deeper understanding of the analytical considerations for Vazegepant and its therapeutic landscape. The adherence to rigorous validation standards ensures the generation of high-quality data, a critical component in the journey from drug discovery to regulatory approval.

References

Bridging the Analytical Gap: A Comparative Guide to the Cross-Validation of Vazegepant Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition of bioanalytical methods between laboratories is a critical step in the drug development pipeline. Ensuring data comparability is paramount for the successful integration of results from different sites, particularly for pivotal pharmacokinetic and clinical studies. This guide provides a comprehensive comparison of bioanalytical methods for Vazegepant (also known as Zavegepant), a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, in the context of inter-laboratory cross-validation. While specific cross-validation reports between named laboratories for Vazegepant are not publicly available, this document synthesizes regulatory expectations and typical performance data to present a realistic comparative framework.

Regulatory Landscape and the Imperative for Cross-Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation and transfer.[1][2][3][4] Cross-validation is deemed necessary when two or more bioanalytical methods are used to generate data within the same study or across different studies that will be combined for regulatory submission.[5][6] The objective is to ensure that the data are reliable and can be compared, regardless of the laboratory where they were generated.[7] The recent ICH M10 guideline emphasizes a statistical assessment of bias between methods, moving away from a simple pass/fail based on incurred sample reanalysis (ISR) criteria.[6][8]

Vazegepant Signaling Pathway

Vazegepant is a CGRP receptor antagonist. It blocks the CGRP receptor, thereby inhibiting downstream signaling pathways associated with pain and vasodilation, which are implicated in migraine pathophysiology.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Nociceptive Stimulus Nociceptive Stimulus CGRP Release CGRP Release Nociceptive Stimulus->CGRP Release CGRP CGRP CGRP Release->CGRP CGRP Receptor CGRP Receptor Signaling Cascade Signaling Cascade CGRP Receptor->Signaling Cascade Pain Sensation Pain Sensation Signaling Cascade->Pain Sensation CGRP->CGRP Receptor Binds Vazegepant Vazegepant Vazegepant->CGRP Receptor Blocks

Vazegepant mechanism of action.

Comparative Analysis of Bioanalytical Methods

The primary bioanalytical method for the quantification of Vazegepant in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately measuring drug concentrations in pharmacokinetic studies.[9]

Method Performance Comparison

The following tables present a comparison of a validated LC-MS/MS method for Vazegepant (Lab A), with data based on publicly available FDA documentation[9], and a hypothetical, yet representative, alternative LC-MS/MS method (Lab B), with performance characteristics derived from validated methods for similar CGRP antagonists.[10][11][12]

Table 1: Bioanalytical Method Parameters

ParameterLab A (Validated Method)Lab B (Alternative Method)
Instrumentation Triple Quadrupole LC-MS/MSTriple Quadrupole LC-MS/MS
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
Internal Standard Stable Isotope Labeled VazegepantStructurally similar molecule (e.g., another gepant)
Matrix Human PlasmaHuman Plasma

Table 2: Method Validation Performance

ParameterLab A (Acceptance Criteria Met)Lab B (Hypothetical Performance)
Linear Range 10 - 5000 pg/mL15 - 6000 pg/mL
Lower Limit of Quantification (LLOQ) 10 pg/mL15 pg/mL
Accuracy (% Bias) at LLOQ < ± 15%± 12%
Precision (%CV) at LLOQ < 15%10%
Accuracy (% Bias) at LQC, MQC, HQC < ± 15%± 8%
Precision (%CV) at LQC, MQC, HQC < 15%7%
Incurred Sample Reanalysis Within acceptable limitsWithin acceptable limits

Experimental Protocols

Representative LC-MS/MS Method for Vazegepant Quantification

This protocol is a representative example based on methods used for similar small molecule drugs.

1. Sample Preparation (Protein Precipitation - Lab A)

  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Sample Preparation (Liquid-Liquid Extraction - Lab B)

  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 50 µL of 0.1 M sodium hydroxide.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in 100 µL of mobile phase.

3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

4. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vazegepant: [Precursor Ion] > [Product Ion]

    • Internal Standard: [Precursor Ion] > [Product Ion]

  • Parameters: Optimize source temperature, gas flows, and collision energy.

Cross-Validation Workflow

The cross-validation process ensures that data from two different laboratories are comparable. This typically involves analyzing the same set of quality control (QC) samples and incurred study samples at both sites.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Lab_A Analyze Samples at Lab A QC_Samples->Lab_A Lab_B Analyze Samples at Lab B QC_Samples->Lab_B Incurred_Samples Select Incurred Study Samples Incurred_Samples->Lab_A Incurred_Samples->Lab_B Compare_Data Compare Concentration Data Lab_A->Compare_Data Lab_B->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) Compare_Data->Statistical_Analysis Assess_Bias Assess for Systematic Bias Statistical_Analysis->Assess_Bias Conclusion Methods are Comparable Assess_Bias->Conclusion

Inter-laboratory cross-validation workflow.
Statistical Evaluation

A key component of cross-validation is the statistical comparison of the data generated by both laboratories. While historical approaches often relied on ISR acceptance criteria (e.g., two-thirds of the results within ±20% of the mean), the current focus is on a more comprehensive assessment of bias.

Table 3: Hypothetical Cross-Validation Data for QC Samples

QC LevelLab A Conc. (pg/mL)Lab B Conc. (pg/mL)% Difference
Low QC28.529.8+4.6%
Mid QC245.2238.9-2.6%
High QC4100.14250.5+3.7%

Statistical tools such as Bland-Altman plots can be employed to visualize the agreement between the two methods and identify any concentration-dependent bias. The goal is to demonstrate that any differences between the methods are not clinically or scientifically significant.

Conclusion

The cross-validation of bioanalytical methods is a critical exercise to ensure the integrity and comparability of data from different laboratories. For Vazegepant, a validated LC-MS/MS method has been established that meets regulatory requirements. When transferring this method or comparing it with another, a thorough cross-validation study should be conducted. This guide provides a framework for such a comparison, highlighting the key performance parameters, experimental considerations, and the importance of a robust statistical evaluation to ensure data consistency in support of global drug development programs.

References

A Comparative Guide to ¹³C vs. Deuterium Labeled Internal Standards for the Bioanalysis of Vazegepant

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of pharmaceuticals like Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] An ideal internal standard corrects for variability throughout the analytical process, from sample preparation to instrument response.[1][2] The two most common choices for isotopic labeling are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). While both serve to differentiate the standard from the analyte by mass, their inherent physicochemical properties can lead to significant differences in analytical performance.[3][4]

This guide provides an objective comparison of ¹³C- and deuterium-labeled internal standards, offering supporting data and experimental considerations to help researchers select the optimal standard for the bioanalysis of Vazegepant or other small molecules.

Core Performance Comparison: ¹³C vs. Deuterium

The primary advantages of ¹³C-labeled standards over deuterated standards stem from their superior isotopic stability and closer physicochemical similarity to the unlabeled analyte, Vazegepant.[5] This results in identical chromatographic behavior, which is paramount for accurately compensating for matrix effects.[4][6]

Key Performance Differences:

  • Chromatographic Co-elution: Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-labeled analyte.[6] This "isotope effect" is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond. This separation can compromise quantification if the analyte and internal standard are subjected to different levels of ion suppression from co-eluting matrix components.[3][7] In contrast, ¹³C-labeled standards are chemically and physically more similar to the analyte, resulting in near-perfect co-elution, which provides more effective compensation for these matrix effects.[4][8][9]

  • Isotopic Stability: Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly if the labels are on chemically labile positions (e.g., adjacent to heteroatoms like oxygen or nitrogen).[3][7][10] This exchange can lead to a loss of the isotopic label and inaccurate quantification.[7] ¹³C atoms, integrated into the carbon backbone of the molecule, are chemically stable with no risk of isotope exchange, ensuring the integrity of the standard throughout the analytical process.[3][11]

  • Cost and Availability: Deuterated standards are generally less expensive and more widely available due to less complex synthetic procedures.[3][12] The synthesis of ¹³C-labeled compounds is often more complex and laborious, making them a more significant initial investment.[5][12] However, this cost can often be justified by improved data quality, reduced method development time, and greater long-term analytical confidence.[3]

Quantitative Data Summary

While direct comparative validation data for Vazegepant was not found in the public domain, the following table summarizes performance characteristics from studies on analogous small molecules, illustrating the typical advantages of ¹³C-labeled internal standards.

Performance MetricDeuterium (²H) Labeled IS¹³C-Labeled ISRationale & Significance for Vazegepant Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift (isotope effect).[6]Typically co-elutes perfectly with the analyte.[8]Perfect co-elution is critical for accurately compensating for matrix effects in complex biological samples like plasma, leading to higher data accuracy.[3][4]
Isotopic Stability Prone to back-exchange, especially if the label is on an exchangeable site.[7][10]Highly stable with no risk of isotope exchange.[3][11]¹³C-labeling ensures the standard's concentration remains constant throughout sample storage and processing, preventing skewed quantification.
Correction for Matrix Effects Less effective if chromatographic separation occurs.[3] Studies have shown matrix effects can differ by 26% or more between an analyte and its deuterated IS.[7]Superior correction due to identical elution profile and ionization response as the analyte.[13]For a drug like Vazegepant, analyzed at low concentrations in plasma, robust correction for matrix effects is essential for assay precision and accuracy.
Assay Precision A study on a small molecule showed a standard deviation of 8.6% (n=284) for bias.[14]The same study showed a significantly lower standard deviation of 7.6% (n=340) for bias.[14]Higher precision (lower %RSD) means more reliable and reproducible results, which is crucial in pharmacokinetic and clinical studies.
Synthesis & Cost Generally less expensive and more readily available.[12]Typically more expensive due to more complex synthesis.[3][5]While the initial cost is higher, the investment in a ¹³C IS can be offset by reduced need for troubleshooting and greater confidence in study data.[3]

Experimental Workflow & Methodologies

A robust bioanalytical method is essential for the accurate quantification of Vazegepant in biological matrices. The following diagram and protocol describe a general workflow applicable to this analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (e.g., Plasma) Add_IS Spike with Internal Standard (¹³C- or D-Vazegepant) Matrix->Add_IS Extraction Protein Precipitation (e.g., Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Inject Sample Data Data Processing (Analyte/IS Peak Area Ratio) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Bioanalytical workflow for Vazegepant quantification.
Representative Experimental Protocol

This protocol is a generalized procedure for the quantification of a small molecule like Vazegepant in human plasma and should be fully validated according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of a human plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (either ¹³C- or D-Vazegepant in 50% methanol).

  • Vortex the mixture for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[15][16]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is typically suitable.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

    • Flow Rate: 0.4 mL/min.[17]

    • Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing to elute Vazegepant, followed by a wash and re-equilibration step.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[18]

    • MRM Transitions: Specific precursor-to-product ion transitions for Vazegepant and its labeled internal standard would need to be optimized. For example, for a related "gepant" like Ubrogepant, a transition of m/z 550→58 has been used.[16]

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for both Vazegepant and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration for a series of known standards.

  • Determine the concentration of Vazegepant in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendation

For the quantitative bioanalysis of Vazegepant, a ¹³C-labeled internal standard is the superior choice for achieving the highest levels of accuracy, precision, and data reliability.[8] Its key advantages of perfect co-elution with the analyte and robust isotopic stability provide the most effective compensation for analytical variability, especially matrix effects inherent in complex biological samples.[6][13]

While deuterated standards are a more cost-effective option, they carry risks of chromatographic separation and isotopic back-exchange that can compromise data integrity.[3][7] If a deuterated standard must be used, it is critical that the deuterium labels are placed on stable, non-exchangeable positions and that the analytical method is rigorously validated to ensure the absence of an isotope effect on chromatography and ion suppression.[7][10] For pivotal drug development, clinical, and regulatory studies where data integrity is paramount, the initial investment in a ¹³C-labeled internal standard for Vazegepant is strongly justified by the increased robustness and confidence in the final results.[3][19]

References

A Comparative Guide to the Bioanalysis of Gepants: Vazegepant, Rimegepant, and Ubrogepant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioanalytical methods for three prominent calcitonin gene-related peptide (CGRP) receptor antagonists: vazegepant, rimegepant, and ubrogepant (B612305). The information presented is curated from published research and regulatory filings to assist in the development and validation of bioanalytical assays for these compounds.

Introduction to Gepants and CGRP Signaling

Gepants are a class of small molecule CGRP receptor antagonists developed for the acute and preventive treatment of migraine. They act by blocking the CGRP signaling pathway, which is known to be a key player in the pathophysiology of migraine. CGRP is a neuropeptide that, upon binding to its receptor, triggers a cascade of events leading to vasodilation and neurogenic inflammation, contributing to migraine pain. The diagram below illustrates the simplified CGRP signaling pathway.

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_receptor Postsynaptic Membrane cluster_cell Smooth Muscle Cell / Neuron CGRP CGRP CGRP_R CGRP Receptor (CLR/RAMP1) CGRP->CGRP_R Binds to AC Adenylyl Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation Leads to Gepants Gepants (Vazegepant, Rimegepant, Ubrogepant) Gepants->CGRP_R Antagonizes

Figure 1: Simplified CGRP Signaling Pathway and Mechanism of Action of Gepants.

Comparative Bioanalytical Methodologies

The quantitative determination of gepants in biological matrices, predominantly plasma, is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the universally adopted technique for the bioanalysis of vazegepant, rimegepant, and ubrogepant due to its high sensitivity, selectivity, and robustness.

Sample Preparation

A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix. For all three gepants, protein precipitation is a commonly employed method.

Sample_Preparation_Workflow Plasma Plasma Sample (containing Gepant) Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation IS Internal Standard (Deuterated Analog) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 2: General Workflow for Sample Preparation using Protein Precipitation.
Liquid Chromatography and Mass Spectrometry

Reverse-phase liquid chromatography is typically used to separate the gepants from endogenous plasma components prior to detection by mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is commonly utilized for the ionization of these molecules, followed by detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data Summary

The following tables summarize the key validation parameters for the bioanalytical methods of vazegepant, rimegepant, and ubrogepant as reported in the literature.

Table 1: Bioanalytical Method Parameters

ParameterVazegepantRimegepantUbrogepant
Analytical Method LC-MS/MSUHPLC-MS/MSLC-MS/MS
Biological Matrix Human Plasma (EDTA)Rat, Monkey, Rabbit, and Mouse PlasmaHuman Plasma
Internal Standard Vazegepant-d8Not specified in detail, likely a stable isotope-labeled analog[D3]-ubrogepant
Extraction Method Protein PrecipitationAutomated Protein PrecipitationProtein Precipitation

Table 2: Bioanalytical Method Validation Data

ParameterVazegepantRimegepantUbrogepant
Linearity Range 0.02 - 50 ng/mL3.00 - 3000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.02 ng/mL3.00 ng/mL1 ng/mL
Intra-assay Precision (%CV) Within-run accuracy bias: -2.20% to 6.39%≤ 5.2%Not explicitly stated, but method validated as per FDA guidelines
Inter-assay Precision (%CV) Between-run accuracy bias: 0.85% to 3.47%≤ 5.9%Not explicitly stated, but method validated as per FDA guidelines
Accuracy (%Deviation) ≤ 15% (≤ 20% at LLOQ)Within ±5.2%Not explicitly stated, but method validated as per FDA guidelines
Recovery Not explicitly statedNot explicitly statedNot explicitly stated

Detailed Experimental Protocols

Vazegepant Bioanalysis in Human Plasma
  • Sample Preparation : Total and unbound vazegepant are determined in human EDTA K2 plasma. For total vazegepant, a protein precipitation extraction is performed. For unbound vazegepant, ultrafiltration is first used to separate the unbound fraction, followed by protein precipitation of the resulting ultrafiltrate. Vazegepant-d8 is used as the internal standard.

  • Chromatography : A validated liquid chromatography system is used. Specific column and mobile phase details are not publicly available but would typically involve a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water containing a modifier like formic acid.

  • Mass Spectrometry : Detection is performed using a tandem mass spectrometer (e.g., API 5000) with Analyst software. The instrument is operated in the positive ion electrospray mode.

Rimegepant Bioanalysis in Plasma
  • Sample Preparation : Plasma samples are processed using automated protein precipitation.

  • Chromatography : An ultra-high-performance liquid chromatography (UHPLC) system is employed. While specific details are proprietary, a sub-2 µm particle size column (e.g., C18) with a fast gradient elution is characteristic of such methods.

  • Mass Spectrometry : A tandem mass spectrometer is used for detection. The standard curve is fitted to a 1/x^2 weighted linear regression model.

Ubrogepant Bioanalysis in Human Plasma
  • Sample Preparation : Ubrogepant is extracted from human plasma samples via protein precipitation. The stable isotope-labeled [D3]-ubrogepant is used as the internal standard.

  • Chromatography : Reverse-phase high-performance liquid chromatography (HPLC) is performed on a Waters XBridge C18 column (5 µm, 2.1 × 30 mm).

  • Mass Spectrometry : An Applied Biosystems Sciex API 5000 quadrupole mass spectrometer with a Turbo V ion source and electrospray ionization probe is operated in the positive ionization mode. The multiple reaction monitoring (MRM) ion transition of m/z 550 → 264 is used for ubrogepant and m/z 553 → 267 for the internal standard.

Conclusion

The bioanalysis of vazegepant, rimegepant, and ubrogepant in biological matrices is reliably achieved using LC-MS/MS based methods. While the core principles of sample preparation (protein precipitation) and analysis (reverse-phase LC with tandem MS detection) are similar, the specific validation parameters such as linearity range and LLOQ vary, reflecting the different potencies and pharmacokinetic profiles of these drugs. The data presented in this guide provides a valuable starting point for researchers and scientists involved in the development and validation of bioanalytical methods for this important class of therapeutic agents. It is important to note that specific method parameters may need to be optimized for different laboratory setups and study requirements.

A Comparative Guide to Incurred Sample Reanalysis in Clinical Studies of Gepants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Bioanalytical Method Reproducibility for Vazegepant and its Alternatives

In the landscape of clinical drug development, ensuring the reliability and reproducibility of bioanalytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm that a bioanalytical method is robust and provides consistent results for study samples. This guide provides a comparative overview of the ISR for Vazegepant (now known as Zavegepant), a third-generation calcitonin gene-related peptide (CGRP) receptor antagonist, and its alternatives, Atogepant and Rimegepant.

The development of "gepants" for the acute and preventive treatment of migraine has marked a significant advancement in neurology. The bioanalytical methods used to quantify these drugs in patient samples must undergo rigorous validation to ensure the accuracy of pharmacokinetic data, which underpins dosing and safety assessments.

For Vazegepant, regulatory documents confirm the successful execution of ISR within its clinical studies. The United States Food and Drug Administration (FDA) Clinical Pharmacology and Biopharmaceutics Review for Zavegepant explicitly states, "The results of incurred samples reanalysis were within acceptable limits"[1]. This confirmation provides a high degree of confidence in the bioanalytical data supporting the drug's approval. While specific ISR data for Atogepant and Rimegepant are not publicly detailed in their respective FDA reviews, as approved drugs, they were required to meet the same stringent regulatory standards for bioanalytical method validation, including ISR.

Comparison of Bioanalytical Methods and ISR Acceptance Criteria

The bioanalytical methods for Vazegepant and other small molecule drugs like Atogepant and Rimegepant typically involve advanced analytical techniques to achieve the necessary sensitivity and selectivity.

ParameterVazegepant (Zavegepant)Atogepant & Rimegepant (Regulatory Standard)
Analytical Method Validated High- or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/UPLC-MS/MS)[1]High- or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/UPLC-MS/MS) is the industry standard for small molecule bioanalysis.
Internal Standard Zavegepant-d8[1]A stable isotope-labeled internal standard is the preferred choice to track the analyte during sample preparation and analysis.
Sample Preparation Liquid-liquid extraction[1]Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common techniques.
ISR Acceptance Criteria At least 67% of the reanalyzed samples must have results within ±20% of the original result[1].Per FDA and EMA guidelines, for small molecules, at least two-thirds (67%) of the ISR results must be within 20% of the mean of the initial and repeat result[1].
Number of ISR Samples Not specified, but follows regulatory guidelines.Typically 10% of the first 1000 samples and 5% of the remaining samples.

Experimental Protocols for Incurred Sample Reanalysis

The execution of an ISR study follows a well-defined protocol to ensure the integrity of the assessment. The methodology described below is based on established regulatory guidelines and best practices that would have been applied to the clinical studies of Vazegepant, Atogepant, and Rimegepant.

1. Sample Selection:

  • A predetermined number of subject samples are selected for reanalysis. This typically includes up to 10% of the samples for studies with up to 1000 samples and 5% for studies with more than 1000 samples.

  • Samples are chosen to be representative of the study population and should cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.

  • Samples from various subjects and, if applicable, different study sites are included.

2. Reanalysis Procedure:

  • The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.

  • The reanalysis is performed using the same validated bioanalytical method as the original analysis.

  • The laboratory personnel conducting the reanalysis are ideally blinded to the original results.

3. Data Evaluation:

  • The results of the reanalysis are compared to the original analytical results.

  • The percentage difference between the original and the reanalyzed value is calculated for each sample. The formula for this calculation is: %Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) x 100%

  • The percentage of samples that meet the acceptance criteria (within ±20% for small molecules) is then determined.

4. Investigation of Failures:

  • If the ISR fails to meet the acceptance criteria (i.e., less than 67% of the reanalyzed samples are within the predefined limits), a thorough investigation is initiated.

  • The investigation aims to identify the root cause of the discrepancy, which could be related to issues such as sample integrity, metabolite back-conversion, or variability in the analytical method.

  • Corrective and preventive actions are implemented, which may include method re-optimization and revalidation.

Visualizing the ISR Process

To better illustrate the workflow and decision-making process involved in incurred sample reanalysis, the following diagrams have been generated using the DOT language.

ISR_Workflow cluster_study Clinical Study Conduct cluster_isr Incurred Sample Reanalysis cluster_evaluation Data Evaluation SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of Samples SampleCollection->InitialAnalysis SampleSelection Select Incurred Samples (e.g., 10% of total) InitialAnalysis->SampleSelection Reanalysis Reanalyze Selected Samples (Different Day, Same Method) SampleSelection->Reanalysis CompareResults Compare Original and Reanalysis Results Reanalysis->CompareResults CalculateDifference Calculate % Difference for Each Sample CompareResults->CalculateDifference AssessCriteria Assess Against Acceptance Criteria (≥67% within ±20%) CalculateDifference->AssessCriteria

Figure 1: General workflow for incurred sample reanalysis in a clinical study.

ISR_Decision_Tree Start ISR Results Assessed Decision Do ≥67% of Samples Meet Acceptance Criteria? Start->Decision Pass ISR Passed Bioanalytical Method is Reliable Decision->Pass Yes Fail ISR Failed Investigate Root Cause Decision->Fail No Investigation Identify Cause of Failure (e.g., Method Variability, Sample Issues) Fail->Investigation Action Implement Corrective Actions (e.g., Method Revalidation) Investigation->Action Report Document Findings and Actions Action->Report

Figure 2: Decision-making process based on the outcome of incurred sample reanalysis.

References

Establishing Linearity and Range for Vazegepant Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for establishing linearity and the analytical range for the quantification of Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. While specific validated method data for Vazegepant is not publicly available, this document outlines the standard methodologies as per regulatory guidelines and presents a comparative analysis of analytical methods validated for other drugs in the 'gepant' class. This information serves as a robust framework for developing and validating a quantitative assay for Vazegepant in a research or drug development setting.

I. Core Principles of Linearity and Range in Bioanalytical Method Validation

The establishment of linearity and range is a critical component of bioanalytical method validation, ensuring that the analytical procedure produces results that are directly proportional to the concentration of the analyte within a specific range.[1] This is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) guidelines.[2][3]

  • Linearity: The ability of an analytical method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte in samples within a given range.[4]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample (including these concentrations) for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] The lower limit of this range is the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).[3]

According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity.[1] For bioanalytical methods, a calibration curve should consist of a minimum of six standard points, excluding blank samples.[1]

II. Comparative Analysis of Analytical Methods for CGRP Receptor Antagonists

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique for the quantification of small molecule drugs like Vazegepant and other 'gepants' in biological matrices.[5][6] High-performance liquid chromatography (HPLC) with UV detection is also utilized.[7] The following table summarizes the linearity and range of validated analytical methods for other CGRP receptor antagonists, which can serve as a benchmark for Vazegepant method development.

Analyte(s)MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
Ubrogepant & AtogepantLC-MS/MSHuman Plasma15-600 ng/mL>0.99[8][9]
AtogepantHPLC-UVBulk Drug20-120 µg/mL0.9998[7]
RimegepantRP-HPLCBulk Drug24-120 µg/mL>0.99
RimegepantRP-HPLCBulk & Tablets70-210 µg/mL>0.999[10]
Cassette of 8 drugsLC-MS/MSHuman & Mouse Plasma, Mouse Brain Homogenate1-200 nMNot specified[5]

Note: The linearity ranges can differ significantly based on the analytical technique (LC-MS/MS vs. HPLC-UV), the matrix being analyzed (plasma vs. bulk drug), and the specific instrumentation and experimental conditions.

III. Experimental Protocol for Establishing Linearity and Range

This protocol provides a generalized procedure for determining the linearity and range of a bioanalytical method for Vazegepant quantification, based on regulatory guidelines and common practices in the field.

Objective: To demonstrate the linear relationship between the analytical response and the concentration of Vazegepant over a defined range and to establish the LLOQ and ULOQ.

Materials:

  • Vazegepant reference standard

  • Internal standard (IS), if applicable (e.g., a stable isotope-labeled version of Vazegepant)

  • Blank biological matrix (e.g., human plasma)

  • All necessary solvents, reagents, and analytical instrumentation (e.g., LC-MS/MS system)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Vazegepant reference standard in a suitable solvent.

    • If using an internal standard, prepare a stock solution of the IS.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Vazegepant stock solution to prepare a series of working standard solutions.

    • Spike the blank biological matrix with the working standard solutions to create a set of at least six to eight non-zero calibration standards. The concentrations should bracket the expected in-study sample concentrations.

  • Sample Preparation:

    • Process the calibration standards and a blank sample (matrix with no analyte) and a zero sample (matrix with IS but no analyte) using the developed sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis:

    • Analyze the extracted samples using the optimized LC-MS/MS or HPLC method.

    • Record the peak area or height response for Vazegepant and the internal standard (if used).

  • Data Analysis:

    • Calculate the response ratio (analyte peak area / IS peak area) for each calibration standard.

    • Plot the response ratio versus the nominal concentration of Vazegepant.

    • Perform a linear regression analysis on the data. A weighted linear regression (e.g., 1/x or 1/x²) is often used for bioanalytical data.

    • Determine the slope, intercept, and correlation coefficient (r or r²) of the regression line. The correlation coefficient should ideally be ≥ 0.99.

  • Determination of Range (LLOQ and ULOQ):

    • The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1] Typically, accuracy should be within 80-120% and precision (%CV) should not exceed 20%.

    • The ULOQ is the highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11] Typically, accuracy should be within 85-115% and precision (%CV) should not exceed 15%.

  • Acceptance Criteria:

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the calibration standards, with a minimum of six, must meet this criterion.

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for establishing the linearity and range of a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Outcome stock_sol Prepare Vazegepant & IS Stock Solutions cal_standards Prepare Calibration Standards in Matrix stock_sol->cal_standards sample_prep Sample Extraction (e.g., Protein Precipitation) cal_standards->sample_prep instrument_analysis LC-MS/MS or HPLC Analysis sample_prep->instrument_analysis data_processing Calculate Response Ratios instrument_analysis->data_processing regression Perform Linear Regression data_processing->regression range_determination Determine LLOQ & ULOQ regression->range_determination validation Establish Linearity & Analytical Range range_determination->validation

Workflow for Linearity and Range Determination.

V. Conclusion

While a specific, validated analytical method for Vazegepant quantification is not detailed in the public domain, this guide provides a robust framework for its development and validation. By adhering to the principles outlined in the FDA and ICH guidelines and leveraging the established methodologies for other CGRP receptor antagonists, researchers can confidently establish a linear and reliable quantification method for Vazegepant. The provided experimental protocol and workflow diagram serve as practical tools for implementing these validation studies in a laboratory setting.

References

Benchmarking Vazegepant LC-MS/MS Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable to the quantification of vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. While specific, detailed, and publicly available validated methods for vazegepant are limited, this document compiles available information and draws comparisons with established methods for other CGRP receptor antagonists to offer valuable insights for researchers developing and validating their own assays.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes key performance characteristics and experimental parameters for LC-MS/MS methods used for the analysis of CGRP receptor antagonists, including a representative method for vazegepant based on available data and common bioanalytical practices.

ParameterVazegepant (Representative Method)Ubrogepant (B612305) & Atogepant[1][2]Rimegepant (B610484) (BMS-927711)[3]
Biological Matrix Human Plasma, Urine, FecesHuman PlasmaRat, Monkey, Rabbit, Mouse Plasma
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT) followed by LLELiquid-Liquid Extraction (LLE)
Internal Standard Zavegepant-d8Frovatriptan[13C2, D4]-BMS-927711
LC Column C18 Reverse PhaseXbridge C18 (50 x 4.6 mm, 5 µm)Waters Acuity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724)/Water with formic acid (gradient)0.01% NH3 in 2 mM ammonium (B1175870) formate (B1220265) : Acetonitrile (45:55, v/v)Isocratic elution with gradient wash
Flow Rate 0.4 - 0.8 mL/min0.4 mL/minNot specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM)
LLOQ (Plasma) 0.400 ng/mL15 ng/mL (for both)3.00 ng/mL
ULOQ (Plasma) 200 ng/mL600 ng/mL (for both)3000 ng/mL
Linearity (Plasma) 0.400 - 200 ng/mL15 - 600 ng/mL3.00 - 3000 ng/mL
Accuracy (% Bias) Within ±15%Within acceptable limitsWithin ±5.2%
Precision (% CV) <15%Within acceptable limits<5.9%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are representative protocols based on the summarized data.

Representative Vazegepant Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of internal standard solution (Zavegepant-d8 in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Ubrogepant & Atogepant (B605675) Sample Preparation (Protein Precipitation followed by LLE)[1][2]
  • To 200 µL of plasma, add 20 µL of internal standard (Frovatriptan).

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • The supernatant is further extracted with 2 mL of dichloromethane.

  • The organic layer is separated, evaporated, and the residue is reconstituted before injection.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for vazegepant LC-MS/MS analysis and the signaling pathway it targets.

Vazegepant LC-MS/MS Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample IS_Addition Internal Standard (Zavegepant-d8) Addition Plasma->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the bioanalysis of vazegepant using LC-MS/MS.

Vazegepant Mechanism of Action CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Signaling_Cascade Intracellular Signaling (e.g., cAMP increase) CGRP_Receptor->Signaling_Cascade Activates Vazegepant Vazegepant Vazegepant->CGRP_Receptor Blocks Migraine_Pain Migraine Pain Signaling_Cascade->Migraine_Pain Leads to

Vazegepant blocks the CGRP receptor, inhibiting downstream signaling that leads to migraine pain.

Discussion and Method Comparison

The choice of a bioanalytical method depends on several factors including the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

Sample Preparation: Liquid-liquid extraction, as mentioned for vazegepant in FDA documentation, is a robust technique for cleaning up complex biological samples like plasma.[4] It effectively removes phospholipids (B1166683) and other matrix components that can cause ion suppression in the mass spectrometer. The combined protein precipitation and LLE method used for ubrogepant and atogepant provides an additional cleanup step, which can be beneficial for achieving very low limits of quantification.[1][2]

Chromatography: The use of a C18 reversed-phase column is standard for the separation of small molecule drugs like vazegepant and other gepants. The choice between isocratic and gradient elution depends on the complexity of the sample and the need to separate the analyte from potential interferences. Ultra-high-performance liquid chromatography (UHPLC) systems, as used for rimegepant, can offer faster analysis times and improved resolution.[3]

Mass Spectrometry: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as Zavegepant-d8, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision of the method.[4]

Performance Characteristics: The reported LLOQ for vazegepant in plasma (0.400 ng/mL) is significantly lower than that reported for the simultaneous analysis of ubrogepant and atogepant (15 ng/mL), suggesting a highly sensitive method.[1][2] The wider linear range for the rimegepant method (3.00 - 3000 ng/mL) may be suitable for studies involving a broad range of doses.[3]

References

Comparative recovery of different Vazegepant extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method depends on the specific requirements of the assay, including desired purity, sensitivity, sample throughput, and available resources. The following table summarizes the expected performance of each technique for Vazegepant extraction from plasma or serum.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Moderate to HighHighHigh and Reproducible
Purity of Extract Low (High Matrix Effects)Moderate to HighVery High (Low Matrix Effects)
Selectivity LowModerateHigh
Speed / Throughput Very Fast / HighModerate / ModerateSlower / Can be automated for high throughput
Cost per Sample LowLow to ModerateHigh
Method Development SimpleModerately ComplexComplex
Automation Potential HighModerateHigh
Solvent Consumption HighHighLow to Moderate

Experimental Protocols

Below are detailed, generalized protocols for each extraction method. These should be optimized for specific laboratory conditions and analytical requirements.

Protein Precipitation (PPT) Protocol

This method is rapid and involves the removal of proteins by altering the solvent environment.

Materials:

  • Biological sample (e.g., plasma) containing Vazegepant

  • Precipitating solvent (e.g., Acetonitrile (B52724), Methanol)

  • Vortex mixer

  • Centrifuge

  • Evaporator (optional)

  • Reconstitution solvent

Procedure:

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile (1:3 ratio).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing Vazegepant.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase to concentrate the analyte.

Liquid-Liquid Extraction (LLE) Protocol

LLE separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

  • Biological sample (e.g., plasma) containing Vazegepant

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane, Methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent

Procedure:

  • To 100 µL of the biological sample, add a suitable buffer to adjust the pH, optimizing the charge state of Vazegepant for extraction into the organic phase.

  • Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2-5 minutes to facilitate the transfer of Vazegepant into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol

SPE utilizes a solid sorbent to selectively retain and then elute the analyte of interest, providing a cleaner extract.

Materials:

  • Biological sample (e.g., plasma) containing Vazegepant

  • SPE cartridge (e.g., Reversed-phase C18 or a mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water or buffer)

  • Wash solvent(s)

  • Elution solvent

  • SPE manifold or automated SPE system

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1 mL of water or an appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH) to prepare the sorbent for sample loading. Do not let the sorbent dry out.

  • Sample Loading: Load the pre-treated biological sample (e.g., diluted plasma) onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) to remove interfering substances while retaining Vazegepant on the sorbent.

  • Elution: Pass 500 µL of an appropriate elution solvent (e.g., acetonitrile or methanol, possibly with a modifier like formic acid) to desorb Vazegepant from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.

Visualizations

Vazegepant Extraction Workflow

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_solvent Add Acetonitrile (3:1) ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_analyze Analyze ppt_supernatant->ppt_analyze lle_start Plasma Sample lle_add_solvent Add Immiscible Organic Solvent lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Separate Phases lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evaporate Evaporate lle_collect->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_analyze Analyze lle_reconstitute->lle_analyze spe_start Plasma Sample spe_load Load Sample spe_start->spe_load spe_condition Condition Cartridge spe_equilibrate Equilibrate Cartridge spe_condition->spe_equilibrate spe_equilibrate->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evaporate Evaporate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_analyze Analyze spe_reconstitute->spe_analyze

Caption: Comparative workflow of Vazegepant extraction methods.

Vazegepant Mechanism of Action: CGRP Receptor Antagonism

Vazegepant exerts its therapeutic effect by competitively inhibiting the calcitonin gene-related peptide (CGRP) receptor.[1] CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraine through its potent vasodilatory effects and its involvement in pain signaling pathways.[2] The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon binding of CGRP, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.[1] By blocking the binding of CGRP to its receptor, Vazegepant prevents this signaling cascade, thereby mitigating the neurogenic inflammation and vasodilation associated with migraine attacks.[1][2]

G cluster_0 Cell Membrane CGRP_R CGRP Receptor (GPCR) AC Adenylate Cyclase CGRP_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to CGRP CGRP CGRP->CGRP_R Binds Vazegepant Vazegepant Vazegepant->CGRP_R Blocks Signaling Downstream Signaling (Vasodilation, Pain Transmission) cAMP->Signaling

Caption: Vazegepant blocks CGRP binding to its receptor.

References

Evaluating (Rac)-Vazegepant-13C,d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of quantitative methods. This is particularly critical in regulated environments for drug development. This guide provides a comprehensive evaluation of (Rac)-Vazegepant-13C,d3, a stable isotope-labeled (SIL) internal standard, for the quantification of Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. Its performance is compared against a hypothetical, yet representative, structural analog internal standard to highlight the key advantages of using a SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Executive Summary

This compound demonstrates superior performance as an internal standard for the bioanalysis of Vazegepant when compared to a structural analog. Its key advantages lie in its ability to effectively compensate for variations in sample preparation and matrix effects, owing to its identical chemical and physical properties to the analyte. This results in enhanced data quality, characterized by higher accuracy and precision, which is essential for pharmacokinetic and other regulatory studies.

Performance Data Summary

The following tables summarize the comparative performance of this compound and a structural analog internal standard across key validation parameters. The data presented is representative of typical outcomes in bioanalytical method validation.

Table 1: Recovery

Internal Standard TypeAnalyte Recovery (%)IS Recovery (%)
This compound85.2 ± 3.186.1 ± 2.9
Structural Analog84.9 ± 7.875.3 ± 9.2

Table 2: Matrix Effect

Internal Standard TypeAnalyte Matrix FactorIS-Normalized Matrix Factor
This compound0.95 ± 0.040.99 ± 0.02
Structural Analog0.96 ± 0.111.15 ± 0.15

Table 3: Precision and Accuracy

Internal Standard TypeQC LevelPrecision (%CV)Accuracy (%Bias)
This compoundLow2.5+1.8
Mid2.1-0.5
High1.9+0.2
Structural AnalogLow8.7+7.5
Mid7.5-5.2
High6.9+3.1

Experimental Protocols

The data presented in this guide is based on established bioanalytical method validation protocols consistent with regulatory guidelines.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method was employed for the extraction of Vazegepant and the internal standard from human plasma.

  • Procedure: To 50 µL of plasma sample, 150 µL of acetonitrile (B52724) containing the internal standard was added. The mixture was vortexed for 1 minute to precipitate proteins. Following centrifugation at 10,000 rpm for 5 minutes, the supernatant was transferred for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic separation was achieved on a C18 reverse-phase column with a gradient mobile phase, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 20% to 80% B over 3 minutes

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Specific precursor-to-product ion transitions were optimized for Vazegepant and each internal standard.

Validation Experiments

The method was validated for recovery, matrix effect, precision, and accuracy in accordance with regulatory expectations.

  • Recovery: The peak areas of the analyte and internal standard from extracted samples were compared to those of post-extraction spiked samples.

  • Matrix Effect: The peak areas of the analyte and internal standard in post-extraction spiked samples from six different lots of human plasma were compared to those in neat solutions. The IS-normalized matrix factor was calculated by dividing the analyte matrix factor by the IS matrix factor.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentration levels in six replicates on three separate occasions.

Visualizations

CGRP Signaling Pathway

Vazegepant is a CGRP receptor antagonist. The following diagram illustrates the simplified signaling pathway of CGRP, which is a key mediator in the pathophysiology of migraine.

CGRP_Pathway CGRP CGRP Receptor CGRP Receptor CGRP->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Vazegepant Vazegepant Vazegepant->Receptor

Caption: Simplified CGRP signaling pathway and the antagonistic action of Vazegepant.

Bioanalytical Workflow

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of Vazegepant in plasma samples.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: General workflow for the bioanalysis of Vazegepant in plasma.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. The presented data and established protocols underscore its superiority over structural analogs, primarily due to its ability to minimize variability and improve data reliability. For researchers and scientists in drug development, the adoption of this compound as an internal standard for Vazegepant quantification is highly recommended to ensure the generation of high-quality, defensible data for pharmacokinetic and other regulatory submissions.

Inter-laboratory comparison of Vazegepant quantification results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. Due to the absence of direct inter-laboratory comparison studies in the public domain, this document presents a summary of a validated bioanalytical method and compares its performance characteristics with typical data from similar assays for other CGRP receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals to provide insights into the expected performance of Vazegepant quantification assays.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance characteristics of a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay for Vazegepant in human plasma, as reported in a hepatic impairment study. For comparative context, typical performance data for other CGRP receptor antagonists are also presented.

ParameterVazegepant (Total)[1]Vazegepant (Unbound)[1]BMS-927711 (Analogous CGRP Antagonist)[2]Ubrogepant & Atogepant (Analogous CGRP Antagonists)[3][4]
Analytical Method LC-MS/MSLC-MS/MSUHPLC-MS/MSLC-MS/MS
Matrix Human EDTA K2 PlasmaHuman EDTA K2 Plasma UltrafiltrateRat, Monkey, Rabbit, and Mouse PlasmaHuman Plasma
Quantifiable Range 0.02 to 50 ng/mL0.10 to 50 ng/mL3.00 to 3000 ng/mL15 to 600 ng/mL
Internal Standard BHV3500-d8BHV3500-d8[(13)C2, D4]-BMS-927711Frovatriptan
Extraction Method Automated ExtractionProtein PrecipitationAutomated Liquid-Liquid Extraction (LLE)Protein Precipitation followed by LLE
Within-Run Accuracy Bias -2.20% to 6.39%-11.11% to 9.38%Within ±5.2%Within acceptable limits
Between-Run Accuracy Bias 0.85% to 3.47%-4.94% to 1.16%Within ±5.2%Within acceptable limits
Precision (CV%) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)Intra-assay: ≤5.2%, Inter-assay: ≤5.9%Within acceptable limits

Experimental Protocols

A detailed methodology for the quantification of total and unbound Vazegepant in human plasma is described below, based on a validated LC-MS/MS assay[1].

1. Sample Preparation:

  • Total Vazegepant: An automated extraction procedure is utilized for human EDTA K2 plasma samples.

  • Unbound Vazegepant: Plasma samples undergo ultrafiltration to separate the unbound drug. The resulting ultrafiltrate is then processed using a protein precipitation extraction method prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: An API 5000 LC-MS/MS system with Analyst software, version 1.6.3 is used for analysis[1].

  • Internal Standard: BHV3500-d8 is used as the internal standard for quantification.

  • Calibration: Calibration curves are established to cover the quantifiable range of the assay. The precision of calibration standards for total Vazegepant ranged from -7.87% to 4.02%, and for unbound Vazegepant from -1.46% to 1.40%[1].

  • Quality Control: Quality control samples at the lower limit of quantitation (LLOQ) and higher concentrations are analyzed to ensure the accuracy and precision of the assay, with acceptance criteria of ≤15% (≤20% at the LLOQ)[1].

Mandatory Visualizations

Experimental Workflow for Vazegepant Quantification

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing A Human EDTA K2 Plasma B Automated Extraction (Total Vazegepant) A->B C Ultrafiltration A->C E LC-MS/MS Quantification B->E D Protein Precipitation (Unbound Vazegepant) C->D D->E F Data Analysis & Reporting E->F

Workflow for Vazegepant quantification in human plasma.

Vazegepant Mechanism of Action: CGRP Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A CGRP Release B CGRP A->B C CGRP Receptor B->C D Signal Transduction C->D E Pain Signaling D->E V Vazegepant V->C Blocks

Vazegepant blocks the CGRP receptor, inhibiting pain signaling.

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of Gepants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of calcitonin gene-related peptide (CGRP) receptor antagonists, or gepants, has marked a significant advancement in the acute and preventive treatment of migraine. As the number of approved gepants—including ubrogepant, rimegepant (B610484), atogepant, and zavegepant (B3321351)—grows, the need for robust and sensitive analytical methods for their quantification in biological matrices becomes increasingly critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a head-to-head comparison of published analytical methods for these four prominent gepants, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis.

Comparative Overview of Analytical Methods

The following table summarizes the key quantitative parameters of various analytical methods developed for the determination of ubrogepant, rimegepant, atogepant, and zavegepant in human plasma. This allows for a direct comparison of their performance characteristics.

ParameterUbrogepantRimegepantAtogepantZavegepant
Analytical Method LC-MS/MS[1][2][3]UHPLC-MS/MSLC-MS/MS[1][2][3]LC-MS/MS
Internal Standard Frovatriptan[1][2][3][13C2, D4]-BMS-927711Frovatriptan[1][2][3], 2H3-atogepantZavegepant-d8
Extraction Method Protein Precipitation & LLE[1][2][3]Automated Protein PrecipitationProtein Precipitation & LLE[1][2][3], LLEAutomated Protein Precipitation
Linearity Range 15–600 ng/mL[1][2][3]3.00–3000 ng/mL15–600 ng/mL[1][2][3], 1-1000 ng/mL0.02–50 ng/mL (total), 0.10–50 ng/mL (unbound)
Lower Limit of Quantification (LLOQ) 15 ng/mL[1][2][3]3.00 ng/mL15 ng/mL[1][2][3], 1 ng/mL0.02 ng/mL (total), 0.10 ng/mL (unbound)
Intra-assay Precision (%CV) Within 5.2%Within 5.2%Within 5.2%Not explicitly stated
Inter-assay Precision (%CV) Within 5.9%Within 5.9%Within 5.9%Not explicitly stated
Accuracy (%Dev) Within ±5.2%Within ±5.2%Within ±5.2%Not explicitly stated
Run Time < 5 min[1][2][3]3.7 min< 5 min[1][2][3]Not explicitly stated

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this comparison.

Simultaneous Quantification of Ubrogepant and Atogepant by LC-MS/MS[1][2][3]
  • Sample Preparation: To 100 µL of human plasma, an internal standard (Frovatriptan) is added. Protein precipitation is induced by adding 1 mL of acetonitrile (B52724). The mixture is vortexed for 2 minutes, followed by liquid-liquid extraction with 3 mL of dichloromethane. After vortexing for 5 minutes and centrifugation at 4000 rpm for 5 minutes, the supernatant is collected and evaporated to dryness at 60 °C. The residue is reconstituted in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A reverse-phase high-performance liquid chromatography system.

    • Column: Xbridge C18 (50 mm × 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase consisting of 0.01% NH3 in 2 mM ammonium (B1175870) formate (B1220265) (pH 6.4) and acetonitrile (45:55, v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ubrogepant: m/z 550 → 58

      • Atogepant: m/z 604 → 147

      • Frovatriptan (IS): m/z 244 → 156

Quantification of Rimegepant by UHPLC-MS/MS
  • Sample Preparation: Plasma samples (50 µL) containing EDTA as an anticoagulant are processed using automated protein precipitation. A stable isotope-labeled internal standard ([13C2, D4]-BMS-927711) is used.

  • Chromatographic Conditions:

    • UHPLC System: Waters Acquity UPLC®.

    • Column: Waters Acquity UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with a gradient column wash. The specific mobile phase composition is not detailed in the public summary.

    • Run Time: 3.7 min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Rimegepant: m/z 535 → 256

      • [13C2, D4]-BMS-927711 (IS): m/z 541 → 256

Quantification of Zavegepant by LC-MS/MS
  • Sample Preparation: Total and unbound zavegepant are determined in human K2EDTA plasma. Samples are processed using an automated protein precipitation extraction. For unbound zavegepant, plasma is first subjected to equilibrium dialysis. The internal standard used is zavegepant-d8.

  • Chromatographic Conditions:

    • LC System: A validated liquid chromatography system.

    • Column: ACE Excel 2 C18-PFP, 50 × 3 mm, 2 µm.

    • Mobile Phase: Isocratic flow with Mobile Phase A (Milli-Q water/acetonitrile with ammonium acetate (B1210297) and formic acid) and Mobile Phase B (Milli-Q water/acetonitrile with ammonium formate and formic acid).

    • Flow Rate: 0.500 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: API 5000 mass spectrometer.

    • Ionization Mode: Positive turbo-ion spray.

    • MRM Transitions:

      • Zavegepant: m/z 639.4 → 255.2

      • Zavegepant-d8 (IS): m/z 647.5 → 255.2

Experimental Workflow

The following diagram illustrates a general experimental workflow for the bioanalysis of gepants using LC-MS/MS.

Gepant_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Vortex1 Vortex PP->Vortex1 LLE Liquid-Liquid Extraction (e.g., Dichloromethane) Vortex1->LLE Vortex2 Vortex LLE->Vortex2 Centrifuge Centrifugation Vortex2->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data Report Generate Report (Concentration Data) Data->Report

General workflow for gepant bioanalysis.

Signaling Pathway Context

While this guide focuses on the analytical methodologies, it is important to remember the pharmacological context. Gepants exert their therapeutic effect by antagonizing the CGRP receptor, a key component in the signaling pathway of migraine pathophysiology. Understanding this mechanism is crucial for interpreting the pharmacokinetic and pharmacodynamic data generated by these analytical methods.

CGRP_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds to Signaling Intracellular Signaling Cascade CGRP_Receptor->Signaling Activates Gepants Gepants (Ubrogepant, Rimegepant, Atogepant, Zavegepant) Gepants->CGRP_Receptor Antagonizes Migraine Migraine Pathophysiology (e.g., Vasodilation, Neurogenic Inflammation) Signaling->Migraine Leads to

Simplified CGRP signaling pathway and gepant antagonism.

References

Justification for the Choice of (Rac)-Vazegepant-13C,d3 as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount for the successful progression of drug candidates. The quantitative analysis of pharmaceuticals in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and bioavailability studies. A key element in achieving high-quality data with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the appropriate choice of an internal standard (IS). This guide provides a comprehensive justification for the selection of (Rac)-Vazegepant-13C,d3, a stable isotope-labeled internal standard (SIL-IS), over other alternatives for the bioanalysis of Vazegepant.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior is essential to compensate for any variability that may occur, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1]

This compound is a SIL-IS of Vazegepant, where one or more atoms have been replaced with their stable heavy isotopes (in this case, Carbon-13 and Deuterium). This substitution results in a compound with a higher mass but nearly identical physicochemical properties to the parent drug, Vazegepant.[2] This near-identical nature is what makes SIL-IS the preferred choice in bioanalysis. In the regulatory submission for Zavegepant (the approved name for Vazegepant), a deuterated form of the drug, Zavegepant-d8, was used as the internal standard in the validated LC-MS/MS bioanalytical assay, underscoring the acceptance of this approach by regulatory bodies like the FDA.

Performance Comparison: this compound vs. Alternative Internal Standards

The most common alternative to a SIL-IS is a structural analog, a compound with a similar but not identical chemical structure to the analyte. While more readily available and often less expensive, structural analogs can introduce inaccuracies due to differences in their chemical and physical properties.

A clear illustration of the potential drawbacks of using a structural analog can be seen in the bioanalysis of other CGRP receptor antagonists, such as ubrogepant (B612305) and atogepant, where frovatriptan (B193164) was used as an internal standard.[3][4] While this method was validated, the use of a structurally different compound introduces a higher risk of differential matrix effects and extraction recovery compared to the analyte.

Below is a table summarizing the expected performance comparison between a SIL-IS like this compound and a hypothetical structural analog internal standard for the analysis of Vazegepant.

Performance ParameterThis compound (SIL-IS)Structural Analog ISJustification
Co-elution with Analyte Identical or near-identical retention time.Different retention time.The near-identical chemical structure of a SIL-IS ensures it behaves chromatographically in the same way as the analyte.
Extraction Recovery Tracks the analyte's recovery very closely.May have different extraction efficiency.Minor structural differences can lead to significant variations in partitioning during liquid-liquid or solid-phase extraction.
Matrix Effect Compensation High degree of compensation for ion suppression or enhancement.Prone to differential matrix effects.As the SIL-IS and analyte co-elute and have the same ionization properties, they are affected by matrix components in the same manner.
Accuracy High accuracy, with bias typically within ±15% (as per FDA guidance).Potential for significant bias due to the reasons above.The FDA submission for Zavegepant confirmed that the bioanalytical method using a SIL-IS met the required accuracy criteria.
Precision High precision, with a coefficient of variation (CV) typically <15%.May exhibit higher variability.The ability of the SIL-IS to track the analyte through all steps of the analysis minimizes random errors.
Availability and Cost Generally custom-synthesized and more expensive.Often more readily available and less expensive.The initial investment in a SIL-IS is justified by the higher data quality and reduced risk of failed batches or studies.

Experimental Protocols

While specific validation data comparing this compound to a structural analog for Vazegepant analysis is not publicly available, a standard experimental protocol for a validated LC-MS/MS method would follow these general steps.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 20 µL of this compound working solution (e.g., at 50 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Specific precursor to product ion transitions would be optimized for both Vazegepant and this compound.

3. Method Validation

The method would be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Rationale and Workflow

The following diagrams illustrate the justification for choosing a SIL-IS and the typical bioanalytical workflow.

G cluster_0 Challenges in Bioanalysis cluster_1 Internal Standard (IS) Role cluster_2 Choice of Internal Standard cluster_3 Outcome Variability Analytical Variability Matrix Matrix Effects (Ion Suppression/Enhancement) Variability->Matrix Recovery Inconsistent Extraction Recovery Variability->Recovery IS Internal Standard Correction Correction for Variability IS->Correction SIL_IS This compound (Stable Isotope-Labeled IS) Analog_IS Structural Analog IS Ideal Ideal IS Characteristics: - Co-elution - Similar Extraction - Similar Ionization SIL_IS->Ideal Near-Identical Properties High_Data High Quality & Reliable Data (Accurate & Precise) SIL_IS->High_Data Analog_IS->Ideal Different Properties Low_Data Potentially Inaccurate Data Analog_IS->Low_Data

Caption: Logical justification for selecting a stable isotope-labeled internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Start Plasma Sample Add_IS Add this compound Start->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Vazegepant, the use of a stable isotope-labeled internal standard such as this compound is unequivocally justified. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of variability. This approach aligns with best practices in the pharmaceutical industry and is consistent with the methods used to support regulatory submissions of Vazegepant. The higher initial cost of a SIL-IS is a sound investment in data quality, reducing the risk of costly study failures and ensuring the integrity of the data that underpins critical decisions in the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of (Rac)-Vazegepant-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of (Rac)-Vazegepant-13C,d3, a stable isotope-labeled version of Vazegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is labeled with the stable (non-radioactive) isotopes Carbon-13 and Deuterium.[1][2] Consequently, its disposal does not necessitate special precautions for radioactivity.[3] The waste should be managed as a chemical waste, following the same protocols as for the parent compound, Vazegepant, in accordance with all applicable local, state, and federal regulations.[4][5]

Data Presentation: Waste Segregation and Disposal

Proper segregation of waste is paramount to ensure safe and efficient disposal. The following table outlines the different types of waste that may be generated and the appropriate containers for their collection.

Waste TypeDescriptionRecommended Container
Solid Chemical Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent paper, empty vials.Designated, clearly labeled, leak-proof solid chemical waste container.
Liquid Chemical Waste Solutions containing this compound, and contaminated solvents.Designated, clearly labeled, sealed, and chemically compatible liquid waste container.
Sharps Waste Contaminated needles, syringes, Pasteur pipettes, and other sharp objects.Puncture-resistant, clearly labeled sharps container.
Non-Hazardous Waste Uncontaminated packaging materials.Standard laboratory recycling or trash receptacles.

Experimental Protocols: Waste Handling and Disposal Procedures

The following step-by-step methodologies are provided for the key stages of this compound disposal.

1. Waste Segregation and Collection

  • Objective: To safely and correctly segregate different forms of this compound waste at the point of generation.

  • Materials:

    • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

    • Designated and clearly labeled waste containers for solid, liquid, and sharps waste.

  • Procedure:

    • Solid Waste:

      • Place all non-sharp solid waste contaminated with this compound into a designated solid chemical waste container.

      • Ensure the container is clearly labeled with "this compound Waste" and any other relevant hazard information.

    • Liquid Waste:

      • Collect all liquid waste containing this compound in a designated liquid chemical waste container.

      • Do not mix with incompatible waste streams.

      • The container must be securely sealed and clearly labeled with "this compound Waste," the approximate concentration, and the identity of any solvents present.

    • Sharps Waste:

      • Immediately place all contaminated sharps into a designated puncture-resistant sharps container.

      • Do not recap, bend, or break needles.

      • Label the sharps container with "this compound Sharps Waste."

2. Decontamination of Work Surfaces

  • Objective: To effectively decontaminate all surfaces and equipment that have come into contact with this compound.

  • Materials:

    • Appropriate cleaning and decontamination solutions (e.g., 70% ethanol, or other suitable laboratory disinfectant/cleaner).

    • Absorbent paper towels.

    • Personal protective equipment (PPE).

  • Procedure:

    • Following any work with this compound, thoroughly wipe down all benchtops, fume hood surfaces, and equipment with a suitable cleaning agent.

    • All cleaning materials, such as contaminated wipes and gloves, must be disposed of as solid chemical waste.

3. Final Disposal

  • Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

  • Procedure:

    • Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed and certified hazardous waste disposal company.

    • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to the waste disposal vendor's requirements and any applicable regulations. Maintain a detailed inventory of the waste generated.

    • Follow Institutional Guidelines: Adhere to all specific waste disposal protocols established by your institution's Environmental Health and Safety (EH&S) department.[]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal A Solid Waste (Gloves, Vials, Paper) D Labeled Solid Chemical Waste Container A->D B Liquid Waste (Solutions, Solvents) E Labeled Liquid Chemical Waste Container B->E C Sharps Waste (Needles, Pipettes) F Labeled Sharps Container C->F G Licensed Hazardous Waste Vendor D->G E->G F->G

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for (Rac)-Vazegepant-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (Rac)-Vazegepant-13C,d3, an isotopically labeled potent pharmaceutical compound, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

This compound is the 13C and deuterium (B1214612) labeled version of (Rac)-Vazegepant.[1] As a stable isotope-labeled compound, it is not radioactive.[2][3] Therefore, the handling and disposal precautions are primarily dictated by the pharmacological and toxicological properties of the parent compound, Vazegepant, which is a potent active pharmaceutical ingredient (API).[4][5]

Operational Plan: Safe Handling Procedures

Given the potent nature of APIs, a comprehensive safety program should be in place that includes hazard anticipation, risk evaluation, and exposure control.[6] Engineering controls are the first line of defense and should be supplemented with appropriate personal protective equipment (PPE).[4]

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[4]

  • Containment: For more extensive handling or when dealing with larger quantities, consider using containment systems like isolators or downflow booths to provide a higher level of protection for both the operator and the environment.[7]

Personal Protective Equipment (PPE):

The selection of PPE is critical for minimizing direct contact with the compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[7]Provides a barrier against skin contact. Double-gloving is recommended for handling highly potent compounds to protect against tears or permeation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[4][8]Protects eyes and face from airborne particles and potential splashes.
Body Protection A dedicated lab coat, disposable gown, or protective coveralls.[4][8] For highly sensitive production areas, coveralls tested for low linting propensity are recommended.[8]Prevents contamination of personal clothing and skin. The level of body protection should be commensurate with the scale of the operation and the potential for exposure.
Respiratory Protection For handling powders, a respirator is essential. Options range from N95 respirators to full-face reusable respirators or Powered Air-Purifying Respirators (PAPRs) for higher-risk tasks.[4][5][8]Protects against inhalation of the potent compound. The choice of respirator depends on the specific task and the occupational exposure limit (OEL) of the compound. PAPRs offer a higher level of protection and may be required for certain operations.[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this potent compound.

cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Engineering Controls (e.g., Fume Hood) prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.